molecular formula C61H94N20O15 B12385390 MOG (44-54), mouse, human, rat

MOG (44-54), mouse, human, rat

Cat. No.: B12385390
M. Wt: 1347.5 g/mol
InChI Key: VJFKHTDPHSIIDY-GURHTLMOSA-N
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Description

MOG (44-54), mouse, human, rat is a useful research compound. Its molecular formula is C61H94N20O15 and its molecular weight is 1347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H94N20O15

Molecular Weight

1347.5 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C61H94N20O15/c1-31(2)22-41(54(91)76-42(24-35-16-18-37(83)19-17-35)55(92)73-39(14-10-20-69-60(64)65)52(89)77-44(26-46(63)84)51(88)71-28-47(85)86)75-56(93)43(25-36-27-68-30-72-36)78-58(95)48(32(3)4)81-59(96)49(33(5)6)80-53(90)40(15-11-21-70-61(66)67)74-57(94)45(29-82)79-50(87)38(62)23-34-12-8-7-9-13-34/h7-9,12-13,16-19,27,30-33,38-45,48-49,82-83H,10-11,14-15,20-26,28-29,62H2,1-6H3,(H2,63,84)(H,68,72)(H,71,88)(H,73,92)(H,74,94)(H,75,93)(H,76,91)(H,77,89)(H,78,95)(H,79,87)(H,80,90)(H,81,96)(H,85,86)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1

InChI Key

VJFKHTDPHSIIDY-GURHTLMOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Function of MOG (44-54) Peptide in CNS Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical autoantigen in the study of central nervous system (CNS) autoimmunity, particularly in the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). Specific peptide fragments of MOG are used to induce and study the disease. This guide focuses on the MOG (44-54) peptide, an 11-mer fragment identified as a minimal core epitope. We will delve into its specific function in activating CD8+ T cells, its limited capacity to induce EAE independently, and its utility as a tool for in vitro immunological studies. This document provides a comprehensive overview of its biochemical properties, its role in T-cell signaling, quantitative comparisons with other MOG peptides, and detailed experimental protocols for its use in research.

Introduction: MOG in CNS Autoimmunity

Myelin Oligodendrocyte Glycoprotein is a protein expressed exclusively on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1] Although a minor component of myelin, it is a primary target for autoimmune responses in demyelinating diseases.[1] The animal model, EAE, is induced by immunizing susceptible mouse strains, such as C57BL/6, with MOG protein or its immunodominant peptides, like MOG (35-55).[1][2][3] This process activates myelin-specific T cells, which migrate to the CNS, initiate an inflammatory cascade, and cause demyelination and paralysis, mimicking aspects of MS pathology.[3][4][5]

The MOG (44-54) Peptide: A Minimal CD8+ T Cell Epitope

The MOG (44-54) peptide is a specific fragment of the larger, commonly used MOG (35-55) peptide. It has been identified as the minimal core epitope required for binding to MOG-specific CD8+ T cells in the context of the MHC class I molecule H-2Db.[6]

Table 1: Characteristics of Key MOG Peptides
PeptideAmino Acid SequencePrimary T Cell TargetMHC Restriction (C57BL/6)
MOG (35-55)MEVGWYRSPFSRVVHLYRNGKCD4+ T cellsI-Ab
MOG (40-54)RSPFSRVVHLYRNGCD4+ and CD8+ T cellsI-Ab / H-2Db
MOG (44-54) FSRVVHLYRNG CD8+ T cells H-2Db
MOG (37-46)GWYRSPFSFRCD8+ T cellsH-2Db

Sources:[6][7][8]

While the longer MOG (35-55) peptide is primarily recognized by CD4+ T helper cells, which are crucial for orchestrating the autoimmune attack in EAE, nested within it are shorter epitopes recognized by CD8+ T cells.[7][9] The 11-mer MOG (44-54) peptide represents such a core binding epitope for these cytotoxic T cells.[6]

Function of MOG (44-54) in Autoimmunity

The function of MOG (44-54) presents a paradox: despite its strong ability to bind MHC class I and stimulate CD8+ T cells in vitro, its ability to induce disease in vivo is weak and inconsistent.

In Vitro Activity: T Cell Stimulation

MOG (44-54) is a valuable tool for studying CD8+ T cell responses. It effectively stimulates proliferation of MOG-specific CD8+ T cells isolated from mice immunized with the longer MOG (35-55) peptide.[6] This activation leads to the production of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ).[10]

In Vivo Activity: Weak Encephalitogenicity

In contrast to its potent in vitro activity, immunization with MOG (44-54) alone often fails to induce clinical EAE.[11] Studies show that while longer peptides like MOG (35-55) and MOG (40-54) reliably induce paralysis in a high percentage of mice, MOG (44-54) induces disease in only a small fraction of animals, if at all.[6][11] This suggests that while CD8+ T cell activation by this epitope can occur, it is insufficient on its own to drive the full pathogenic process, which typically requires a robust CD4+ T helper cell response to initiate and sustain CNS inflammation.[9]

Table 2: Comparative Efficacy of MOG Peptides in EAE Induction (C57BL/6 Mice)
Peptide Used for ImmunizationTypical EAE IncidenceMean Peak Clinical Score (Approx.)Key Responding T CellsPrimary Cytokine Profile
MOG (35-55)80-100%2.5 - 3.5CD4+ (Th1, Th17)IFN-γ, IL-17
MOG (40-54)80-90%2.5 - 3.0CD4+, CD8+IFN-γ, IL-17
MOG (44-54) 0-30% 0.5 - 1.5 (in affected mice) CD8+ IFN-γ

Note: Clinical scores are typically graded on a 0-5 scale, where 0 is no disease and 5 is moribund. Data compiled from multiple sources.[2][6][9][11][12][13]

Signaling and Experimental Workflows

MOG (44-54)-Mediated CD8+ T Cell Activation Pathway

The activation of a CD8+ T cell by the MOG (44-54) peptide follows the canonical pathway for cytotoxic T cell activation. An antigen-presenting cell (APC), such as a dendritic cell, processes the MOG antigen and presents the 44-54 epitope on its MHC class I molecule (H-2Db in C57BL/6 mice). A naive CD8+ T cell with a cognate T Cell Receptor (TCR) recognizes this peptide-MHC complex, leading to downstream signaling, proliferation, and differentiation into a cytotoxic T lymphocyte (CTL) capable of producing pro-inflammatory cytokines like IFN-γ and TNF-α.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC_I MHC Class I (H-2Db) MHC_I->MHC_Peptide MOG_Peptide MOG (44-54) MOG_Peptide->MHC_Peptide TCR TCR MHC_Peptide->TCR Recognition Signal Downstream Signaling Cascade (e.g., Lck, ZAP-70) TCR->Signal CD8 CD8 CD8->MHC_I Co-receptor Binding Proliferation Proliferation & Differentiation Signal->Proliferation Cytokines Cytokine Production Proliferation->Cytokines Effector Function IFNg IFN-γ Cytokines->IFNg TNFa TNF-α Cytokines->TNFa

MOG (44-54) peptide presentation and CD8+ T cell activation.
Experimental Workflow: EAE Induction

The standard workflow for inducing EAE involves preparing an emulsion of the MOG peptide with Complete Freund's Adjuvant (CFA) and administering it to mice, followed by injections of pertussis toxin (PTX) to permeabilize the blood-brain barrier.

EAE_Workflow start Select Mice (e.g., C57BL/6, 8-12 weeks old) prep Prepare Emulsion: MOG Peptide + Complete Freund's Adjuvant (CFA) start->prep immunize Day 0: Subcutaneous Immunization (e.g., flank or base of tail) prep->immunize ptx1 Day 0: Pertussis Toxin (PTX) Injection (i.p.) immunize->ptx1 ptx2 Day 2: Pertussis Toxin (PTX) Injection (i.p.) ptx1->ptx2 monitor Daily Monitoring: Weight and Clinical Score (Days 7-28+) ptx2->monitor peak Peak Disease (Typically Days 14-21) monitor->peak analysis Terminal Analysis: - CNS Histopathology - Immune Cell Isolation (CNS, Spleen) - Cytokine Profiling peak->analysis end End of Study analysis->end

Standard workflow for active EAE induction using a MOG peptide.

Key Experimental Protocols

Protocol for Active EAE Induction with MOG Peptide

This protocol is adapted for C57BL/6 mice, a commonly used strain for MOG-induced EAE.[2][11][14][15]

Materials:

  • MOG (44-54) peptide (or other MOG peptides), lyophilized

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX), lyophilized

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes and emulsifying needles or a sonicator

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized MOG peptide in sterile PBS to a concentration of 2 mg/mL.

  • Emulsion Preparation:

    • In a sterile glass vial or using a two-syringe system, mix the MOG peptide solution and CFA in a 1:1 ratio.

    • Emulsify by sonication or by passing the mixture between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

    • The final concentration of MOG peptide in the emulsion will be 1 mg/mL.

  • Immunization (Day 0):

    • Anesthetize the mice lightly if necessary.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total volume 200 µL per mouse). This delivers a 200 µg dose of the peptide.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), inject each mouse intraperitoneally (i.p.) with 100 µL of the PTX solution (200 ng dose).[3]

  • Monitoring:

    • Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their weight.

    • Use a standard 0-5 scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

Protocol for In Vitro T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Materials:

  • Spleen and/or draining lymph nodes from MOG-immunized mice (harvested ~10 days post-immunization)

  • Single-cell suspension preparation reagents (RPMI media, FBS, cell strainers)

  • MOG (44-54) peptide

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a naive mouse

  • 96-well round-bottom culture plates

  • Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine for proliferation measurement

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen and/or lymph nodes of immunized mice.

  • Labeling (CFSE Method):

    • Label the isolated lymphocytes with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is halved with each cell division, allowing proliferation to be tracked by flow cytometry.

  • Cell Culture:

    • Plate the CFSE-labeled cells (responder cells) in a 96-well plate at 2 x 105 cells/well.

    • Add APCs (e.g., irradiated splenocytes) at 4 x 105 cells/well.

    • Add MOG (44-54) peptide at various concentrations (e.g., 0, 1, 10, 50 µg/mL). Include a positive control (e.g., anti-CD3/CD28 antibodies) and a negative control (no peptide).

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD3, CD8).

    • Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in the CD8+ T cell population.

Conclusion

The MOG (44-54) peptide is a precisely defined epitope that serves as a powerful tool for dissecting the role of CD8+ T cells in CNS autoimmunity. While its inability to consistently induce EAE in vivo highlights the dominant role of CD4+ T cells in this model, its specific and potent stimulation of CD8+ T cells in vitro makes it indispensable for studying cytotoxic T cell activation, cytokine profiling, and the fundamental mechanisms of antigen recognition. For researchers in immunology and drug development, understanding the distinct properties of MOG (44-54) versus longer, more encephalitogenic peptides is crucial for designing targeted experiments and interpreting their results in the complex landscape of neuroinflammation.

References

The Role of MOG (44-54) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human demyelinating disease, multiple sclerosis (MS). The induction of EAE often involves immunization with myelin-derived peptides, among which fragments of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) are prominent. This technical guide provides an in-depth examination of the specific role of the MOG peptide fragment spanning amino acids 44-54 (MOG (44-54)). While the longer MOG (35-55) peptide is a potent inducer of EAE in C57BL/6 mice, MOG (44-54) has been identified as a minimal epitope for CD8+ T cells.[1][2] This guide will dissect the immunological mechanisms associated with MOG (44-54), its limited encephalitogenicity when used alone, and its utility in dissecting the complex cellular and molecular interactions that underpin CNS autoimmunity. We will present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: MOG Peptides in EAE

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths in the central nervous system (CNS).[1][2] Its extracellular location makes it a primary target for autoimmune responses in demyelinating diseases. In the context of EAE, various MOG-derived peptides are used to induce disease in susceptible animal strains. The most commonly used peptide, MOG (35-55), reliably induces a chronic-progressive form of EAE in C57BL/6 mice, making it a valuable tool for studying MS pathogenesis and for the preclinical evaluation of therapeutic candidates.[3][4]

The Dichotomous Role of MOG (44-54)

The shorter peptide, MOG (44-54), presents a more nuanced role in EAE. While it is encompassed within the encephalitogenic MOG (35-55) sequence, immunization with MOG (44-54) alone is generally insufficient to induce clinical EAE.[5] However, it has been clearly identified as a crucial epitope for CD8+ T cells.[1] This section will explore the dual nature of MOG (44-54) as a key immunological player but a weak direct encephalitogen.

A Minimal CD8+ T Cell Epitope

Studies have demonstrated that MOG (44-54) is the minimal peptide length that binds to CD8+ MOG-specific T cells and can stimulate their proliferation in vitro.[1] This interaction is MHC class I-dependent. The recognition of MOG (44-54) by CD8+ T cells is a critical event in the immune response to the larger MOG protein.

Limited Encephalitogenicity

Despite its ability to activate CD8+ T cells, immunization with MOG (44-54) alone typically fails to induce clinical signs of EAE in C57BL/6 mice.[5][6] This is in stark contrast to the robust disease induced by MOG (35-55). The prevailing hypothesis is that the induction of EAE requires the activation of both CD4+ and CD8+ T cells, a condition not met by MOG (44-54) immunization alone. The longer MOG (35-55) peptide contains epitopes for both T cell subsets.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of different MOG peptides on EAE induction and immune responses.

Table 1: Clinical EAE Incidence and Severity with Different MOG Peptides

PeptideEAE IncidenceMean Maximal Clinical ScoreOnset of Disease (Days Post-Immunization)Reference
MOG (35-55)80-100%3.0 - 4.09 - 14[7][8]
MOG (40-54)HighSimilar to MOG (35-55)~13[5][7]
MOG (44-54)0-30%0 - 1.0Variable / None[5][6][7]
Control (CFA only)0%0None[5]

Table 2: Immunological Parameters in Response to MOG Peptide Immunization

ParameterMOG (35-55)MOG (44-54)Reference
CD4+ T Cell Infiltration in CNS RobustMinimal[5]
CD8+ T Cell Infiltration in CNS Present, but often lower than CD4+Minimal[5]
Percentage of Splenic MOG (44-54)-specific CD8+ T cells ~3.4%Not reported[9]
In vitro Proliferation of MOG-specific T cells StrongWeaker than MOG (35-55)[7]
Pro-inflammatory Cytokine Production (e.g., IFN-γ) HighModerate[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MOG (44-54) in EAE.

EAE Induction with MOG Peptides

Objective: To induce experimental autoimmune encephalomyelitis in C57BL/6 mice.

Materials:

  • MOG (35-55), MOG (40-54), or MOG (44-54) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare a 2 mg/mL solution of the desired MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. A stable emulsion is critical for successful immunization.

  • Immunization: Subcutaneously inject 100-200 µL of the peptide/CFA emulsion over two sites on the flank of each C57BL/6 mouse (8-12 weeks old). This delivers a total of 100-200 µg of peptide per mouse.[6][10]

  • Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer 200-300 ng of PTX intraperitoneally in 100 µL of PBS.[10]

Clinical Scoring of EAE

Objective: To quantitatively assess the clinical severity of EAE.

Procedure:

  • Begin daily monitoring and scoring of mice on day 7 post-immunization.

  • Use a standardized 0-5 scoring scale:[11][12][13]

    • 0: No clinical signs.

    • 0.5: Tip of tail is limp.

    • 1: Limp tail.

    • 1.5: Limp tail and hind leg inhibition.

    • 2: Limp tail and weakness of hind legs.

    • 2.5: Limp tail and partial paralysis of hind legs.

    • 3: Complete paralysis of hind legs.

    • 3.5: Complete hind limb paralysis and partial front limb paralysis.

    • 4: Complete hind and front limb paralysis.

    • 5: Moribund or dead.

  • Record the scores for each mouse daily. Blinding the observer to the experimental groups is recommended to prevent bias.

Isolation of CNS-Infiltrating Leukocytes

Objective: To isolate immune cells from the brain and spinal cord for further analysis.

Materials:

  • Percoll

  • RPMI-1640 medium

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Anesthetize the mouse and perform cardiac perfusion with cold PBS to remove blood from the vasculature.

  • Dissect the brain and spinal cord and place them in cold RPMI-1640.

  • Mechanically dissociate the tissue using a Dounce homogenizer.

  • Create a 30%/70% discontinuous Percoll gradient.

  • Layer the cell suspension onto the Percoll gradient and centrifuge.

  • Collect the mononuclear cells from the 30%/70% interface.

  • Wash the cells with RPMI-1640 before proceeding with further assays.

Intracellular Cytokine Staining

Objective: To identify and quantify cytokine-producing T cells by flow cytometry.

Materials:

  • Cell stimulation cocktail (e.g., PMA, ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17)

Procedure:

  • Isolate splenocytes or CNS-infiltrating leukocytes.

  • Restimulate the cells in vitro with the relevant MOG peptide or a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Wash the cells and stain for surface markers.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T cell populations.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the context of MOG (44-54) and EAE.

Signaling and Antigen Presentation

MOG44_54_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MOG_protein MOG Protein Proteasome Proteasome MOG_protein->Proteasome Processing MOG_peptides MOG Peptides Proteasome->MOG_peptides TAP TAP Transporter MOG_peptides->TAP ER Endoplasmic Reticulum TAP->ER Peptide_MHC_I MOG(44-54):MHC-I Complex ER->Peptide_MHC_I Peptide Loading MHC_I MHC Class I MHC_I->ER Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface TCR TCR Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Signaling_Cascade Signaling Cascade ZAP70->Signaling_Cascade Activation T Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->Activation

Caption: MHC Class I presentation of MOG (44-54) and subsequent CD8+ T cell activation.

Experimental Workflow

EAE_Workflow start Start: Select MOG Peptide (e.g., MOG(44-54)) immunization Immunize C57BL/6 Mice (Peptide in CFA + PTX) start->immunization monitoring Daily Clinical Scoring (0-5 scale) immunization->monitoring data_collection Data Collection: - EAE Incidence - Mean Clinical Score - Day of Onset monitoring->data_collection tissue_harvest Tissue Harvest at Peak Disease (CNS, Spleen, Lymph Nodes) monitoring->tissue_harvest analysis Data Analysis and Interpretation data_collection->analysis cell_isolation Isolate Immune Cells tissue_harvest->cell_isolation histology Histology (CNS): - Demyelination - Inflammation tissue_harvest->histology flow_cytometry Flow Cytometry: - Cell Infiltration (CD4+, CD8+) - Intracellular Cytokines cell_isolation->flow_cytometry flow_cytometry->analysis histology->analysis

Caption: Workflow for assessing the encephalitogenicity of MOG peptides in EAE.

Logical Relationship of MOG Peptides in EAE Induction

MOG_Peptide_Logic cluster_MOG4454_alone Immunization with MOG (44-54) alone MOG_35_55 MOG (35-55) Peptide CD4_Epitope CD4+ T Cell Epitope MOG_35_55->CD4_Epitope MOG_44_54 MOG (44-54) (CD8+ T Cell Epitope) MOG_35_55->MOG_44_54 CD4_Activation CD4+ T Cell Activation CD4_Epitope->CD4_Activation CD8_Activation CD8+ T Cell Activation MOG_44_54->CD8_Activation EAE_Induction Clinical EAE CD4_Activation->EAE_Induction CD8_Activation->EAE_Induction MOG_44_54_only MOG (44-54) CD8_Activation_only CD8+ T Cell Activation MOG_44_54_only->CD8_Activation_only No_EAE No/Mild Clinical EAE CD8_Activation_only->No_EAE

Caption: Logical relationship of MOG peptide epitopes in the induction of EAE.

Conclusion

The MOG (44-54) peptide serves as a valuable tool for dissecting the specific contribution of CD8+ T cells to the pathogenesis of EAE. While its inability to consistently induce clinical disease on its own highlights the multifactorial nature of CNS autoimmunity, its role as a minimal CD8+ T cell epitope makes it an indispensable reagent for immunological studies. Understanding the distinct roles of different MOG peptide fragments, such as MOG (44-54) and the broader MOG (35-55), is crucial for refining our understanding of EAE and, by extension, multiple sclerosis. This guide provides the foundational knowledge, data, and protocols to facilitate further research in this critical area of neuroimmunology and drug development.

References

An In-depth Technical Guide to the Activation of MOG (44-54) Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the activation of T lymphocytes specific to the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 44-54. This process is of critical interest in the study and development of therapies for autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD).

Introduction: MOG (44-54) as a Key Autoantigen

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein component of the myelin sheath in the CNS. Although its precise physiological function is still under investigation, it is a primary target for autoimmune attacks in certain demyelinating diseases.[1][2] The specific peptide fragment spanning amino acids 44-54 of MOG has been identified as a significant epitope capable of eliciting potent T cell responses, particularly in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[3]

The activation of T cells against self-antigens like MOG (44-54) is a central event in the pathogenesis of these diseases. It involves a complex interplay between antigen-presenting cells (APCs), T cells, and a host of signaling molecules. Understanding this mechanism at a granular level is paramount for the development of targeted immunotherapies.

The Trimolecular Complex: Foundation of T Cell Recognition

The activation of a MOG (44-54) specific T cell is initiated by the formation of a trimolecular complex, which consists of:

  • The T Cell Receptor (TCR): A unique receptor on the surface of the T cell that recognizes a specific antigenic peptide.

  • The MOG (44-54) Peptide: The processed fragment of the MOG protein.

  • The Major Histocompatibility Complex (MHC) Molecule: A protein on the surface of an APC that "presents" the peptide to the TCR.

MOG (44-54) has been shown to be presented by both MHC class I (to CD8+ T cells) and MHC class II (to CD4+ T cells) molecules, although the CD4+ T cell response is often considered dominant in the context of MOGAD.[4][5][6] The sequence of the MOG (44-54) peptide is FSRVVHLYRNG.[4]

Antigen Processing and Presentation

Before T cell activation can occur, the MOG protein must be taken up, processed, and presented by APCs. These can include dendritic cells (DCs), macrophages, and B cells.[1][7]

  • MHC Class II Pathway (for CD4+ T cell activation): Exogenous MOG protein is endocytosed by APCs and degraded into smaller peptide fragments within endolysosomal compartments. The MOG (44-54) peptide is then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T cells.[7] The enzyme gamma-interferon-inducible lysosomal thiol reductase (GILT) plays a role in the processing of MOG for presentation.[8]

  • MHC Class I Pathway (for CD8+ T cell activation): While less commonly the focus in MOGAD, endogenous MOG or cross-presented exogenous MOG can be processed through the proteasome. The resulting peptides are transported to the endoplasmic reticulum and loaded onto MHC class I molecules for presentation to CD8+ T cells. Studies have identified MOG (44-54) as a core binding epitope for MOG-specific CD8+ T cells.[4][9]

The following diagram illustrates the general workflow for antigen presentation.

AntigenPresentation cluster_APC Antigen Presenting Cell (APC) MOG_protein MOG Protein Endosome Endosome/ Phagosome MOG_protein->Endosome Endocytosis Proteasome Proteasome MOG_protein->Proteasome Cross-presentation or Endogenous Lysosome Lysosome Endosome->Lysosome MOG_peptide_44_54 MOG(44-54) Peptide Lysosome->MOG_peptide_44_54 Proteolysis Proteasome->MOG_peptide_44_54 ER Endoplasmic Reticulum MHC_I MHC-I ER->MHC_I MHC_II_vesicle MHC-II Vesicle MHC_II_vesicle->Lysosome MHC_II_complex MOG(44-54):MHC-II Complex MHC_II_vesicle->MHC_II_complex Formation MHC_I_complex MOG(44-54):MHC-I Complex MHC_I->MHC_I_complex Loading MOG_peptide_44_54->ER MOG_peptide_44_54->MHC_II_vesicle Peptide Loading T_Helper_Cell CD4+ T Cell (Helper) MHC_II_complex->T_Helper_Cell Presentation T_Cytotoxic_Cell CD8+ T Cell (Cytotoxic) MHC_I_complex->T_Cytotoxic_Cell Presentation

Antigen processing and presentation of MOG (44-54).

T Cell Receptor (TCR) Signaling Cascade

The binding of the TCR to the MOG (44-54)-MHC complex is the primary signal (Signal 1) for T cell activation. This interaction initiates a cascade of intracellular signaling events. The affinity of the TCR for its ligand can influence the kinetics and outcome of the T cell response.[10]

Key Signaling Events:
  • ITAM Phosphorylation: Upon TCR engagement, receptor-associated protein tyrosine kinases (PTKs) like Lck and Fyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex subunits.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then phosphorylated and activated by Lck.

  • Downstream Pathways: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the activation of multiple downstream signaling pathways:

    • PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

    • Ras-MAPK Pathway: Activates the Ras, Raf, MEK, and ERK cascade, which is crucial for gene expression changes.

    • PI3K-Akt Pathway: Promotes cell survival, proliferation, and metabolic programming.

These pathways culminate in the activation of transcription factors, including NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T cell proliferation, differentiation, and effector function.

The following diagram outlines the core TCR signaling pathway.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Lck Lck CD3->Lck Recruitment pMHC MOG(44-54):MHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activation PLCg1 PLCγ1 LAT_SLP76->PLCg1 RasGRP RasGRP LAT_SLP76->RasGRP PI3K PI3K LAT_SLP76->PI3K IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ras Ras RasGRP->Ras Akt Akt PI3K->Akt Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB MAPK_Cascade MAPK Cascade (ERK) Ras->MAPK_Cascade Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Akt->Gene_Expression Survival/ Metabolism AP1 AP-1 MAPK_Cascade->AP1 NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Simplified TCR signaling cascade.

Co-stimulation and Regulation (Signal 2 & 3)

For full activation and to avoid anergy (a state of unresponsiveness), T cells require a second, co-stimulatory signal (Signal 2) from the APC. The primary co-stimulatory interaction is between CD28 on the T cell and B7 molecules (CD80/CD86) on the APC. This engagement significantly enhances TCR signaling and promotes T cell survival and proliferation.

The cytokine environment (Signal 3) at the time of activation directs the differentiation of naive T cells into specific effector subsets, such as Th1, Th17, or regulatory T cells (Tregs). In the context of MOG-induced EAE, Th1 cells (producing IFN-γ) and Th17 cells (producing IL-17) are considered key pathogenic players.[11]

Effector Functions of Activated MOG (44-54) T Cells

Once activated and differentiated, MOG (44-54) specific T cells migrate to the CNS. There, they are reactivated by local APCs, such as microglia and infiltrating macrophages, presenting the MOG peptide.[5][7] This leads to the secretion of pro-inflammatory cytokines like IFN-γ and GM-CSF, which contribute to the breakdown of the blood-brain barrier, recruitment of other immune cells, and ultimately, demyelination and axonal damage.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to MOG (44-54) T cell activation from various studies.

Table 1: T Cell Proliferation in Response to MOG Peptides

Immunizing Peptide Stimulating Peptide Proliferation Response Reference
pMOG (35-55) pMOG (35-55), pMOG (40-54) Positive [4]
pMOG (35-55) pMOG (46-54) Negative [4]
pMOG (44-54) pMOG (35-55), pMOG (40-54) Positive [4]

| pMOG (44-54) | pMOG (46-54) | Negative |[4] |

Table 2: Encephalitogenic Activity of MOG Peptides

Immunizing Peptide EAE Incidence Notes Reference
pMOG (35-55) 80-90% [4]
pMOG (40-54) 80-90% [4]

| pMOG (44-54) | 30% (3 out of 10 mice) | Retains strong binding activity but reduced disease induction. |[4] |

Key Experimental Protocols

T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Methodology:

  • Cell Preparation: Isolate splenocytes from mice immunized with a MOG peptide (e.g., pMOG 44-54). Prepare nylon wool-enriched splenic T cells.

  • Co-culture: Plate T cells (e.g., 4 x 10⁵ cells/well) in 96-well plates. Add irradiated syngeneic spleen cells as APCs (e.g., 2 x 10⁵ cells/well).

  • Stimulation: Add the MOG peptide of interest (e.g., 20 µg/ml) to the wells.

  • Incubation: Culture the cells for 3 days.

  • Proliferation Measurement: Pulse the cultures with 1.0 µCi of [³H]thymidine for the final 6-18 hours of incubation.

  • Analysis: Harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of cell proliferation.[4]

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This is the standard in vivo model to study the pathogenic potential of MOG-specific T cells.

Methodology:

  • Antigen Emulsion: Emulsify the MOG peptide (e.g., MOG 44-54) at a concentration of 1.5 mg/ml in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[3]

  • Immunization: Administer the emulsion subcutaneously to susceptible mice (e.g., C57BL/6), typically at the flanks.[3]

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later. This facilitates the entry of immune cells into the CNS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them on a standardized scale (e.g., 0-5).

Conclusion and Therapeutic Implications

The activation of MOG (44-54) specific T cells is a multi-step process involving precise molecular recognition, a cascade of intracellular signaling, and a network of cellular interactions. A thorough understanding of this mechanism is crucial for the development of novel therapeutic strategies for MOG-associated autoimmune diseases. Potential therapeutic avenues include:

  • TCR Antagonists: Designing molecules that block the interaction between the TCR and the MOG (44-54)-MHC complex.

  • Signaling Pathway Inhibitors: Targeting key kinases or adaptor proteins in the TCR signaling cascade to dampen T cell activation.

  • Co-stimulation Blockade: Using antibodies to block co-stimulatory pathways (e.g., CD28-B7) to induce T cell anergy.

  • Promoting Regulatory Responses: Developing therapies that favor the differentiation of MOG-specific T cells into regulatory T cells (Tregs) to suppress the autoimmune response.

Continued research into the nuances of MOG (44-54) T cell activation will undoubtedly pave the way for more effective and targeted treatments for patients suffering from these debilitating neurological disorders.

References

MOG (44-54): A Minimal CD8+ T Cell Epitope in Focus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the myelin sheath in the central nervous system (CNS). In the context of autoimmune diseases such as multiple sclerosis (MS), MOG is a key autoantigen, targeted by both the humoral and cellular arms of the immune system. While the role of CD4+ T cells in recognizing MOG peptides has been extensively studied, emerging evidence underscores the significant contribution of CD8+ T cells to the immunopathology of MS. Within the MOG protein, the peptide spanning amino acids 44-54 (sequence: FSRVVHLYRNG in mice) has been identified as a minimal epitope for CD8+ T cells.[1][2][3][4][5] This guide provides a comprehensive technical overview of MOG (44-54) as a minimal CD8+ T cell epitope, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated molecular and experimental pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the MOG (44-54) epitope.

ParameterMHC AlleleValueReference
Binding Affinity (Kd) H-2DbNot explicitly quantified in the searched literature. Described as binding strongly.[6][1][6]
Binding Affinity (Kd) HLA-A*02:01Not explicitly quantified in the searched literature.

Table 1: Binding Affinity of MOG (44-54) to MHC Class I Molecules. While direct dissociation constants (Kd) were not found in the reviewed literature, studies consistently indicate a strong binding of the MOG (40-54) peptide, which contains the minimal 44-54 epitope, to the murine H-2Db molecule.[6]

PopulationMOG-specific CD8+ T Cell FrequencyMethodReference
Multiple Sclerosis Patients Elevated frequency of MOG-specific CD8+ T cells compared to healthy controls. Specific percentages for the 44-54 epitope are not consistently reported. Studies often use longer MOG peptides or report on overall MOG-reactive T cells.[2][7][8][9][10]Flow Cytometry (Pentamer/Tetramer Staining)[2][7][8][9][10]
Healthy Controls Lower frequency of MOG-specific CD8+ T cells compared to MS patients.[7][9]Flow Cytometry (Pentamer/Tetramer Staining)[7][9]

Table 2: Frequency of MOG-specific CD8+ T Cells. Studies have consistently shown a higher frequency of MOG-reactive CD8+ T cells in the peripheral blood of MS patients compared to healthy individuals.[2][7][8][9][10] However, the precise frequency of CD8+ T cells specific for the minimal MOG (44-54) epitope is not always delineated from responses to larger MOG fragments.

Experimental Protocols

Peptide-MHC Tetramer Staining

Purpose: To identify and quantify MOG (44-54)-specific CD8+ T cells by flow cytometry.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with phosphate-buffered saline (PBS) and resuspend in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).

  • Tetramer Staining:

    • Incubate the cells with a phycoerythrin (PE) or allophycocyanin (APC)-conjugated MOG (44-54)/MHC Class I tetramer (e.g., H-2Db for mouse samples, or a relevant HLA allele for human samples) at a predetermined optimal concentration.

    • Incubation is typically carried out for 30-60 minutes at 4°C or for 10-15 minutes at 37°C, protected from light.

  • Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against cell surface markers, such as CD8, CD3, and a viability dye, to the tetramer-stained cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies and tetramers.

  • Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on single, viable lymphocytes.

    • From the lymphocyte gate, identify CD3+ T cells.

    • Within the CD3+ population, gate on CD8+ T cells.

    • Finally, identify the MOG (44-54) tetramer-positive population within the CD8+ T cells.

ELISpot Assay

Purpose: To quantify the number of MOG (44-54)-specific CD8+ T cells that secrete a specific cytokine (e.g., IFN-γ) upon antigen stimulation.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 medium with 10% FBS) for at least 2 hours at room temperature.

  • Cell Plating: Add a known number of PBMCs or isolated CD8+ T cells to each well.

  • Stimulation: Add the MOG (44-54) peptide to the wells at an optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution that will form a colored precipitate at the site of cytokine secretion.

  • Analysis: Once distinct spots have formed, stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Intracellular Cytokine Staining (ICS)

Purpose: To determine the cytokine profile of MOG (44-54)-specific CD8+ T cells at a single-cell level.

Methodology:

  • Cell Stimulation: Stimulate PBMCs with the MOG (44-54) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining: Stain the cells with antibodies against surface markers such as CD8 and CD3, as described in the tetramer staining protocol.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., a saponin-based buffer) to allow antibodies to enter the cell.

  • Intracellular Staining: Add fluorescently-labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells to remove unbound antibodies and acquire data on a flow cytometer.

  • Gating Strategy: Similar to tetramer staining, gate on single, viable CD8+ T cells and then analyze the expression of intracellular cytokines within this population.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TCR_Signaling_Pathway TCR Signaling in CD8+ T Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC MOG(44-54)-MHC I TCR TCR pMHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 (on APC) B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB Akt Akt PI3K->Akt Akt->NFkB Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene Gene Transcription (Cytokines, Effector Molecules) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR and Costimulatory Signaling Pathways in CD8+ T Cells.

Experimental_Workflow Workflow for Characterizing MOG(44-54)-Specific CD8+ T Cells cluster_sample Sample Acquisition cluster_processing Cell Processing cluster_identification Identification & Enumeration cluster_function Functional Characterization cluster_results Data Analysis Sample Blood Sample (MS Patient or Control) PBMC PBMC Isolation (Ficoll Gradient) Sample->PBMC Tetramer Peptide-MHC Tetramer Staining (MOG 44-54) PBMC->Tetramer ELISpot ELISpot Assay (e.g., IFN-γ) PBMC->ELISpot ICS Intracellular Cytokine Staining (e.g., IFN-γ, TNF-α) PBMC->ICS Flow1 Flow Cytometry Analysis Tetramer->Flow1 Frequency Frequency of MOG(44-54)+ CD8+ T Cells Flow1->Frequency Cytokine Cytokine Profile of Antigen-Specific Cells ELISpot->Cytokine Flow2 Flow Cytometry Analysis ICS->Flow2 Flow2->Cytokine

Caption: Experimental Workflow for MOG(44-54) CD8+ T Cell Analysis.

References

A Technical Guide to the Structural Analysis of MOG (44-54) Peptide Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the structural and biophysical principles governing the binding of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) peptide, a key epitope in autoimmune research. It details the methodologies for characterizing its interaction with Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cell receptors (TCRs).

Introduction: The MOG (44-54) Epitope in Autoimmunity

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein of the central nervous system (CNS) myelin sheath and a primary autoantigen in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1] While various MOG-derived peptides are studied, the 11-amino acid sequence MOG (44-54), with the sequence FSRVVHLYRNG, has been identified as the minimal binding epitope for CD8+ MOG-specific T cells.[2][3]

The interaction of this peptide with MHC class I molecules and its subsequent presentation to CD8+ T cells is a crucial event in the immune response cascade that can lead to demyelination.[2][4] Although it demonstrates strong binding to specific T cell subsets, its capacity to induce EAE is notably less potent than longer peptides like MOG (35-55) or MOG (40-54), suggesting a complex relationship between binding affinity and encephalitogenicity.[2][4] Understanding the structural basis of MOG (44-54) binding is therefore paramount for elucidating the mechanisms of T cell activation in autoimmune demyelinating diseases and for designing targeted immunotherapies.

The Molecular Triad: MOG (44-54), MHC-I, and TCR

The adaptive immune response to peptide antigens is initiated by the formation of a ternary complex involving the peptide, an MHC molecule, and a specific TCR.[5][6] In the case of MOG (44-54), this interaction primarily involves MHC class I molecules, leading to the activation of CD8+ T cells.[2][7]

The process begins with the MOG (44-54) peptide being loaded into the peptide-binding groove of an MHC class I molecule within the endoplasmic reticulum, a process facilitated by a network of chaperones known as the peptide-loading complex.[8] This peptide-MHC (pMHC) complex is then transported to the cell surface for presentation.[8] A CD8+ T cell with a cognate TCR can then recognize this specific pMHC complex, initiating a signaling cascade that leads to T cell activation and effector functions. The TCR engages with both the presented peptide and the alpha-helices of the MHC molecule, a dual recognition that ensures specificity.[6][9]

TCR_pMHC_Interaction cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MOG_Peptide MOG (44-54) Peptide pMHC pMHC-I Complex MOG_Peptide->pMHC MHC_I MHC Class I MHC_I->pMHC TCR T-Cell Receptor (TCR) pMHC->TCR Binding & Recognition Activation T Cell Activation TCR->Activation Signal Transduction

Diagram 1: TCR Recognition of the MOG (44-54)-MHC I Complex.

Experimental Protocols for Structural and Binding Analysis

A multi-faceted approach is required to fully characterize the binding of the MOG (44-54) peptide. This involves determining the three-dimensional structure of the complex, quantifying its binding kinetics and thermodynamics, and assessing its stability.

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides high-resolution structural data of the pMHC or the ternary pMHC-TCR complex, revealing the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that govern binding.[10][11]

Detailed Experimental Protocol:

  • Protein Expression and Purification:

    • Express the heavy chain of the target MHC class I molecule (e.g., H-2Db) and β2-microglobulin (β2m) separately in E. coli as inclusion bodies.[12]

    • Synthesize the MOG (44-54) peptide using standard solid-phase peptide synthesis.

    • Purify the inclusion bodies and solubilize them in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).

  • In Vitro Refolding of the pMHC Complex:

    • Prepare a refolding buffer containing L-arginine, a redox shuffling system (e.g., reduced and oxidized glutathione), and protease inhibitors.

    • Add the denatured heavy chain, β2m, and a molar excess of the MOG (44-54) peptide to the refolding buffer via dilution, typically over 1-2 days at 4°C.

    • Concentrate the refolding mixture and purify the correctly folded monomeric pMHC complex using size-exclusion and ion-exchange chromatography.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput vapor diffusion methods (sitting or hanging drop).

    • Optimize promising initial hits by varying reagent concentrations to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and determine the structure using molecular replacement, using a known MHC structure as a search model.[10]

    • Refine the model against the experimental data to yield the final atomic coordinates of the MOG (44-54)-MHC complex.[10]

Crystallography_Workflow A 1. Protein Expression (MHC-I Heavy Chain, β2m) C 3. In Vitro Refolding (HC + β2m + Peptide) A->C B 2. Peptide Synthesis (MOG 44-54) B->C D 4. Complex Purification (Chromatography) C->D E 5. Crystallization Screening D->E F 6. X-ray Diffraction Data Collection E->F G 7. Structure Solution & Refinement F->G H Final 3D Structure G->H

Diagram 2: Workflow for X-ray Crystallography of a pMHC Complex.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique used to measure the real-time kinetics of molecular interactions.[13][14] It provides quantitative data on the association rate (k_a or k_on), dissociation rate (k_d or k_off), and the equilibrium dissociation constant (K_D).

Detailed Experimental Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip (e.g., CM5). One binding partner (the ligand) is immobilized on the sensor surface.[14] For pMHC-TCR interactions, the pMHC complex is often the ligand.

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and ethyl-3-(3-dimethylamino)propyl carbodiimide (B86325) (EDC).[15]

    • Inject the purified MOG (44-54)-MHC complex at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • The second binding partner (the analyte, e.g., soluble TCR) is injected in solution over the sensor surface through a microfluidic system.[14]

    • Prepare a series of analyte concentrations in a suitable running buffer (e.g., HBS-EP+).

    • Perform a kinetic titration by sequentially injecting the different analyte concentrations over the ligand-immobilized surface. Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).

    • A reference flow cell (often just activated and deactivated) is used to subtract bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram, which plots response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D (K_D = k_d / k_a).[13]

SPR_Workflow A 1. Ligand Immobilization (e.g., pMHC on Sensor Chip) C 3. Association Phase (Inject Analyte over Ligand) A->C B 2. Analyte Preparation (Serial Dilution of TCR) B->C D 4. Dissociation Phase (Inject Running Buffer) C->D E 5. Surface Regeneration (If necessary) D->E F 6. Data Analysis (Fit Sensorgram to Model) D->F G Determine ka, kd, KD F->G ITC_Workflow A 1. Sample Preparation (Both partners in identical buffer) B 2. Load Cell & Syringe (e.g., pMHC in cell, TCR in syringe) A->B C 3. Titration (Sequential injections at constant T) B->C D 4. Measure Heat Change (Raw power vs. time data) C->D E 5. Data Integration & Plotting (kcal/mol vs. Molar Ratio) D->E F 6. Fit Binding Isotherm E->F G Determine KD, n, ΔH, ΔS F->G Data_Integration Struct X-ray Crystallography 3D Structure Key Residues Conformation Kin Surface Plasmon Resonance (SPR) Binding Rates (ka, kd) Affinity (KD) On/Off Rate Profile Struct:f1->Kin:f1 explains Thermo Isothermal Titration Calorimetry (ITC) Driving Forces (ΔH, ΔS) Affinity (KD) Stoichiometry (n) Struct:f0->Thermo:f0 correlates with Output Comprehensive Understanding of MOG (44-54) Binding Struct->Output Kin:f1->Thermo:f1 confirms Kin->Output Thermo->Output

References

MOG (44-54): A Technical Guide for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 44-54, a key tool in multiple sclerosis (MS) research. This document details its biochemical properties, its role in eliciting immune responses, and its application in the experimental autoimmune encephalomyelitis (EAE) animal model of MS. The guide offers structured data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in their study of MS pathogenesis and the development of novel therapeutics.

Core Concepts and Properties of MOG (44-54)

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed in the central nervous system (CNS) on the outermost surface of the myelin sheath and oligodendrocytes. The MOG (44-54) peptide is an 11-amino acid fragment of this protein that has garnered significant interest in MS research.

Biochemical Properties

The MOG (44-54) peptide is a specific epitope recognized by the immune system, particularly by CD8+ T cells.[1][2] Its sequence and molecular characteristics are fundamental to its immunological activity.

PropertyDescription
Amino Acid Sequence H-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-OH[1]
One-Letter Code FSRVVHLYRNG[1]
Molecular Formula C61H94N20O15[1]
Molecular Weight 1347.6 g/mol [1]
Immunological Target Myelin Oligodendrocyte Glycoprotein (MOG)[1]
Primary Immune Cells CD8+ T lymphocytes[1][2]
MHC Restriction H-2Db in mice[3]
Role in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for studying the pathogenesis of MS. Immunization with myelin-derived antigens, including MOG peptides, induces an autoimmune response against the CNS, leading to inflammation, demyelination, and paralysis that mimics aspects of MS.

While the longer MOG (35-55) peptide is a potent inducer of EAE in C57BL/6 mice by activating both CD4+ and CD8+ T cells, the MOG (44-54) peptide alone is considered a weak or non-encephalitogenic agent in this mouse strain.[4][5][6] Research indicates that MOG (44-54) primarily functions as a core epitope for CD8+ T cells and is insufficient to induce the full spectrum of clinical EAE on its own.[5][7] However, it remains a valuable tool for studying the specific contribution of CD8+ T cells to the autoimmune response in the context of MS.

PeptideEncephalitogenic Potential in C57BL/6 MicePrimary T-Cell Response
MOG (35-55) HighCD4+ and CD8+ T cells[4]
MOG (40-54) Moderate to HighPrimarily CD4+ T cells, some CD8+ T cell infiltration[4][6]
MOG (44-54) Low to None[4][5][6]Primarily CD8+ T cells[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving MOG (44-54).

Induction of EAE with MOG Peptides in C57BL/6 Mice

This protocol describes the active immunization of C57BL/6 mice to induce EAE. While MOG (44-54) is a poor EAE inducer, this protocol is standard for MOG peptides and can be used for comparative studies.

Materials:

  • MOG (35-55) or MOG (44-54) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Peptide Emulsion Preparation: Prepare a 2 mg/mL solution of MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. The final emulsion should be thick and stable.

  • Immunization (Day 0): Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T cells upon stimulation with the MOG (44-54) peptide.

Materials:

  • Spleens and draining lymph nodes (inguinal) from MOG-immunized mice

  • MOG (44-54) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • 96-well round-bottom plates

Procedure:

  • Cell Isolation: Aseptically remove spleens and draining lymph nodes from immunized mice 7-10 days post-immunization. Prepare single-cell suspensions.

  • Cell Plating: Plate 2 x 10⁵ splenocytes or lymph node cells per well in a 96-well plate.

  • Peptide Stimulation: Add MOG (44-54) peptide to the wells at a final concentration of 10-20 µg/mL. Include a "no peptide" control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-Thymidine):

    • Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

  • Proliferation Measurement (CFSE):

    • Prior to plating, label the cells with CFSE.

    • After the 72-hour incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

Intracellular Cytokine Staining for IFN-γ

This protocol allows for the detection of IFN-γ production by MOG (44-54)-specific T cells at a single-cell level.

Materials:

  • Splenocytes or lymph node cells from MOG-immunized mice

  • MOG (44-54) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular IFN-γ

Procedure:

  • In Vitro Restimulation:

    • Plate 1-2 x 10⁶ cells per well in a 24-well plate.

    • Stimulate the cells with MOG (44-54) peptide (10 µg/mL) for 4-6 hours at 37°C.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining:

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain for cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.

    • Wash the cells twice.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer for 10 minutes.

  • Intracellular Staining:

    • Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

    • Gate on the CD8+ T cell population to analyze the percentage of IFN-γ producing cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.

MOG (44-54) Experimental Autoimmune Encephalomyelitis (EAE) Induction Workflow

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization Protocol cluster_monitoring Monitoring and Analysis Peptide MOG (44-54) Peptide Emulsion Prepare MOG/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize PTX1 Pertussis Toxin (i.p.) (Day 0) Monitor Daily Clinical Scoring (Starting Day 7) Immunize->Monitor PTX2 Pertussis Toxin (i.p.) (Day 2) Analysis Histological & Immunological Analysis Monitor->Analysis

Caption: Workflow for the induction of EAE using MOG (44-54) peptide in mice.

In Vitro T-Cell Restimulation and Analysis Workflow

T_Cell_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Downstream Analysis Harvest Harvest Spleen/Lymph Nodes from Immunized Mice Isolate Isolate Single-Cell Suspension Harvest->Isolate Culture Culture Cells with MOG (44-54) Peptide Isolate->Culture Proliferation T-Cell Proliferation Assay (e.g., CFSE, [3H]-Thymidine) Culture->Proliferation Cytokine Cytokine Analysis (e.g., ELISA, Intracellular Staining) Culture->Cytokine

Caption: Workflow for in vitro restimulation and analysis of MOG (44-54)-specific T cells.

TCR Signaling Pathway upon MOG (44-54) Recognition

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell TCell CD8+ T Cell MHC MHC Class I (H-2Db) TCR T-Cell Receptor (TCR) MHC->TCR pMHC-TCR Interaction MOG MOG (44-54) MOG->MHC Lck Lck TCR->Lck CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Transcription Gene Transcription (e.g., IFN-γ, Proliferation Genes) NFkB->Transcription NFAT->Transcription AP1->Transcription

Caption: Simplified TCR signaling cascade initiated by MOG (44-54)-MHC complex recognition.

Application in Drug Development

The MOG (44-54) peptide and the associated experimental models are valuable tools in the preclinical development of therapies for MS. They can be utilized to:

  • Screen for immunomodulatory compounds: Assess the ability of novel drugs to suppress the activation and proliferation of MOG (44-54)-specific CD8+ T cells.

  • Evaluate therapeutic efficacy: Test the potential of drug candidates to prevent or treat EAE induced by encephalitogenic MOG peptides, providing insights into their potential clinical utility.

  • Investigate mechanisms of action: Elucidate how therapeutic agents modulate the immune response to specific CNS autoantigens.

By providing a standardized and well-characterized system for studying a specific component of the autoimmune response in MS, MOG (44-54) continues to be a relevant and important tool for advancing our understanding and treatment of this complex neurological disease.

References

The MOG (44-54) Epitope: A Key Player in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The myelin oligodendrocyte glycoprotein (B1211001) (MOG) (44-54) epitope, a specific amino acid sequence within the MOG protein, has emerged as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of the MOG (44-54) epitope. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the mechanisms of neuroinflammation. This guide details the role of MOG (44-54) as a core binding epitope for CD8+ T cells and its application in inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate the design and execution of studies in this field.

Discovery and Significance

The myelin oligodendrocyte glycoprotein (MOG) is a protein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the CNS.[1] Its extracellular location makes it a prime target for autoimmune attacks. The MOG (44-54) peptide is a specific 11-amino acid fragment (sequence: FSRVVHLYRNG) of the MOG protein that has been identified as a key epitope in the context of autoimmune neuroinflammation.[2][3]

The discovery of this epitope was a significant step in understanding the cellular and molecular mechanisms driving diseases like MS. It has been established that MOG (44-54) is a minimal, core binding epitope for MOG-specific CD8+ T cells.[4][5] While the longer MOG (35-55) peptide, which contains both CD4+ and CD8+ T cell epitopes, is more potent in inducing EAE, the MOG (44-54) epitope is crucial for studying the specific role of CD8+ T cells in the disease process.[6][7] Immunization of susceptible mouse strains, such as C57BL/6, with MOG (44-54) can stimulate T cell proliferation and pro-inflammatory cytokine production, although it induces clinical EAE with a lower incidence and severity compared to MOG (35-55).[4][6] This makes it a valuable tool for dissecting the distinct contributions of different T cell subsets to the pathogenesis of autoimmune demyelination.

Quantitative Data Summary

The following tables summarize key quantitative data related to the MOG (44-54) epitope, providing a basis for experimental design and comparison of results.

Table 1: EAE Induction and Clinical Scores with MOG Peptides

PeptideMouse StrainDose (µ g/mouse )AdjuvantMean Maximum Clinical Score (Scale 0-5)Incidence (%)Reference
MOG (35-55)C57BL/6200-300Complete Freund's Adjuvant (CFA) with M. tuberculosis + Pertussis Toxin (PTx)3.0 - 4.080-90[4][8]
MOG (40-54)C57BL/6Not SpecifiedNot SpecifiedNot Specified80-90[4]
MOG (44-54)C57BL/6Not SpecifiedNot SpecifiedMild30[4]
MOG (44-54)C57BL/6Not SpecifiedCFA + PTxNo clinical signs0[6][7]

Note: EAE scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[9][10]

Table 2: T-Cell Responses to MOG Peptides

PeptideT-Cell TypeAssayReadoutResultReference
MOG (44-54)CD8+ T cellsProliferation Assay ([3H]thymidine)Stimulation Index (SI)Stimulates T cell proliferation in vitro[5]
MOG (35-55)CD4+ T cellsIntracellular Cytokine Staining% of IFN-γ+ cellsInduces robust IFN-γ production[6]
MOG (40-54)CD4+ T cellsIntracellular Cytokine Staining% of IFN-γ+ cellsInduces robust IFN-γ production[6]
MOG (44-54)CD8+ T cellsMHC-Dimer Staining% of MOG-dimer+ CD8+ cells8-fold increase in MOG-immunized EAE mice compared to normal mice[11]
rh-MOGCD4+ T cellsFlow Cytometry (Treg analysis)% of CD4+ TregsIncreased in non-relapsing MOGAD patients after stimulation[12]
rh-MOGCD4+ T cellsFlow Cytometry (Treg analysis)% of CD45RA-Foxp3+ TregsDecreased in relapsing MOGAD patients after stimulation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the MOG (44-54) epitope.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice using MOG peptides.

Materials:

  • MOG (35-55) or MOG (44-54) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 ml syringes with 26G needles

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Peptide Emulsion Preparation:

    • Reconstitute the MOG peptide in sterile PBS to a final concentration of 2-3 mg/ml.

    • Prepare an equal volume of CFA.

    • Draw the MOG peptide solution into a syringe and the CFA into another.

    • Connect the two syringes with a Luer lock connector.

    • Emulsify the mixture by repeatedly passing it between the syringes until a thick, white emulsion is formed. A stable emulsion will hold a drop on the surface of water.

  • Immunization:

    • On day 0, inject each mouse subcutaneously with 100-200 µl of the MOG/CFA emulsion, typically split between two sites on the flanks.[1][9] This delivers a total dose of 100-300 µg of MOG peptide.

    • Administer 200-500 ng of PTx intraperitoneally (i.p.) in 100 µl of sterile PBS on day 0 and day 2 post-immunization.[4]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on the standard EAE scale (0-5) as described in the note under Table 1.[9][10]

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to MOG peptide stimulation.

Materials:

  • Spleen and draining lymph nodes from immunized mice

  • MOG (44-54) peptide

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • 96-well flat-bottom plates

  • [³H]-thymidine or BrdU cell proliferation ELISA kit

  • Irradiated syngeneic splenocytes (as antigen-presenting cells - APCs)

Procedure:

  • Cell Preparation:

    • Harvest spleens and draining lymph nodes from immunized mice 10-14 days post-immunization.

    • Prepare single-cell suspensions.

    • Isolate T cells using a nylon wool column or magnetic-activated cell sorting (MACS).

  • Cell Culture:

    • Plate 2 x 10⁵ irradiated APCs per well in a 96-well plate.

    • Add MOG (44-54) peptide at a final concentration of 10-20 µg/ml and incubate for 1 hour.

    • Add 4 x 10⁵ purified T cells to each well.

    • Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

  • Proliferation Measurement:

    • Using [³H]-thymidine: Pulse the cultures with 1 µCi of [³H]-thymidine per well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

    • Using BrdU ELISA: Follow the manufacturer's instructions for the BrdU cell proliferation ELISA kit. This typically involves adding BrdU to the cultures for the final 2-24 hours, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) or optical density (OD) of stimulated wells divided by the mean CPM or OD of unstimulated control wells. An SI greater than 2 is generally considered a positive response.[13]

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at the single-cell level.

Materials:

  • Single-cell suspension from spleen, lymph nodes, or CNS of immunized mice

  • Cell stimulation cocktail (e.g., PMA and ionomycin (B1663694), or MOG peptide)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend cells at 1-2 x 10⁶ cells/ml in culture medium.

    • Stimulate the cells for 4-6 hours at 37°C with either a specific antigen (MOG (44-54) peptide, 10-20 µg/ml) or a non-specific stimulus like PMA (50 ng/ml) and ionomycin (500 ng/ml).

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) for the final 2-4 hours of stimulation to trap cytokines intracellularly.[1]

  • Surface Staining:

    • Wash the cells with PBS containing 2% FBS.

    • Stain for cell surface markers (e.g., anti-CD3, anti-CD8) for 20-30 minutes on ice, protected from light.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

    • Incubate for 30 minutes at room temperature or on ice, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells to remove excess antibodies and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to gate on the T cell population of interest (e.g., CD3+CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

MOG (44-54) Induced T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC-I MHC class I MOG_44_54 MOG (44-54) peptide CD8 CD8 MHC-I->CD8 interacts TCR TCR MOG_44_54->TCR binds Lck Lck TCR->Lck activates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKCθ DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP NFAT NFAT Ca_influx->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras MAPK_Cascade MAPK Cascade (Erk, JNK, p38) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 AP1->Gene_Expression NFkB->Gene_Expression

Caption: TCR signaling cascade initiated by MOG (44-54) presentation.

Experimental Workflow for EAE Induction and Analysis

EAE_Workflow cluster_Induction EAE Induction cluster_Monitoring Monitoring and Sample Collection cluster_Analysis Downstream Analysis Peptide_Prep Prepare MOG Peptide Emulsion Immunization Immunize Mice (Day 0) Peptide_Prep->Immunization PTx_Injection Inject Pertussis Toxin (Day 0 & 2) Immunization->PTx_Injection Clinical_Scoring Daily Clinical Scoring (Starting Day 7) PTx_Injection->Clinical_Scoring Tissue_Harvest Harvest Tissues (Spleen, LN, CNS) Clinical_Scoring->Tissue_Harvest T_Cell_Proliferation T-Cell Proliferation Assay Tissue_Harvest->T_Cell_Proliferation Cytokine_Profiling Cytokine Profiling (ELISA/Flow Cytometry) Tissue_Harvest->Cytokine_Profiling Histology CNS Histopathology Tissue_Harvest->Histology

Caption: Workflow for EAE induction and subsequent immunological analysis.

Conclusion

The MOG (44-54) epitope is an invaluable tool for investigating the pathogenesis of autoimmune demyelinating diseases. Its specific interaction with CD8+ T cells allows for a detailed examination of the role of this cell type in the initiation and progression of neuroinflammation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at unraveling the complexities of diseases like multiple sclerosis and developing novel therapeutic strategies. The continued study of the MOG (44-54) epitope and the immune responses it elicits will undoubtedly contribute to a deeper understanding of neuroimmunology and the development of targeted therapies for these debilitating conditions.

References

cellular response to MOG (44-54) immunization in mice

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Response Following MOG (44-54) Immunization in Mice

Introduction

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical protein of the central nervous system (CNS) myelin sheath and a primary autoantigenic target in the inflammatory demyelinating disease, multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the immunopathological mechanisms of MS. EAE is typically induced in susceptible mouse strains, such as C57BL/6, by immunization with MOG protein or its immunodominant peptides.

The peptide spanning amino acids 35-55 of MOG (MOG 35-55) is widely used to induce EAE, as it contains epitopes for both CD4+ and CD8+ T cells. This guide focuses specifically on the cellular response to a truncated version of this peptide, MOG (44-54), with the sequence FSRVVHLYRNG. This 11-mer peptide represents a minimal, core epitope and provides a valuable tool for dissecting the specific contributions of different immune cell subsets, particularly CD8+ T cells, to the development of neuroinflammation.

Core Cellular Responses to MOG (44-54) Immunization

The immune response to MOG (44-54) is characterized by a distinct profile compared to its longer, more encephalitogenic counterparts like MOG (35-55) and MOG (40-54). The response is primarily driven by CD8+ T cells, with significantly reduced involvement of CD4+ T cells.

T Cell Response

CD8+ T Cells: The MOG (44-54) peptide is a high-affinity ligand for the MHC class I molecule H-2Db in C57BL/6 mice.[1][2] Consequently, immunization with MOG (44-54) can induce a robust CD8+ T cell response.[3] Studies have shown that this peptide is the minimal length required for binding to and stimulating MOG-specific CD8+ T cells.[1] Flow cytometry analysis using MOG (44-54)/H-2Db dimers has confirmed the expansion of this specific CD8+ T cell population following immunization.[4][5][6]

However, the functional outcome of this CD8+ T cell activation is complex. While a strong CD8+ T cell response is generated, these cells are generally not pathogenic on their own.[3] Adoptive transfer of MOG (44-54)-specific CD8+ T cells fails to induce EAE or suppress EAE induced by the longer MOG (35-55) peptide.[3] This suggests that while MOG (44-54) is a potent CD8+ T cell epitope, the resulting cells lack encephalitogenic or regulatory capacity in isolation.

CD4+ T Cells: In stark contrast to its effect on CD8+ T cells, MOG (44-54) demonstrates a dramatically reduced ability to stimulate CD4+ T cells.[1] The primary CD4+ T cell epitope within the MOG (35-55) sequence is located in the 40-48 region.[2][3] The truncation to MOG (44-54) largely removes this key CD4+ epitope. This lack of CD4+ T cell "help" is considered a primary reason for the weak encephalitogenicity of the MOG (44-54) peptide.[1] The prevailing hypothesis is that the potent induction of EAE by longer MOG peptides requires the activation of both CD4+ and CD8+ T cells.[1][7]

B Cell and Antigen Presenting Cell (APC) Response

Immunization with peptide antigens like MOG (44-54) does not efficiently induce B cell activation or MOG-specific antibody production, a response that is more characteristic of immunization with the full-length MOG protein.[8] However, various APCs, such as dendritic cells and macrophages, are critical for initiating the T cell response. These APCs take up the injected MOG (44-54) peptide, process it, and present it on MHC class I molecules to prime naive CD8+ T cells in the draining lymph nodes.

Immunological and Pathological Outcomes

The cellular responses elicited by MOG (44-54) immunization translate into specific clinical and histopathological outcomes that differ significantly from those induced by MOG (35-55).

EAE Induction and Clinical Severity: Immunization with MOG (44-54) is a poor inducer of clinical EAE.[9] Studies report a very low incidence of disease; for example, only three out of ten immunized C57BL/6 mice developed EAE.[1] When disease does occur, it is typically mild, manifesting as partial rather than complete paralysis.[1] This contrasts sharply with the 80-90% EAE incidence observed with MOG (35-55) or MOG (40-54) immunization.[1]

Central Nervous System (CNS) Inflammation: Consistent with the low clinical incidence, the CNS inflammatory reaction induced by MOG (44-54) is marginal.[1] Histopathological analysis of the brain and spinal cord reveals a lack of the characteristic inflammatory infiltrates and demyelination seen in EAE induced by more potent MOG peptides.[1][7] While MOG (35-55) and MOG (40-54) induce a robust influx of CD4+ T cells into the spinal cord, MOG (44-54) does not lead to significant leukocyte infiltration.[9]

Data Presentation

Table 1: Comparative Encephalitogenicity of MOG Peptides in C57BL/6 Mice
PeptideEAE IncidenceDisease SeverityCNS InflammationPrimary T Cell Responder(s)
MOG (35-55) High (80-90%)[1]Severe (Complete Paralysis)[1]Intense[1]CD4+ and CD8+[1][10]
MOG (40-54) High (80-90%)[1]Severe (Complete Paralysis)[1]Intense[1]CD4+ and CD8+[1]
MOG (44-54) Low (0-30%)[1][9]None to Mild (Partial Paralysis)[1]Marginal to Absent[1][7]CD8+[1][3]
Table 2: T Cell Proliferative Response to MOG Peptides
Immunizing PeptideIn Vitro Restimulation PeptideProliferative Response
MOG (35-55)MOG (35-55), MOG (40-54)Strong[1]
MOG (40-54)MOG (35-55), MOG (40-54)Strong[1]
MOG (44-54)MOG (35-55), MOG (40-54)Weak[1]

Experimental Protocols

EAE Induction with MOG (44-54)
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen: MOG (44-54) peptide (FSRVVHLYRNG), synthesized and purified to >95%.

  • Immunization Emulsion: MOG (44-54) is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL). A typical immunizing dose is 100-200 µg of peptide per mouse.

  • Administration: Mice are immunized subcutaneously at two sites on the flank with a total volume of 100-200 µL of the emulsion.

  • Pertussis Toxin (PTX): On the day of immunization (Day 0) and 48 hours later (Day 2), mice receive an intraperitoneal injection of 200-300 ng of PTX in PBS. PTX acts as an additional adjuvant, facilitating the entry of immune cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting around day 7 post-immunization. A standard scoring scale is used:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state or death

T Cell Proliferation Assay (CFSE Dilution)
  • Cell Isolation: Ten days post-immunization, draining lymph nodes (inguinal, axillary) and spleens are harvested. Single-cell suspensions are prepared by mechanical dissociation.

  • CFSE Labeling: Cells are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 5 µM. Cells are incubated for 10 minutes at 37°C, and the reaction is quenched with fetal bovine serum.

  • Cell Culture: Labeled cells are plated in 96-well plates at a density of 2-4 x 105 cells/well. Cells are cultured with or without the MOG (44-54) peptide (typically 20 µg/mL).

  • Flow Cytometry: After 3-5 days of culture, cells are harvested and stained with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8). Proliferation is assessed by measuring the dilution of the CFSE signal in the CD8+ T cell population via flow cytometry.[3]

Histopathological Analysis
  • Tissue Collection: At a defined endpoint (e.g., day 21 post-immunization), mice are euthanized and perfused with PBS followed by 4% paraformaldehyde (PFA). The brain and spinal cord are dissected.

  • Tissue Processing: Tissues are post-fixed in PFA, processed, and embedded in paraffin.

  • Staining: Sections (5-10 µm) are cut and stained with:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.

    • Luxol Fast Blue (LFB): To assess the degree of demyelination.[7]

  • Microscopy: Stained sections are examined by light microscopy to evaluate the extent and composition of inflammation and myelin loss.

Visualizations

G cluster_0 EAE Induction Workflow cluster_1 Analysis prep Prepare MOG(44-54)/CFA Emulsion immunize Immunize C57BL/6 Mice (Day 0, Subcutaneous) prep->immunize ptx1 Administer PTX (Day 0, Intraperitoneal) immunize->ptx1 ptx2 Administer PTX (Day 2, Intraperitoneal) ptx1->ptx2 monitor Daily Clinical Scoring (Starting Day 7) ptx2->monitor harvest Harvest Tissues (e.g., Day 21) monitor->harvest analysis_tcell T-Cell Proliferation Assay (Lymph Nodes/Spleen) harvest->analysis_tcell analysis_histo Histopathology (CNS) harvest->analysis_histo

Caption: Workflow for inducing and analyzing EAE with MOG(44-54).

G cluster_pathway MOG(44-54) Presentation to CD8+ T Cell apc Antigen Presenting Cell (e.g., Dendritic Cell) mhc1 MHC Class I (H-2Db) tcr TCR mhc1->tcr Presents to peptide MOG(44-54) Peptide peptide->mhc1 Binds cd8_tcell Naive CD8+ T Cell activated_tcell Activated CD8+ T Cell (Effector Cell) cd8_tcell->activated_tcell Activation cytokines Proliferation & Cytokine Release (IFN-γ) activated_tcell->cytokines

Caption: Antigen presentation pathway for MOG(44-54) via MHC Class I.

G cluster_compare Comparative Efficacy of MOG Peptides mog35 MOG (35-55) - Strong CD4+ Activation - Strong CD8+ Activation eae_severe Severe EAE mog35:e->eae_severe:w mog40 MOG (40-54) - Strong CD4+ Activation - Strong CD8+ Activation mog40:e->eae_severe:w mog44 MOG (44-54) - Weak/No CD4+ Activation - Strong CD8+ Activation eae_weak Weak/No EAE mog44:e->eae_weak:w

Caption: Logical relationship between MOG peptides and EAE severity.

Conclusion

The is distinct and highly focused, primarily involving the activation of CD8+ T cells with minimal CD4+ T cell involvement. This peptide serves as a minimal epitope for MOG-specific CD8+ T cells but is a weak encephalitogen, rarely causing clinical EAE and inducing only marginal CNS inflammation.[1] This attenuated pathogenicity is largely attributed to the absence of a potent CD4+ T cell epitope, highlighting the critical role of CD4+ T cell help in the development of severe autoimmune neuroinflammation. Therefore, MOG (44-54) is an invaluable tool for researchers and drug developers to isolate and study the specific biology of autoreactive CD8+ T cells in the context of CNS autoimmunity.

References

Methodological & Application

Application Notes and Protocols: Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Critical Note on Antigen Selection for EAE Induction in C57BL/6 Mice

Initial investigations into the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) peptide in C57BL/6 mice have demonstrated a general lack of efficacy. Multiple studies have shown that immunization with the MOG (44-54) peptide fails to consistently induce clinical signs of EAE in this mouse strain. In some instances, only a small minority of immunized animals develop mild symptoms.

Therefore, this document will detail the standardized and widely validated protocol for inducing a chronic EAE model in C57BL/6 mice using the encephalitogenic MOG (35-55) peptide. This protocol is a robust and reproducible method for studying the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS) and for the preclinical evaluation of potential therapeutics.

Overview of MOG (35-55) Induced EAE in C57BL/6 Mice

The induction of EAE in C57BL/6 mice with MOG (35-55) peptide results in a chronic, non-relapsing form of the disease that shares many clinical and pathological hallmarks with multiple sclerosis (MS). The protocol involves immunization with an emulsion of MOG (35-55) peptide in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX). This regimen elicits a myelin-specific autoimmune response, primarily mediated by CD4+ T cells, leading to inflammation, demyelination, and axonal damage in the CNS.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the MOG (35-55) induced EAE model in C57BL/6 mice.

Table 1: Typical Disease Course Parameters

ParameterTypical Range
Disease Incidence90-100%
Day of Onset9-16 days post-immunization
Peak of Disease16-22 days post-immunization
Mean Maximum Score2.5 - 3.5

Table 2: Standard Clinical Scoring for EAE in Mice

ScoreClinical Signs
0No clinical signs
0.5Distal limp tail
1.0Complete limp tail
1.5Limp tail and hindlimb weakness
2.0Unilateral partial hindlimb paralysis
2.5Bilateral partial hindlimb paralysis
3.0Complete bilateral hindlimb paralysis
3.5Complete bilateral hindlimb paralysis and unilateral partial forelimb paralysis
4.0Complete hindlimb and forelimb paralysis
5.0Moribund state or death

Experimental Protocols

Materials and Reagents
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • MOG (35-55) peptide: (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized.

  • Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis (H37Ra).

  • Pertussis Toxin (PTX): Lyophilized.

  • Sterile Phosphate-Buffered Saline (PBS): pH 7.4.

  • Sterile 0.9% Saline.

  • Anesthetic agent: e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail.

Reagent Preparation
  • MOG (35-55) Peptide Solution:

    • Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Ensure the peptide is fully dissolved. This solution can be stored at -20°C.

  • MOG (35-55)/CFA Emulsion:

    • In a sterile environment, mix an equal volume of the MOG (35-55) peptide solution (2 mg/mL) with CFA (containing M. tuberculosis). For example, mix 1 mL of MOG (35-55) solution with 1 mL of CFA.

    • To create a stable emulsion, use two sterile Luer-lock syringes connected by a three-way stopcock.

    • Repeatedly pass the mixture between the two syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.

    • Prepare the emulsion immediately before use.

  • Pertussis Toxin (PTX) Solution:

    • Reconstitute lyophilized PTX in sterile PBS to a final concentration of 2 µg/mL.

    • The optimal dose of PTX can vary between lots and should be determined empirically. A common starting dose is 200-300 ng per mouse per injection.

    • Prepare the PTX solution fresh on the day of injection.

Immunization Procedure

Day 0: Immunization and First PTX Injection

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Draw 0.2 mL of the MOG (35-55)/CFA emulsion into a 1 mL syringe with a 27-gauge needle. This volume contains 200 µg of MOG (35-55) peptide.

  • Administer the emulsion via subcutaneous injection at two sites on the flank (0.1 mL per site).

  • Approximately 2-4 hours after the MOG/CFA immunization, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) via intraperitoneal (i.p.) injection.

Day 2: Second PTX Injection

  • Administer a second dose of PTX (e.g., 200 ng in 0.1 mL) via i.p. injection.

Post-Immunization Monitoring and Clinical Scoring
  • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

  • Weigh the mice daily, as weight loss is an early indicator of disease onset.

  • Score the clinical signs of each mouse according to the scale provided in Table 2.

  • Provide easily accessible food and water on the cage floor for mice showing signs of paralysis to prevent dehydration and malnutrition.

Visualizations

EAE_Induction_Workflow cluster_prep Reagent Preparation cluster_day0 Day 0 cluster_day2 Day 2 cluster_monitoring Daily Monitoring (Starting Day 7) prep_mog Prepare MOG (35-55) Solution prep_cfa Prepare MOG/CFA Emulsion prep_mog->prep_cfa immunize Immunize with MOG/CFA (Subcutaneous) prep_cfa->immunize prep_ptx Prepare Pertussis Toxin Solution ptx1 Administer Pertussis Toxin (Intraperitoneal) prep_ptx->ptx1 ptx2 Administer Second Dose of Pertussis Toxin ptx1->ptx2 monitor Record Body Weight and Clinical Score ptx2->monitor

Caption: Workflow for MOG (35-55) induced EAE in C57BL/6 mice.

EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_differentiation T Cell Differentiation cluster_cns Central Nervous System (CNS) cluster_outcome Clinical Outcome APC Antigen Presenting Cell (APC) TCell Naive CD4+ T Cell APC->TCell Presents MOG peptide Th1 Th1 Cell TCell->Th1 Th17 Th17 Cell TCell->Th17 MOG MOG (35-55) MOG->APC BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses BBB Th17->BBB Crosses BBB Inflammation Inflammation & Demyelination BBB->Inflammation Myelin Myelin Sheath EAE EAE Symptoms (Paralysis) Inflammation->Myelin Attacks

Caption: Simplified signaling pathway in MOG (35-55) induced EAE.

MOG (44-54) peptide solubility and preparation for injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) is a peptide fragment of the MOG protein, which is a key component of the myelin sheath in the central nervous system (CNS). This 11-amino acid peptide is of significant interest in immunological research, particularly in the study of autoimmune diseases like multiple sclerosis (MS). It serves as a minimal epitope for CD8+ T cells and can be used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, providing a valuable tool for investigating the pathogenesis of demyelinating diseases and for the development of potential therapeutics.[1][2][3][4]

These application notes provide detailed information on the solubility of MOG (44-54) peptide and protocols for its preparation for in vivo injections, specifically for the induction of EAE.

Data Presentation

MOG (44-54) Peptide Properties
PropertyValueReference
Amino Acid SequencePhe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly[5]
Molecular FormulaC61H94N20O15[1]
Molecular Weight1347.5 g/mol [1]
AppearanceLyophilized powder
Storage Temperature-20°C[6][7]
Solubility and Reconstitution Data
SolventSolubilityConcentrationNotesReference
Deionized WaterSolubleNot specifiedCan be used for initial stock solution.[6]
Phosphate-Buffered Saline (PBS), pH 7.2Soluble10 mg/mLA common vehicle for injection.[7]
Sterile SalineSolubleNot specifiedCan be used for dilution before administration.[8]
EAE Induction Protocol Parameters
ParameterValueReference
Animal ModelC57BL/6 mice[1][8]
Peptide Concentration in Emulsion1.5 mg/mL[1][9]
AdjuvantComplete Freund's Adjuvant (CFA)[1][10]
Mycobacterium tuberculosis in CFA200 µg/mL to 400 µ g/injection [1][10]
Pertussis Toxin Administration500 ng, intraperitoneally (Day 0 and Day 2)[1]
Injection Volume100 µL per site (subcutaneously)[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MOG (44-54) Peptide

This protocol describes the reconstitution of lyophilized MOG (44-54) peptide to create a stock solution.

Materials:

  • Lyophilized MOG (44-54) peptide vial

  • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Using a calibrated micropipette, add the desired volume of sterile deionized water or PBS to the vial. To prepare a 10 mg/mL stock solution, for example, add 100 µL of solvent to 1 mg of peptide.

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide.[11] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation.[11] Ensure that all powder is completely dissolved.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C.

Protocol 2: Preparation of MOG (44-54) Emulsion for EAE Induction

This protocol details the preparation of a water-in-oil emulsion of MOG (44-54) peptide with Complete Freund's Adjuvant (CFA) for immunization.

Materials:

  • Reconstituted MOG (44-54) peptide stock solution

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Sterile saline (0.9% NaCl)

  • Two sterile Luer-lock glass syringes

  • One sterile Luer-lock connector or a double-hubbed needle

  • Sterile injection needles (e.g., 27-30 gauge)

Procedure:

  • Peptide Dilution: Dilute the reconstituted MOG (44-54) peptide stock solution with sterile saline to the final desired concentration for the emulsion (e.g., 3 mg/mL, to achieve a final concentration of 1.5 mg/mL in the emulsion).

  • Syringe Preparation: Draw an equal volume of the diluted MOG (44-54) peptide solution into one glass syringe and an equal volume of CFA into the second glass syringe. For example, to prepare 200 µL of emulsion, draw 100 µL of the peptide solution and 100 µL of CFA.

  • Emulsification: Connect the two syringes using a Luer-lock connector.

  • Mixing: Force the contents of the syringes back and forth rapidly for at least 10-20 minutes. The mixture will become increasingly viscous and opaque.

  • Emulsion Stability Check: To check for a stable emulsion, dispense a small drop onto the surface of cold water. A stable water-in-oil emulsion will hold its shape as a single drop and will not disperse.

  • Loading for Injection: Once a stable emulsion is formed, draw the entire volume into one syringe and replace the connector with a sterile injection needle.

  • Administration: The emulsion is now ready for subcutaneous injection into the flanks of the animals as per the experimental design.

Visualizations

Signaling Pathway

MOG44_54_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC Class I TCR T Cell Receptor (TCR) MHC->TCR presents to CD8 CD8 TCR->CD8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates NFAT NFAT IP3->NFAT activates Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) NFkB->Cytokines induce transcription of NFAT->Cytokines induce transcription of AP1->Cytokines induce transcription of MOG_peptide MOG (44-54) Peptide MOG_peptide->MHC binds to

Caption: MOG (44-54) peptide signaling pathway in CD8+ T cells.

Experimental Workflow

EAE_Induction_Workflow start Start reconstitute Reconstitute MOG (44-54) Peptide in Sterile Saline/PBS start->reconstitute emulsify Emulsify Peptide Solution with Complete Freund's Adjuvant (CFA) reconstitute->emulsify immunize Subcutaneous Immunization of C57BL/6 Mice (Day 0) emulsify->immunize ptx1 Administer Pertussis Toxin (Intraperitoneal, Day 0) immunize->ptx1 ptx2 Administer Pertussis Toxin (Intraperitoneal, Day 2) ptx1->ptx2 monitor Monitor for Clinical Signs of EAE (e.g., tail limpness, paralysis) ptx2->monitor end End of Experiment/ Tissue Collection monitor->end

Caption: Experimental workflow for EAE induction using MOG (44-54).

References

Application Notes and Protocols for MOG (44-54) Immunization with CFA and PTX Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX) in immunization protocols with the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide fragment 44-54. This document outlines the immunological characteristics of this specific peptide, detailed experimental protocols, and the expected outcomes based on current scientific literature.

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein in the central nervous system's myelin sheath. The specific peptide sequence MOG (44-54) is recognized as a minimal epitope for CD8+ T cells.[1] While the longer MOG (35-55) peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice as a model for multiple sclerosis, immunization with the truncated MOG (44-54) peptide, even with potent adjuvants like CFA and PTX, does not typically induce clinical EAE.[1][2] However, this peptide is a valuable tool for studying the activation and response of MOG-specific CD8+ T cells.[3][4]

These protocols are designed for researchers interested in investigating MOG-specific T cell responses in the absence of autoimmune disease induction.

Adjuvant Selection: CFA and PTX

Complete Freund's Adjuvant (CFA): CFA is a powerful adjuvant that creates a stable water-in-oil emulsion, ensuring a slow release of the antigen and prolonged exposure to the immune system. It contains heat-killed Mycobacterium tuberculosis, which activates a strong inflammatory response, primarily through Toll-like receptors (TLRs), leading to the robust activation of antigen-presenting cells (APCs) and the promotion of a Th1-biased immune response.

Pertussis Toxin (PTX): PTX acts as a potent co-adjuvant. Its primary mechanism involves the ADP-ribosylation of the α-subunits of inhibitory G-proteins (Gi/o), preventing their interaction with G-protein coupled receptors. This disruption of intracellular signaling pathways enhances the immune response. PTX is also known to increase the permeability of the blood-brain barrier, a critical factor in the pathogenesis of EAE when using encephalitogenic MOG peptides.

Quantitative Data Summary

The following table summarizes the typical outcomes of MOG (44-54) immunization in C57BL/6 mice when co-administered with CFA and PTX, in contrast to the encephalitogenic MOG (35-55) peptide.

ParameterMOG (44-54) + CFA/PTXMOG (35-55) + CFA/PTXReference
EAE Incidence 0% - 30% (very low)80% - 100%[2][3]
Mean Max. Clinical Score 0.0 - 0.52.5 - 3.5[3]
Day of Onset Not typically observed9 - 14 days post-immunization[3]
Primary T-Cell Response CD8+ T cellsCD4+ and CD8+ T cells[1][4]
Key Cytokine Production IFN-γIFN-γ, IL-17[1]

Experimental Protocols

Protocol 1: Immunization for the Study of MOG (44-54)-Specific T-Cell Responses

This protocol is designed to elicit a T-cell response to MOG (44-54) without inducing EAE.

Materials:

  • MOG (44-54) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 ml syringes with Luer-Lok tips

  • Sterile 27-30 gauge needles

  • Emulsifying needle or a double-hubbed needle

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute lyophilized MOG (44-54) peptide in sterile PBS to a final concentration of 2 mg/ml.

    • Prepare a 1:1 emulsion of the MOG (44-54) solution and CFA. Draw equal volumes of the MOG solution and CFA into two separate syringes.

    • Connect the two syringes with an emulsifying needle or a double-hubbed needle.

    • Force the contents back and forth between the syringes for at least 20-30 minutes until a thick, white emulsion is formed.

    • To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization:

    • On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µl of the MOG (44-54)/CFA emulsion (total of 200 µl per mouse, containing 200 µg of MOG peptide).

    • On the same day (day 0) and again on day 2, administer 200 ng of PTX in 100 µl of sterile PBS via intraperitoneal injection.[5]

  • Monitoring and Analysis:

    • Mice should be monitored daily for any signs of distress. Clinical signs of EAE are not expected.

    • At a desired time point (e.g., 7-10 days post-immunization), spleens and draining lymph nodes can be harvested for the analysis of MOG (44-54)-specific T-cell responses by techniques such as ELISpot, intracellular cytokine staining, or proliferation assays.

Visualizations

Signaling Pathways

CFA_Signaling_Pathway CFA (Mycobacterium tuberculosis) Signaling Pathway CFA CFA (M. tuberculosis components) TLR2 TLR2 CFA->TLR2 TLR4 TLR4 CFA->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-12, TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines PTX_Signaling_Pathway Pertussis Toxin (PTX) Signaling Pathway cluster_dependent Gi/o Protein-Dependent cluster_independent Gi/o Protein-Independent PTX_A PTX A-protomer (S1 subunit) G_alpha_i Gαi/o PTX_A->G_alpha_i catalyzes ADP_ribosylation ADP-ribosylation G_alpha_i->ADP_ribosylation AC Adenylyl Cyclase G_alpha_i->AC inhibits GPCR GPCR ADP_ribosylation->GPCR uncouples from cAMP ↑ cAMP AC->cAMP PTX_B PTX B-oligomer TLR4_PTX TLR4 PTX_B->TLR4_PTX binds Intracellular_Signaling Intracellular Signaling Cascade TLR4_PTX->Intracellular_Signaling EAE_Induction_Workflow Experimental Workflow for MOG (44-54) Immunization start Start prep_emulsion Prepare MOG (44-54)/CFA Emulsion start->prep_emulsion immunize Day 0: Subcutaneous Immunization (200 µg MOG/mouse) prep_emulsion->immunize ptx1 Day 0: Intraperitoneal PTX Injection (200 ng/mouse) immunize->ptx1 ptx2 Day 2: Intraperitoneal PTX Injection (200 ng/mouse) ptx1->ptx2 monitor Daily Monitoring for Clinical Signs (EAE not expected) ptx2->monitor analysis Day 7-10: Harvest Tissues for Immunological Analysis monitor->analysis end End analysis->end

References

Application Notes and Protocols: In Vitro T Cell Proliferation Assay Using MOG (44-54)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen in multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). The MOG (44-54) peptide is a minimal epitope known to stimulate the proliferation of MOG-specific CD8+ T cells.[1][2] This document provides detailed application notes and protocols for performing an in vitro T cell proliferation assay using the MOG (44-54) peptide. This assay is a valuable tool for studying the cellular immune response in the context of autoimmune diseases and for evaluating the efficacy of potential therapeutic agents. The protocol described here utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins and is equally distributed between daughter cells upon cell division, allowing for the visualization of successive generations of proliferating cells.[3][4]

Key Principles

The in vitro T cell proliferation assay using MOG (44-54) is based on the principle that T lymphocytes, upon recognition of their cognate antigen presented by antigen-presenting cells (APCs), will become activated and undergo clonal expansion. In this assay, T cells isolated from an appropriate source (e.g., spleen or lymph nodes of MOG-immunized mice) are labeled with CFSE and then co-cultured with APCs that have been pulsed with the MOG (44-54) peptide. As the MOG-specific T cells proliferate, the CFSE fluorescence intensity of the daughter cells is halved with each division. This dilution of CFSE is quantified by flow cytometry, providing a measure of the antigen-specific T cell proliferation.

Data Presentation

Table 1: Recommended Cell Concentrations and Ratios for Co-culture
Cell TypeRecommended ConcentrationEffector:Target (T cell:APC) Ratio
T cells1 x 10^6 cells/mL5:1
Antigen-Presenting Cells (APCs)2 x 10^5 cells/mL5:1
Table 2: MOG (44-54) Peptide and Control Concentrations
ReagentStock ConcentrationWorking Concentration
MOG (44-54) Peptide1 mg/mL in DMSO20 µg/mL
Unrelated Control Peptide1 mg/mL in DMSO20 µg/mL
Positive Control (e.g., anti-CD3/CD28)Varies by manufacturerVaries by manufacturer
Negative Control (media alone)N/AN/A
Table 3: Typical Proliferation Data Interpretation
ConditionExpected OutcomeInterpretation
Unstimulated T cells + APCsLow percentage of CFSE-low cellsBaseline T cell proliferation
T cells + APCs + MOG (44-54)High percentage of CFSE-low cellsAntigen-specific T cell proliferation
T cells + APCs + Control PeptideLow percentage of CFSE-low cellsNo significant proliferation in response to an irrelevant peptide
T cells + Positive ControlVery high percentage of CFSE-low cellsConfirms T cells are viable and capable of proliferation

Experimental Protocols

Materials and Reagents
  • MOG (44-54) peptide (Sequence: FSRVVHLYRNG)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Ficoll-Paque PLUS

  • ACK lysis buffer (Ammonium-Chloride-Potassium)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Anti-CD8 antibody, fluorescently conjugated

  • Flow cytometer

Protocol 1: Isolation of Splenocytes (T cells and APCs)
  • Euthanize MOG-immunized mice according to institutional guidelines.

  • Aseptically remove the spleen and place it in a sterile petri dish containing 5 mL of complete RPMI-1640 medium.

  • Gently disrupt the spleen using the plunger of a sterile syringe to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Add 10 mL of complete RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant, resuspend the pellet in complete RPMI-1640, and perform a cell count.

Protocol 2: CFSE Labeling of T cells
  • Adjust the splenocyte concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM.

  • Incubate for 10 minutes at 37°C in a water bath, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 (containing 10% FBS).

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI-1640 by centrifuging at 300 x g for 5 minutes.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

Protocol 3: Antigen Presentation and T cell Co-culture
  • Prepare APCs by irradiating a portion of the splenocytes (2000-3000 rads) to prevent their proliferation.

  • Plate the irradiated APCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.

  • Add the MOG (44-54) peptide to the wells containing APCs to a final concentration of 20 µg/mL.[5]

  • Set up control wells:

    • Unstimulated control: APCs with no peptide.

    • Irrelevant peptide control: APCs with a non-MOG peptide.

    • Positive control: APCs with a polyclonal T cell stimulus like anti-CD3/CD28 beads or Concanavalin A.

  • Incubate the APCs with the peptides for 2 hours at 37°C.

  • Add 1 x 10^6 CFSE-labeled T cells to each well.

  • Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

Protocol 4: Flow Cytometry Analysis
  • After the incubation period, harvest the cells from each well.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a fluorescently conjugated anti-CD8 antibody to specifically gate on the CD8+ T cell population.

  • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.

  • Analyze the data by gating on the CD8+ T cell population and examining the CFSE fluorescence histogram. Proliferating cells will appear as a series of peaks with successively lower fluorescence intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Cell Preparation cluster_culture Co-culture cluster_analysis Analysis isolate Isolate Splenocytes (T cells & APCs) cfse Label T cells with CFSE isolate->cfse irradiate Irradiate APCs isolate->irradiate add_tcells Add CFSE-labeled T cells cfse->add_tcells plate_apc Plate Irradiated APCs irradiate->plate_apc add_mog Add MOG (44-54) Peptide plate_apc->add_mog add_mog->add_tcells incubate Incubate for 3-5 days add_tcells->incubate stain Stain with Anti-CD8 Antibody incubate->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze CFSE Dilution flow->analyze

Caption: Workflow for the in vitro T cell proliferation assay using MOG (44-54).

T Cell Receptor (TCR) Signaling Pathway

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD8 CD8 CD8->Lck MHC MHC-I + MOG(44-54) MHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca->Calcineurin Activation NFkB NF-κB PKC->NFkB ERK ERK Ras->ERK NFAT NFAT Calcineurin->NFAT AP1 AP-1 ERK->AP1 Proliferation Gene Transcription (Proliferation, Cytokines) NFAT->Proliferation AP1->Proliferation NFkB->Proliferation

Caption: Simplified TCR signaling cascade leading to T cell proliferation.

References

Application Notes and Protocols for Flow Cytometry Analysis of MOG (44-54) Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). Specifically, T cells reactive to certain MOG peptides, such as MOG (44-54), are believed to play a role in the inflammatory cascade leading to demyelination. Flow cytometry is an indispensable tool for the detailed characterization of these rare, antigen-specific T cell populations. These application notes provide a comprehensive guide to the analysis of MOG (44-54) specific T cells, covering protocols for their identification, phenotyping, and functional assessment.

Core Concepts and Methodologies

The analysis of MOG (44-54) specific T cells by flow cytometry primarily relies on two key techniques:

  • MHC-Tetramer Staining: This method allows for the direct visualization and quantification of T cells expressing T cell receptors (TCRs) specific for the MOG (44-54) peptide presented by a specific Major Histocompatibility Complex (MHC) molecule (e.g., H-2Db for C57BL/6 mice).[1][2] Fluorescently labeled MHC-tetramers bind to the TCR of specific T cells, enabling their detection.

  • Intracellular Cytokine Staining (ICS): This technique is used to determine the functional profile of MOG (44-54) specific T cells by measuring their production of cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), upon stimulation.[3] This provides insights into their pro-inflammatory potential.

Data Presentation: Quantitative Analysis of MOG (44-54) Specific T Cells

The following tables summarize quantitative data on MOG (44-54) specific T cells from studies utilizing the EAE model.

Table 1: Frequency of MOG (44-54) Specific CD8+ T Cells

TissueModel/ConditionFrequency (% of CD8+ T cells)Citation
SpleenNormal (unimmunized) mice0.42%[2]
SpleenMOG (35-55) immunized EAE mice~3.36% (8-fold increase)[2]
Lymphoid OrgansMOG (35-55) immunized mice<1% of total T cells[1]

Table 2: Cytokine Production by MOG-Specific T Cells

T Cell TypeStimulusCytokineConcentration/ExpressionCitation
CD4+ T cellsMOG (35-55) peptideIFN-γ1451.3 ± 59.4 pg/mL[4]
CD8+ T cellsMOG (35-55) peptideIFN-γ803.3 ± 39.2 pg/mL[4]
CD4+ T cellsMOG (35-55) peptideIL-4298.6 ± 7.7 pg/mL[4]
CD8+ T cellsMOG (35-55) peptideIL-4245.5 ± 11.8 pg/mL[4]
CD4+ T cells (from CNS)PMA/IonomycinIL-17 and IFN-γDetected by intracellular staining[3]

Experimental Protocols

Protocol 1: Identification of MOG (44-54) Specific T Cells using MHC-Tetramer Staining

This protocol outlines the steps for staining single-cell suspensions from lymphoid organs (spleen, lymph nodes) or the central nervous system (CNS) to identify MOG (44-54) specific T cells.

Materials:

  • Single-cell suspension from tissue of interest

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • MOG (44-54)/H-2Db Tetramer (or other appropriate MHC allele) conjugated to a fluorochrome (e.g., PE, APC)

  • Anti-mouse CD8a antibody (e.g., FITC, PerCP-Cy5.5)

  • Anti-mouse CD3e antibody (e.g., APC-Cy7, BV421)

  • Viability Dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

  • 12x75 mm FACS tubes

Procedure:

  • Prepare a single-cell suspension from the desired tissue (e.g., spleen, lymph nodes, or CNS) using standard protocols.

  • Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Add 100 µL of the cell suspension (1 x 10^6 cells) to a FACS tube.

  • Add the MOG (44-54) tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and time should be determined for each specific tetramer.

  • Wash the cells by adding 2 mL of FACS buffer and centrifuging at 400 x g for 5 minutes.

  • Decant the supernatant.

  • Resuspend the cell pellet in 50 µL of FACS buffer containing the anti-CD8a, anti-CD3e, and any other desired surface marker antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

Protocol 2: Intracellular Cytokine Staining for Functional Analysis of MOG-Reactive T Cells

This protocol describes the in vitro stimulation and subsequent intracellular staining to detect cytokine production by MOG-reactive T cells.

Materials:

  • Single-cell suspension from tissue of interest

  • Complete RPMI medium

  • MOG (35-55) or MOG (44-54) peptide

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Surface staining antibodies (as in Protocol 1)

  • Fixation/Permeabilization Buffer

  • Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17A)

  • Permeabilization Wash Buffer

Procedure:

  • Prepare a single-cell suspension and resuspend cells in complete RPMI medium at 1-2 x 10^6 cells/mL.

  • Plate 1 mL of cell suspension per well in a 24-well plate.

  • Stimulate the cells for 4-6 hours at 37°C with:

    • MOG (35-55) or MOG (44-54) peptide (e.g., 10 µg/mL)

    • PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control

    • No stimulation as a negative control

  • Add a protein transport inhibitor for the final 4 hours of stimulation.

  • Harvest the cells and wash them with FACS buffer.

  • Perform surface staining as described in Protocol 1 (steps 3-10).

  • After the final wash, resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C.

  • Wash the cells with 1 mL of Permeabilization Wash Buffer.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the intracellular cytokine antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization Wash Buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Mandatory Visualizations

Experimental Workflow and Gating Strategy

Gating_Strategy cluster_workflow Experimental Workflow cluster_gating Gating Strategy Tissue_Harvest Tissue Harvest (Spleen, LN, CNS) Single_Cell_Suspension Single-Cell Suspension Tissue_Harvest->Single_Cell_Suspension Stimulation In Vitro Stimulation (for ICS) Single_Cell_Suspension->Stimulation Optional for ICS Staining Tetramer & Surface Antibody Staining Single_Cell_Suspension->Staining ICS_Staining Intracellular Cytokine Staining Stimulation->ICS_Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition ICS_Staining->Acquisition All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells CD3+ T Cells Lymphocytes->T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells MOG_Specific MOG(44-54) Tetramer+ CD8_T_Cells->MOG_Specific Cytokine_Positive Cytokine+ (e.g., IFN-γ+) MOG_Specific->Cytokine_Positive From ICS T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC class I MOG(44-54) peptide TCR TCR CD3 MHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->MHC ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine_Production Cytokine Production (IFN-γ, etc.) NFAT->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production

References

Application Notes and Protocols for Adoptive Transfer of MOG (44-54) Reactive T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the generation and adoptive transfer of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) reactive T cells to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice. EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4]

The adoptive transfer model allows for the study of the effector phase of the immune response, separating it from the initial induction phase.[2] This protocol describes the generation of MOG-reactive T cells through active immunization of donor mice, followed by the isolation, in vitro restimulation, and subsequent transfer of these cells into naïve recipient mice.

Key Experimental Principles

The induction of EAE through adoptive transfer relies on the principle that myelin-specific T lymphocytes are key mediators of the inflammatory demyelinating pathology seen in MS.[3][4][5] In this protocol, donor mice are immunized with a MOG peptide, leading to the activation and expansion of MOG-specific T cells. These T cells are then harvested from the draining lymph nodes and spleens and further expanded and differentiated in vitro. The resulting population of pathogenic T cells, when transferred to a syngeneic recipient mouse, will migrate to the central nervous system (CNS), recognize the MOG antigen on myelin sheaths, and initiate an inflammatory cascade that leads to the clinical signs of EAE.[2][4]

Experimental Protocols

Part 1: Generation of MOG (44-54) Reactive T Cells in Donor Mice (Active Immunization)

This part of the protocol describes the active immunization of donor mice to generate a population of MOG (44-54) reactive T cells.

Materials:

  • MOG (44-54) peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Female C57BL/6 mice (8-12 weeks old)

  • Sterile PBS

  • Emulsifying needle and syringes

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 1.5 mg/ml solution of MOG (44-54) peptide in sterile PBS.

    • Prepare CFA containing 200 ng/ml of Mycobacterium tuberculosis.[6]

    • Emulsify the MOG peptide solution with an equal volume of CFA to a final concentration of 1.5 mg/ml of the peptide.[7] The emulsion should be thick and stable.

  • Immunization of Donor Mice:

    • Inject 100 µl of the MOG/CFA emulsion subcutaneously into the flanks of the hind legs of C57BL/6 mice.[7]

    • Administer a single intraperitoneal (i.p.) injection of 400 ng of Pertussis toxin (optional, but recommended to enhance disease induction) on the day of immunization or one day post-immunization.[8]

  • Harvesting Tissues:

    • Nine to ten days post-immunization, euthanize the donor mice.[9]

    • Aseptically harvest the draining lymph nodes (inguinal and axillary) and spleens.

Part 2: Isolation and In Vitro Expansion of MOG (44-54) Reactive T Cells

This section details the isolation and in vitro culture conditions to expand the MOG-reactive T cell population.

Materials:

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, penicillin, and streptomycin.

  • MOG (44-54) peptide

  • Recombinant murine Interleukin-12 (IL-12)

  • Recombinant murine Interleukin-2 (IL-2)

  • Recombinant murine Interleukin-18 (IL-18) (optional)

  • CD4 or CD8 Microbeads (for selection of specific T cell subsets)

  • Ficoll-Paque

  • Sterile cell culture plates

Procedure:

  • Single-Cell Suspension Preparation:

    • Prepare single-cell suspensions from the harvested lymph nodes and spleens by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using an RBC lysis buffer.

    • Wash the cells with sterile PBS or RPMI medium.

  • In Vitro Restimulation and Culture:

    • Culture the cells at a density of 4 x 10^6 cells/ml in complete RPMI medium.[10]

    • Add MOG (44-54) peptide to a final concentration of 10-20 µg/ml.[8][10]

    • Supplement the culture medium with cytokines to promote the differentiation of pathogenic T cells. A common combination is:

      • rIL-12: 25 ng/ml[10]

      • rIL-2: 0.5 ng/ml initially, increased to 2 ng/ml after 48 hours[10]

      • rIL-18 (optional): 25 ng/ml[10]

    • Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.[8][10]

  • Enrichment of Blasted T Cells:

    • After 3 days of culture, activated T cell blasts can be separated on a Ficoll gradient.[8]

    • Alternatively, for a more specific population, CD4+ or CD8+ T cells can be isolated using magnetic microbeads before or after the in vitro stimulation.[10]

Part 3: Adoptive Transfer of MOG (44-54) Reactive T Cells into Recipient Mice

This final part of the protocol describes the transfer of the expanded MOG-reactive T cells into naïve recipient mice.

Materials:

  • Expanded MOG (44-54) reactive T cells

  • Naïve female C57BL/6 mice (8-12 weeks old)

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • Cell Preparation for Transfer:

    • Harvest the cultured T cells and wash them twice with sterile PBS to remove any residual media components and cytokines.

    • Count the viable cells using a hemocytometer or an automated cell counter.

    • Resuspend the cells in sterile PBS at the desired concentration for injection.

  • Adoptive Transfer:

    • Inject 2 x 10^6 activated T cells intravenously (i.v.) into the tail vein of each naïve recipient mouse.[8] Some protocols may use different cell numbers, ranging from 1 x 10^6 to 5 x 10^6 cells.[11][12]

  • Monitoring of EAE:

    • Monitor the recipient mice daily for clinical signs of EAE, which typically appear around 7 days post-transfer.[9]

    • Score the clinical signs using a standardized scale (see Data Presentation section).

Data Presentation

Table 1: Quantitative Parameters for Generation and Adoptive Transfer of MOG (44-54) Reactive T Cells
ParameterValueReference
Active Immunization
MOG (44-54) Peptide Concentration1.5 mg/ml in emulsion[6][7]
Mycobacterium tuberculosis Conc.200 ng/ml in CFA[6]
Immunization Volume100 µl per flank[7]
Pertussis Toxin Dose (optional)400 ng/mouse[8]
Time to Harvest Tissues9-10 days post-immunization[9]
In Vitro T Cell Expansion
Cell Seeding Density4 x 10^6 cells/ml[10]
MOG (44-54) Peptide Concentration10-20 µg/ml[8][10]
rIL-12 Concentration25 ng/ml[10]
rIL-2 Concentration0.5 ng/ml (initial), 2 ng/ml (after 48h)[10]
rIL-18 Concentration (optional)25 ng/ml[10]
Culture Duration3 days[8][10]
Adoptive Transfer
Number of Transferred Cells2 x 10^6 cells/mouse[8]
Onset of Clinical Signs~7 days post-transfer[9]
Table 2: Standard EAE Clinical Scoring Scale
ScoreClinical Signs
0No signs of disease
1Limp tail or partial loss of tail tonicity
2Limp tail and hind limb weakness (unsteady gait)
3Partial hind limb paralysis
4Complete hind limb paralysis and incontinence
5Moribund or death

Visualizations

Adoptive_Transfer_Workflow cluster_donor Donor Mouse Phase cluster_invitro In Vitro Phase cluster_recipient Recipient Mouse Phase immunization 1. Active Immunization (MOG 44-54 + CFA) harvest 2. Harvest Lymph Nodes & Spleen (Day 9-10) immunization->harvest isolation 3. Isolate T Cells harvest->isolation expansion 4. In Vitro Expansion (MOG 44-54, IL-12, IL-2) isolation->expansion transfer 5. Adoptive Transfer (2x10^6 cells, i.v.) expansion->transfer monitoring 6. EAE Monitoring (Daily Clinical Scoring) transfer->monitoring

Caption: Experimental workflow for the adoptive transfer of MOG (44-54) reactive T cells.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell MHC MHC Class II MOG_peptide MOG (44-54) Peptide CD4 CD4 MHC->CD4 TCR TCR MOG_peptide->TCR Recognition Activation Activation & Proliferation TCR->Activation Differentiation Differentiation (Th1/Th17) Activation->Differentiation Cytokines IL-12, IL-2 Cytokines->Differentiation Polarization

Caption: Simplified signaling pathway of MOG (44-54) reactive CD4+ T cell activation.

References

Application Notes and Protocols for the Synthesis and Purification of MOG (44-54) Peptide for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein within the central nervous system's myelin sheath. The specific peptide fragment MOG (44-54), with the amino acid sequence Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly, is a key immunogenic epitope frequently utilized in immunological research.[1] It is particularly significant in the study of autoimmune diseases such as multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).[2] This document provides detailed protocols for the chemical synthesis and subsequent purification of the MOG (44-54) peptide to a high degree of purity (>95%), suitable for various research applications.

The standard methodology for producing this peptide is Fmoc-based solid-phase peptide synthesis (SPPS), a robust technique that allows for the sequential addition of amino acids to a growing peptide chain on a solid resin support.[3] Following synthesis, the crude peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC), the gold standard for peptide purification.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesized and purified MOG (44-54) peptide.

ParameterValueMethod of Determination
Sequence Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly (FSRVVHLYRNG)N/A
Theoretical Molecular Weight 1347.52 g/mol Mass Spectrometry
Experimentally Determined Mass ~1347.5 g/mol Mass Spectrometry
Purity >95%RP-HPLC (at 214 nm)
Typical Yield (Crude) 60-80%Gravimetric Analysis
Typical Yield (Purified) 20-40%Gravimetric Analysis
Appearance White lyophilized powderVisual Inspection

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of MOG (44-54)

This protocol outlines the manual synthesis of MOG (44-54) on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl Cyanohydroxyiminoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • ddH₂O (double-distilled water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Weigh out approximately 200 mg of Rink Amide resin into a reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (First Amino Acid - Glycine):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Gly-OH (0.4 mmol) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC (0.4 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and diisopropylethylamine (DIEA) in DMF for 30 minutes.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the MOG (44-54) sequence (Asn, Arg, Tyr, Leu, His, Val, Val, Ser, Phe).

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-Phe-OH) has been coupled, perform a final deprotection step as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O.

    • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add the concentrated peptide solution dropwise to a falcon tube containing 40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) will form.

    • Centrifuge the tube at 3000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.

    • Dry the crude peptide pellet under vacuum.

RP-HPLC Purification of MOG (44-54)

Materials:

  • Crude MOG (44-54) peptide

  • Solvent A: 0.1% TFA in ddH₂O

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Setup:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 10 mL/min.

    • Set the UV detector to monitor at 214 nm and 280 nm.

  • Purification Gradient:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient from 5% to 45% Solvent B over 40 minutes.

    • The following table provides an example of a suitable gradient program:

Time (minutes)% Solvent A% Solvent BFlow Rate (mL/min)
095510
40554510
4559510
5059510
5195510
6095510
  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a faster gradient. Pool the fractions with >95% purity.

  • Lyophilization: Freeze the pooled pure fractions at -80°C and lyophilize to obtain a white, fluffy powder. Store the purified peptide at -20°C or -80°C.

Visualizations

Experimental Workflow for MOG (44-54) Synthesis and Purification

G Experimental Workflow for MOG (44-54) Synthesis and Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Chain_Elongation Amino_Acid_Coupling->Chain_Elongation Chain_Elongation->Amino_Acid_Coupling Final_Deprotection Final_Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Crude_Peptide Crude_Peptide Precipitation->Crude_Peptide RP_HPLC RP_HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction_Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Purified_Peptide Purified_Peptide Lyophilization->Purified_Peptide

Caption: Overall workflow from SPPS to purified peptide.

MOG (44-54) Peptide Interaction with T-Cell Receptor (TCR)

G MOG (44-54) Interaction with T-Cell Receptor cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR presents to MOG_Peptide MOG (44-54) Peptide MOG_Peptide->MHC binds to Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade initiates CD4 CD4 CD4->MHC co-receptor binding T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling_Cascade->T_Cell_Activation leads to

Caption: MOG (44-54) presented by MHC to TCR.

References

Application Notes and Protocols for MOG (44-54) in Experimental Autoimmune Encephalomyelitis (EAE) Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis. The induction of EAE is typically achieved by immunizing susceptible animal strains with myelin-derived antigens, such as Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptides, in conjunction with an adjuvant. The MOG (44-54) peptide is a specific epitope of MOG that has been investigated for its role in EAE pathogenesis.

These application notes provide a detailed overview of the dosage and administration of MOG (44-54) for the attempted induction of EAE, primarily in C57BL/6 mice. It is critical to note at the outset that while MOG (44-54) can elicit an immune response, its capacity to consistently induce clinical EAE is a subject of conflicting reports in scientific literature. Some studies indicate a failure to induce clinical signs of EAE[1][2], while others report a low incidence and weaker disease compared to other MOG peptides like MOG (35-55)[3]. Therefore, researchers should carefully consider these points when designing experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of MOG (44-54) in EAE induction protocols.

ParameterValueNotes
MOG (44-54) Peptide
Concentration in Emulsion1.5 mg/mL[1][2]
Total Dose per Mouse200 µg[3]
Adjuvants
Complete Freund's Adjuvant (CFA)Emulsify at a 1:1 ratio with MOG (44-54) solution
Mycobacterium tuberculosis in CFA200 ng/mL or 0.6 mg/mouse[1][3]
Pertussis Toxin (PTX)400 ng/mouseAdministered intraperitoneally (i.p.)[3].
Administration
Emulsion Injection Volume100 µL per siteTypically administered at two subcutaneous sites[1].
Route of AdministrationSubcutaneous (s.c.)In the flanks of the hind legs[1].
PTX Injection VolumeVariable (typically 100-200 µL)Dependent on the stock concentration.
PTX Administration RouteIntraperitoneal (i.p.)

Experimental Protocols

Materials
  • MOG (44-54) peptide, lyophilized powder

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • Emulsifying needle or device (e.g., two-way stopcock)

  • Female C57BL/6 mice, 8-12 weeks old

Protocol for EAE Induction with MOG (44-54)

1. Preparation of MOG (44-54) Peptide Solution: a. Reconstitute the lyophilized MOG (44-54) peptide in sterile PBS to a final concentration of 3 mg/mL. b. Ensure the peptide is fully dissolved by gentle vortexing or pipetting.

2. Preparation of MOG (44-54)/CFA Emulsion: a. In a sterile environment, draw equal volumes of the MOG (44-54) peptide solution (3 mg/mL) and CFA into separate syringes. For example, 500 µL of MOG (44-54) solution and 500 µL of CFA. b. Connect the two syringes using an emulsifying needle or a two-way stopcock. c. Forcefully and repeatedly pass the mixture between the two syringes for at least 10-20 minutes until a stable, white, viscous emulsion is formed. d. To test for a stable water-in-oil emulsion, drop a small amount into a beaker of water. A stable emulsion will form a single, cohesive droplet that does not disperse.

3. Immunization of Mice (Day 0): a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Draw the MOG (44-54)/CFA emulsion into a 1 mL syringe fitted with a 27-30 gauge needle. c. Administer a total of 200 µL of the emulsion per mouse via subcutaneous injection at two sites on the flanks of the hind legs (100 µL per site)[1].

4. Administration of Pertussis Toxin (Day 1): a. Prepare a fresh solution of Pertussis Toxin in sterile PBS at a concentration that allows for the administration of 400 ng in a volume of 100-200 µL. b. One day after the immunization with the MOG (44-54)/CFA emulsion, administer a single 400 ng dose of PTX intraperitoneally to each mouse[3].

5. Post-Immunization Monitoring: a. Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. b. Score the clinical signs using a standardized scale (e.g., 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund). c. Record the body weight of each mouse daily, as weight loss is an early indicator of disease.

Notes and Troubleshooting
  • Inconsistent EAE Induction: As previously mentioned, MOG (44-54) is not a reliable inducer of clinical EAE in C57BL/6 mice[1][2][4]. Researchers should be prepared for a low to no incidence of disease. For robust and consistent EAE induction, MOG (35-55) is the more commonly and successfully used peptide.

  • Emulsion Stability: The stability of the MOG/CFA emulsion is critical for a successful immunization. An unstable emulsion will not provide the sustained release of the antigen necessary to trigger a strong immune response.

  • Pertussis Toxin: The dose and timing of PTX administration can significantly impact the outcome. The recommended dose should be optimized for the specific batch of PTX and the mouse strain.

  • Animal Welfare: EAE can cause significant distress to the animals. All procedures should be performed in strict accordance with institutional animal welfare guidelines. Provide easy access to food and water for animals with motor deficits.

Visualizing the Experimental Workflow

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization Protocol cluster_monitoring Post-Immunization Monitoring cluster_outcome Expected Outcome prep_mog Prepare MOG (44-54) Solution (3 mg/mL in PBS) prep_emulsion Prepare MOG/CFA Emulsion (1:1 ratio) prep_mog->prep_emulsion day0 Day 0: Immunization - 200 µL MOG/CFA emulsion s.c. (100 µL per flank) prep_emulsion->day0 prep_ptx Prepare Pertussis Toxin (for 400 ng/mouse) day1 Day 1: PTX Administration - 400 ng PTX i.p. prep_ptx->day1 day0->day1 monitoring Daily Monitoring (from Day 7) - Clinical Scoring (0-5 scale) - Body Weight Measurement day1->monitoring outcome Low to no incidence of clinical EAE monitoring->outcome

EAE induction workflow using MOG (44-54).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low EAE Incidence with MOG (44-54)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a low incidence of Experimental Autoimmune Encephalomyelitis (EAE) when using the Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 44-54 (MOG 44-54). This document provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental issues.

Troubleshooting Guide

Q1: We are observing a very low or no incidence of clinical EAE in our C57BL/6 mice after immunization with MOG (44-54). What are the likely reasons for this?

A1: A low incidence of EAE with MOG (44-54) is a reported phenomenon and can be attributed to several factors related to the peptide's immunological properties. Here are the primary points to check:

  • Peptide's Intrinsic Properties: MOG (44-54) is considered a minimal epitope that primarily binds to MHC class I molecules and is recognized by CD8+ T cells.[1][2][3] Robust EAE induction often requires a strong CD4+ T cell response, which MOG (44-54) fails to adequately stimulate.[1] Studies have shown that while MOG (44-54) can bind to H-2Db molecules and be recognized by MOG-specific CD8+ T cells, it has a reduced capacity to induce the full pathogenic cascade leading to clinical EAE compared to longer peptides like MOG (35-55) or MOG (40-54).[1][4]

  • Lack of a CD4+ T Cell Epitope: The encephalitogenic potential of MOG peptides in the C57BL/6 model is strongly linked to the presence of a CD4+ T cell epitope.[5] The MOG (35-55) peptide contains both CD4+ and CD8+ T cell epitopes, leading to a more potent and consistent EAE induction.[5][6] MOG (44-54) lacks the key residues necessary for efficient CD4+ T cell activation.[1]

  • Experimental Protocol: While less likely to be the sole cause for a complete lack of incidence, suboptimal experimental procedures can exacerbate the weak encephalitogenicity of MOG (44-54). This includes issues with the peptide-adjuvant emulsion, the dose and timing of pertussis toxin administration, and the age and health status of the mice.[7][8][9]

Q2: We want to induce a CD8+ T cell-mediated EAE model. Is MOG (44-54) the right choice?

A2: While MOG (44-54) is a core binding epitope for MOG-specific CD8+ T cells, inducing clinical EAE with this peptide alone is challenging and often results in low incidence.[1][3] Research indicates that even with robust CD8+ T cell responses, immunization with MOG (44-54) does not consistently lead to EAE.[5] For a more reliable induction of EAE with a significant CD8+ T cell component, it is often necessary to use longer peptides like MOG (35-55) that also engage CD4+ T cells, as CD4+ T cell help is often crucial for the activation and pathogenic function of CD8+ T cells in this model.[1][5]

Q3: How does the EAE incidence with MOG (44-54) compare to other MOG peptides?

A3: The incidence of EAE is significantly lower with MOG (44-54) compared to the more commonly used MOG (35-55) or MOG (40-54) peptides. The following table summarizes typical EAE induction outcomes in C57BL/6 mice.

PeptideTypical EAE IncidenceKey Immunological Features
MOG (35-55) 80-100%[1][10]Contains both CD4+ and CD8+ T cell epitopes, leading to robust and consistent disease induction.[5]
MOG (40-54) ~80%[1]Retains strong T cell stimulatory activity and induces a high incidence of EAE.[1]
MOG (44-54) 0-30%[1][4]Minimal CD8+ T cell epitope; weak inducer of EAE due to lack of a strong CD4+ T cell response.[1][5]
Q4: What steps can we take to troubleshoot our MOG (44-54) EAE induction protocol?

A4: If you are committed to using MOG (44-54), here are some troubleshooting steps to consider. However, be aware that the inherent properties of the peptide are the primary limiting factor.

  • Verify Peptide Quality: Ensure the MOG (44-54) peptide is of high purity (>95%) and the sequence is correct.

  • Optimize Emulsion Preparation: The emulsion of MOG peptide in Complete Freund's Adjuvant (CFA) is critical. Ensure a stable, water-in-oil emulsion is formed. A common issue is an unstable emulsion that fails to create a proper depot for sustained antigen release.[9][11]

  • Check Pertussis Toxin (PTX) Administration: PTX is crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.[7][12] Verify the dose, timing (typically day 0 and day 2 post-immunization), and route of administration (intraperitoneal).[5][9]

  • Mouse Strain, Age, and Health: Use female C57BL/6 mice between 9-12 weeks of age.[8][10] Ensure the mice are healthy and housed in a low-stress environment, as stress can impact EAE development.[7][8]

  • Consider Co-immunization: To enhance the encephalitogenicity, consider co-immunizing with a peptide containing a strong CD4+ T cell epitope, although this would change the specific focus of the study.

Frequently Asked Questions (FAQs)

Q: What is the amino acid sequence of MOG (44-54)? A: The amino acid sequence for MOG (44-54) is F-S-R-V-V-H-L-Y-R-N-G.[13]

Q: Can MOG (44-54) be used to study T cell proliferation in vitro? A: Yes, MOG (44-54) can be used to stimulate the proliferation of MOG-specific CD8+ T cells in vitro from immunized mice.[1][3] This can be a useful way to confirm that an immune response to the peptide has been generated, even in the absence of clinical disease.

Q: Are there alternative models to study MOG-specific CD8+ T cell responses? A: Yes, adoptive transfer models can be utilized. T cells from mice immunized with a more potent MOG peptide (like MOG 35-55) can be isolated, and the CD8+ T cell population can be purified and transferred to naive recipient mice to study their pathogenic potential.[1][6]

Experimental Protocols

Standard Protocol for EAE Induction with MOG Peptides in C57BL/6 Mice

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • MOG peptide (e.g., MOG 35-55 or MOG 44-54), high purity

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (9-12 weeks old)

Procedure:

  • Peptide Preparation: Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsification: Prepare a 1:1 emulsion of the MOG peptide solution and CFA. This is a critical step and requires thorough mixing (e.g., using two syringes and a Luer lock) until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion at two sites on the flank (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG peptide.

  • Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX via intraperitoneal injection. A typical dose is 200-400 ng per mouse, diluted in PBS.[1]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Visualizations

Logical Flowchart for Troubleshooting Low EAE Incidence

EAE_Troubleshooting start Low or No EAE Incidence with MOG (44-54) check_peptide 1. Review Peptide Properties start->check_peptide check_protocol 2. Evaluate Experimental Protocol start->check_protocol check_mice 3. Assess Animal Model start->check_mice peptide_epitope MOG (44-54) is a minimal CD8+ epitope and lacks a strong CD4+ component. check_peptide->peptide_epitope peptide_purity Verify peptide purity and sequence. check_peptide->peptide_purity emulsion Check Emulsion Stability check_protocol->emulsion ptx Verify PTX Dose and Administration check_protocol->ptx strain Confirm Mouse Strain (C57BL/6) check_mice->strain age_health Check Age (9-12 weeks) and Health check_mice->age_health solution_peptide Consider using MOG (35-55) or MOG (40-54) for higher incidence. peptide_epitope->solution_peptide peptide_purity->solution_peptide solution_protocol Optimize emulsion preparation and PTX administration. emulsion->solution_protocol ptx->solution_protocol solution_mice Ensure correct and healthy animal models are used. strain->solution_mice age_health->solution_mice

Caption: Troubleshooting flowchart for low EAE incidence with MOG (44-54).

Signaling Pathway: T-Cell Activation in EAE

T_Cell_Activation_EAE cluster_APC Antigen Presenting Cell (APC) cluster_TCells T Cells apc APC mhc1 MHC Class I apc->mhc1 Presents MOG (44-54) mhc2 MHC Class II apc->mhc2 Presents MOG (35-55) cd8 CD8+ T Cell mhc1->cd8 TCR interaction cd4 CD4+ T Cell mhc2->cd4 TCR interaction cd8_activation CD8+ T Cell Activation (Weak with MOG 44-54 alone) cd8->cd8_activation cd4_activation CD4+ T Cell Activation (Robust with MOG 35-55) cd4->cd4_activation pathogenesis CNS Inflammation & Demyelination (EAE) cd8_activation->pathogenesis cd4_activation->cd8_activation Provides 'Help' for full activation & pathogenicity cd4_activation->pathogenesis

Caption: Simplified T-cell activation pathway in MOG-induced EAE.

References

Technical Support Center: Troubleshooting MOG (44-54) Peptide in EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties in inducing Experimental Autoimmune Encephalomyelitis (EAE) using the MOG (44-54) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the MOG (44-54) peptide and what is its intended role in EAE models?

The Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) peptide is a specific fragment of the MOG protein, which is a key component of the myelin sheath in the central nervous system (CNS). In the context of EAE, an animal model for multiple sclerosis, MOG (44-54) is recognized as a minimal epitope for CD8+ T cells in C57BL/6 mice.[1][2][3] It is often used to study the role of these cells in the pathogenesis of autoimmune demyelination.

Q2: I am not observing any clinical signs of EAE after immunizing with MOG (44-54). Is this expected?

It is a common observation that the MOG (44-54) peptide on its own is a weak inducer of EAE and in many cases, fails to induce clinical disease.[2][4] Several studies have reported a very low incidence of EAE or a complete lack of clinical signs when using this peptide for immunization in C57BL/6 mice.[1][2][5]

Q3: Why does the MOG (44-54) peptide often fail to induce EAE?

The primary reason for the low encephalitogenicity of the MOG (44-54) peptide is its lack of a potent CD4+ T cell epitope.[1][6] The induction of a robust EAE response typically requires the activation of both CD4+ and CD8+ T cells.[1][6] CD4+ "helper" T cells play a critical role in the activation and expansion of pathogenic CD8+ T cells that mediate CNS damage.[1][6] Peptides such as MOG (35-55) or MOG (40-54) contain both CD4+ and CD8+ T cell epitopes and are therefore much more effective at inducing EAE.[1][2]

Q4: Are there specific mouse strains that are more susceptible to MOG (44-54)-induced EAE?

The C57BL/6 mouse strain is the most commonly used for MOG-induced EAE. While this strain is susceptible to EAE induced by the longer MOG (35-55) peptide, its response to MOG (44-54) is weak to non-existent.[2][4] Using other strains is unlikely to resolve the issue if the core problem is the lack of a CD4+ T cell epitope in the immunizing peptide.

Q5: How should the MOG (44-54) peptide be stored and prepared for immunization?

Proper storage and handling of the peptide are crucial for maintaining its integrity. Lyophilized MOG (44-54) peptide should be stored at -20°C.[7] Before use, the peptide should be dissolved in a sterile, aqueous buffer such as phosphate-buffered saline (PBS).[8] It is important to ensure the peptide is fully dissolved before emulsifying it with Complete Freund's Adjuvant (CFA).

Troubleshooting Guide

If you are experiencing a failure to induce EAE with the MOG (44-54) peptide, consider the following troubleshooting steps:

Problem 1: No Clinical Signs of EAE Observed

Possible Cause & Solution

  • Inherent Weakness of the MOG (44-54) Peptide: As established, MOG (44-54) is a poor inducer of EAE on its own.

    • Recommendation: The most effective solution is to switch to a more robust encephalitogenic peptide such as MOG (35-55) . This peptide contains both the CD4+ T cell epitope (around residues 40-48) and the CD8+ T cell epitope (44-54), leading to a much higher incidence and severity of EAE.[1][2]

Problem 2: Low Incidence or Mild EAE Symptoms

Possible Cause & Solution

  • Suboptimal Immunization Protocol: Even with a weakly immunogenic peptide, optimizing the immunization protocol can sometimes elicit a minimal response. However, for reliable and robust EAE, using a potent encephalitogen is recommended.

    • Review your protocol for the following critical parameters:

      • Peptide Dosage: While standard protocols for MOG (35-55) use 100-300µg per mouse, the optimal dose for MOG (44-54) is not well-established due to its low efficacy.[9][10]

      • CFA Emulsion Quality: The emulsion of the peptide in Complete Freund's Adjuvant (CFA) must be stable. A properly formed water-in-oil emulsion will appear thick and white, and a drop will not disperse in water.[7] Ensure thorough mixing.

      • Pertussis Toxin (PTx) Administration: PTx is crucial for breaking the blood-brain barrier and facilitating the entry of pathogenic T cells into the CNS.[11] It is typically administered intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2).[9][10] Ensure the correct dosage and timing. PTx dosage can significantly impact EAE severity.[12]

      • Injection Technique: Subcutaneous injections should be administered at the correct sites (e.g., flank or base of the tail) to ensure proper antigen presentation in the draining lymph nodes.

Quantitative Data Summary

The following table summarizes the typical outcomes of EAE induction with different MOG peptides in C57BL/6 mice, highlighting the inefficiency of MOG (44-54).

PeptideTypical EAE IncidenceMean Maximal Clinical ScoreRationale for Outcome
MOG (35-55) High (80-100%)[1][9]2.5 - 3.5[11]Contains both CD4+ and CD8+ T cell epitopes, leading to a robust autoimmune response.[1]
MOG (40-54) High (80-90%)[1]Similar to MOG (35-55)Contains the core CD4+ and CD8+ T cell epitopes.[1]
MOG (44-54) Very Low to None (0-30%)[1][2]0 - 1.0 (if any)[5][13]Lacks a CD4+ T cell epitope, resulting in insufficient "help" for CD8+ T cell activation and expansion.[1][2]

Experimental Protocols

Standard Protocol for EAE Induction with MOG (35-55) in C57BL/6 Mice

This protocol is provided as a reference for a successful EAE induction, which can be used as a positive control and a template for troubleshooting.

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Peptide Preparation: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsification: Prepare a 1:1 emulsion of the MOG (35-55) solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a luer lock. Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. To test the emulsion, drop a small amount into a beaker of water; a stable emulsion will not disperse.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion at two sites on the flank (total of 200 µL per mouse). This delivers 200 µg of MOG (35-55) per mouse.

  • Pertussis Toxin Administration (Day 0): Within two hours of immunization, administer 100-200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Pertussis Toxin Administration (Day 2): Administer a second dose of 100-200 ng of PTx in 100 µL of PBS via i.p. injection.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard EAE scoring scale (0-5).

EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or wobbly gait

  • 3: Partial hind limb paralysis

  • 4: Complete hind limb paralysis

  • 5: Moribund or dead

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring Peptide MOG Peptide (e.g., MOG 35-55) Emulsion Prepare Emulsion (Peptide + CFA) Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection Mouse C57BL/6 Mouse PTx1 Pertussis Toxin (i.p. injection) PTx2 Pertussis Toxin (i.p. injection) Scoring Daily Clinical Scoring (Day 7+) Mouse->Scoring SC_Injection->Mouse PTx1->Mouse PTx2->Mouse

Caption: Experimental workflow for inducing EAE in C57BL/6 mice.

EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG_Peptide MOG (35-55) Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG_Peptide->APC Uptake & Processing CD4_T_Cell Naive CD4+ T Cell APC->CD4_T_Cell MHC-II Presentation CD8_T_Cell Naive CD8+ T Cell APC->CD8_T_Cell MHC-I Presentation (MOG 44-54 epitope) Th1_Th17 Pathogenic Th1/Th17 Cells CD4_T_Cell->Th1_Th17 Differentiation Th1_Th17->CD8_T_Cell Provides 'Help' (Cytokines) BBB Blood-Brain Barrier (compromised by PTx) Th1_Th17->BBB Migration Inflammation Inflammation & Demyelination Th1_Th17->Inflammation Cytokine Release CTL Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->CTL Activation & Expansion CTL->BBB Migration Myelin Myelin Sheath (Oligodendrocyte) CTL->Myelin Attack & Damage BBB->Inflammation Myelin->Inflammation

Caption: Simplified signaling pathway of MOG (35-55)-induced EAE.

References

Technical Support Center: Optimizing MOG (44-54) Concentration for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) peptide concentration in T cell stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro T cell assays.

Frequently Asked Questions (FAQs)

Q1: What is MOG (44-54) and why is it used for T cell stimulation?

A1: MOG (44-54) is an 11-amino acid peptide fragment of the Myelin Oligodendrocyte Glycoprotein, a key protein in the myelin sheath of the central nervous system.[1] It represents a minimal, core binding epitope for MOG-specific CD8+ T cells.[1][2][3][4] In research, it is frequently used to stimulate these T cells in vitro to study their responses, such as proliferation and cytokine production, particularly in the context of autoimmune diseases like multiple sclerosis and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1]

Q2: How should I reconstitute and store my lyophilized MOG (44-54) peptide?

A2: For optimal performance and stability, follow these guidelines for handling your lyophilized MOG (44-54) peptide:

  • Reconstitution: Dissolve the peptide in a small amount of sterile, pure DMSO first. Then, dilute it with sterile tissue-culture grade water or a buffer such as PBS to your desired stock concentration. Ensure the final DMSO concentration in your cell culture is below 1% to avoid toxicity.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C for short-term storage and -80°C for long-term storage.

  • Storage of Stock Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.

Q3: What is a typical concentration range for MOG (44-54) in T cell stimulation assays?

A3: The optimal concentration of MOG (44-54) can vary depending on the specific assay, the T cell source (e.g., from immunized mice or a T cell line), and the desired response. Generally, concentrations in the micromolar range are required for stimulating MOG-reactive CD8+ T cells, as they often have a lower avidity for this self-antigen compared to viral antigens. A starting point for optimization could be a range of 1 µg/mL to 50 µg/mL.

Q4: Why am I seeing a weak or no T cell response to MOG (44-54) stimulation?

A4: A weak or absent T cell response can be due to several factors. MOG-reactive T cells can be of low avidity and may require higher concentrations of the peptide for activation. Additionally, MOG (44-54) primarily stimulates CD8+ T cells, and the response may be less robust without the presence of CD4+ T cell help, which is often provided by longer MOG peptides that contain both CD4 and CD8 epitopes. Ensure your experimental setup is optimized for detecting CD8+ T cell responses and consider titrating the peptide concentration over a broad range.

Troubleshooting Guides

Issue 1: Low T Cell Proliferation in Response to MOG (44-54)
Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response experiment with MOG (44-54) concentrations ranging from 1 µg/mL to 50 µg/mL to determine the optimal concentration for your specific T cells.
Low Frequency of MOG-Specific T Cells Enrich for MOG-specific T cells from your cell population before the assay, for example, by using MOG (44-54)/MHC-dimer staining and cell sorting.
Insufficient Co-stimulation Ensure your antigen-presenting cells (APCs) are healthy and express adequate levels of co-stimulatory molecules (e.g., CD80, CD86). You can pre-activate APCs with a TLR ligand like LPS if appropriate for your experimental design.
Poor Cell Viability Check the viability of your T cells and APCs before and after the assay using a viability dye like Trypan Blue or a fluorescent viability stain.
Incorrect Incubation Time The peak of T cell proliferation typically occurs between 4 to 7 days after stimulation. Harvest your cells at different time points to identify the optimal duration.
Issue 2: High Background in ELISpot or Intracellular Cytokine Staining (ICCS)
Potential Cause Troubleshooting Step
Non-specific T Cell Activation Ensure that the MOG (44-54) peptide solution is sterile and free of contaminants like endotoxin. Include a vehicle-only control (e.g., DMSO diluted in media) to assess the background activation.
Cell Death High cell density or poor culture conditions can lead to cell death and non-specific cytokine release or antibody binding. Optimize cell seeding density and ensure proper handling.
Contaminated Reagents Use sterile, high-quality reagents and media. Test for mycoplasma contamination in your cell cultures.
Over-development of ELISpot Plate Reduce the incubation time with the substrate. Monitor spot development closely and stop the reaction when spots are clearly visible but the background remains low.
Non-specific Antibody Binding in ICCS Include an Fc block step before adding your fluorescently labeled antibodies. Use isotype control antibodies to determine the level of non-specific binding.

Quantitative Data Summary

The following table summarizes typical concentration ranges for MOG peptides used in various T cell stimulation assays based on available literature. It is important to note that the optimal concentration for MOG (44-54) should be empirically determined for each experimental system.

Assay Type MOG Peptide Concentration Range Cell Type Reference
T Cell ProliferationMOG (35-55)20 µg/mL (optimal dose)Enriched T cells from immunized mice[2]
T Cell ProliferationMOG (35-55)100 µg/mLNaïve splenocytes[5]
Cytokine Production (IFN-γ)MOG (35-55)20 µg/mLSplenocytes from immunized mice[6]
T Cell StimulationMOG (44-54)Micromolar concentrations often requiredMOG-reactive CD8+ T cells

Experimental Protocols

Detailed Methodology: T Cell Proliferation Assay using CFSE

This protocol outlines the steps for measuring MOG (44-54)-specific T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

  • Prepare a single-cell suspension of splenocytes or lymph node cells from MOG-immunized or control mice.

  • Label the cells with CFSE:

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI medium.

  • Set up the cell culture:

    • Resuspend the CFSE-labeled cells in complete RPMI medium.

    • Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of MOG (44-54) peptide (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0 µg/mL) in complete RPMI medium.

    • Add the peptide dilutions to the appropriate wells.

    • Include a positive control (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A) and a negative control (medium only).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest and stain the cells for flow cytometry:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8, CD4) and a viability dye.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data: Gate on live, singlet, CD3+, and CD8+ T cells. Proliferation is measured by the sequential halving of CFSE fluorescence intensity.

Detailed Methodology: IFN-γ ELISpot Assay

This protocol provides a method for quantifying the number of MOG (44-54)-specific IFN-γ-secreting T cells.

  • Coat the ELISpot plate:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3-4 times with sterile PBS.

    • Coat the wells with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Block the plate:

    • Wash the plate to remove unbound capture antibody.

    • Block the wells with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

  • Prepare and add cells:

    • Prepare a single-cell suspension of splenocytes or lymph node cells.

    • Resuspend the cells in complete RPMI medium.

    • Add 2-5 x 10^5 cells per well to the blocked plate.

    • Add MOG (44-54) peptide to the appropriate wells at various concentrations (e.g., 1-20 µg/mL).

    • Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detect IFN-γ:

    • Wash the plate thoroughly to remove the cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-HRP). Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate (e.g., BCIP/NBT for AP or AEC for HRP).

  • Stop the reaction by washing with distilled water when distinct spots appear.

  • Analyze the plate: Allow the plate to dry completely and count the spots using an ELISpot reader.

Detailed Methodology: Intracellular Cytokine Staining (ICCS) for IFN-γ and IL-2

This protocol describes the detection of intracellular IFN-γ and IL-2 in MOG (44-54)-stimulated T cells by flow cytometry.

  • Stimulate the cells:

    • Prepare a single-cell suspension of splenocytes or lymph node cells.

    • Plate 1-2 x 10^6 cells per well in a 24-well plate.

    • Add MOG (44-54) peptide at the desired concentration.

    • Include a positive control (e.g., PMA and ionomycin) and a negative control (medium only).

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Inhibit cytokine secretion:

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well.

    • Incubate for an additional 4-6 hours.

  • Stain for surface markers:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells:

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).

  • Stain for intracellular cytokines:

    • Add fluorescently labeled antibodies against IFN-γ and IL-2 to the permeabilized cells.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Acquire and analyze the data:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data by gating on live, singlet, CD3+, and CD8+ T cells and then quantifying the percentage of cells expressing IFN-γ and/or IL-2.

Visualizations

T_Cell_Stimulation_Workflow Experimental Workflow for MOG (44-54) T Cell Stimulation cluster_stim T Cell Stimulation isolate_cells Isolate Splenocytes/ Lymph Node Cells cfse_label CFSE Labeling (for Proliferation Assay) isolate_cells->cfse_label culture_setup Plate Cells isolate_cells->culture_setup cfse_label->culture_setup add_mog Add MOG (44-54) Peptide (Concentration Titration) culture_setup->add_mog controls Include Positive & Negative Controls add_mog->controls incubation Incubate (4-5 days for Proliferation, 6 hours for Cytokine) controls->incubation proliferation Proliferation Assay (CFSE Dilution) incubation->proliferation elispot ELISpot Assay (IFN-γ) incubation->elispot iccs Intracellular Cytokine Staining (IFN-γ, IL-2) incubation->iccs

Caption: A general workflow for in vitro T cell stimulation experiments using MOG (44-54) peptide.

TCR_Signaling_Pathway TCR Signaling Pathway upon MOG (44-54)-MHC Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex TCR->CD3 CD8 CD8 Lck Lck CD8->Lck pMHC MOG (44-54)-MHC pMHC->TCR Binding pMHC->CD8 Lck->CD3 Phosphorylation ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg SLP76->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RasGRP RasGRP DAG->RasGRP NFkB NF-κB Activation DAG->NFkB Ca Ca²⁺ Influx IP3->Ca MAPK MAPK Pathway RasGRP->MAPK NFAT NFAT Activation Ca->NFAT AP1 AP-1 Activation MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified TCR signaling cascade initiated by MOG (44-54)-MHC binding on a CD8+ T cell.

References

inconsistent clinical scores in MOG (44-54) EAE model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent clinical scores in the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: We are not observing any clinical signs of EAE after immunization with MOG (44-54) peptide. What could be the reason?

A1: The MOG (44-54) peptide represents a minimal CD8+ T cell epitope and its ability to induce EAE on its own can be weak or inconsistent in C57BL/6 mice.[1][2] Studies have shown that immunization with MOG (44-54) alone may not result in the development of clinical EAE.[1][3] For robust and consistent EAE induction, the longer MOG (35-55) peptide is more commonly and successfully used as it contains both CD4+ and CD8+ T cell epitopes, which are crucial for disease induction.[2][3][4]

Q2: Our clinical scores are highly variable between mice in the same experimental group. What are the potential sources of this inconsistency?

A2: Variability in EAE clinical scores is a common challenge. Several factors can contribute to this, including:

  • Protocol Variations: Minor differences in the preparation of the MOG peptide and Complete Freund's Adjuvant (CFA) emulsion, the dose and administration of Pertussis Toxin (PTX), and the injection sites can all lead to variability.[5]

  • Animal-Specific Factors: The age, weight, sex, and gut microbiota of the mice can influence their immune response and susceptibility to EAE. It is recommended to use female mice of a specific age and weight range to minimize variability.[6]

  • Subjectivity in Scoring: Clinical scoring can be subjective. It is crucial to have well-defined scoring criteria and to have the scoring performed by an experienced individual who is blinded to the experimental groups.[7]

Q3: What is a standard and reliable clinical scoring system for EAE?

A3: A widely used and reliable clinical scoring system for EAE in mice is a 0 to 5 scale, with half-point increments for intermediate signs.[7][8] Consistent and blinded scoring is essential for reproducibility.[7]

Troubleshooting Guide

Issue: Low Incidence or Absence of EAE
Possible Cause Troubleshooting Step
Ineffective Immunogen The MOG (44-54) peptide may not be sufficiently encephalitogenic in your mouse strain. Consider using the MOG (35-55) peptide, which is known to be more potent at inducing EAE.[2]
Suboptimal Immunization Protocol Ensure proper emulsification of the MOG peptide in CFA. The emulsion should be stable and not separate. Verify the concentration of Mycobacterium tuberculosis in the CFA.[1] Check the dose and timing of the two required PTX injections.[9][10]
Mouse Strain and Age Confirm you are using a susceptible mouse strain (e.g., C57BL/6).[9] Use mice within the recommended age range (e.g., 8-12 weeks old) as disease susceptibility can vary with age.[6][11]
Issue: High Variability in Clinical Scores
Possible Cause Troubleshooting Step
Inconsistent Immunization Standardize the injection volume and location for all mice. Subcutaneous injections in the flank are common.[4] Ensure each mouse receives the full intended dose.
Subjective Scoring Develop a detailed and unambiguous scoring rubric with clear descriptions for each score. Have at least two blinded observers score the mice independently and compare the results.[7]
Environmental Stressors Minimize stress in the animal facility as it can impact disease severity.[9] House mice from the same experimental group together.

Data Presentation

Table 1: Standard EAE Clinical Scoring System

ScoreClinical Observations
0 No motor function changes compared to non-immunized mice. Tail is tense and erect when picked up.[12]
0.5 Tip of the tail is limp.[12]
1.0 Limp tail.[12]
1.5 Limp tail and hind leg issues (e.g., one leg falls through a wire rack).[12]
2.0 Limp tail and weak hind legs. Wobbly gait.[12]
2.5 Limp tail and dragging of both hind legs.[12]
3.0 Complete paralysis of hind legs.[7]
3.5 Complete hind leg and partial front leg paralysis.[7]
4.0 Complete hind and front leg paralysis; mouse is minimally moving but alert.[7]
5.0 Moribund or dead.[8]

Table 2: Key Parameters for MOG EAE Induction

ParameterRecommended Specification
Mouse Strain C57BL/6
Age 8-12 weeks
Sex Female
Peptide MOG (35-55)
Peptide Concentration 1.5 mg/ml in emulsion[1][4]
Adjuvant Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (200 ng/ml)[1][4]
Pertussis Toxin (PTX) Two intraperitoneal injections (e.g., on day 0 and day 2)[9]
Typical Onset of Disease 9-14 days post-immunization[9]

Experimental Protocols

Protocol: Induction of EAE with MOG (35-55) Peptide
  • Animal Selection: Use female C57BL/6 mice, 8-12 weeks of age.

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG (35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 3 mg/ml.

    • In a separate sterile tube, add an equal volume of CFA containing 4 mg/ml of Mycobacterium tuberculosis.

    • Emulsify the MOG solution and CFA by repeatedly drawing and expelling the mixture through an emulsifying needle or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µl of the MOG/CFA emulsion per site (total of 200 µl per mouse).

  • Pertussis Toxin Administration:

    • On day 0 (shortly after immunization) and day 2, administer 200-300 ng of PTX in 100 µl of PBS via intraperitoneal injection.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system (as described in Table 1) and ensure the scorer is blinded to the treatment groups.

    • Record the weight of each mouse daily, as weight loss is an early indicator of disease.

Visualizations

EAE_Workflow cluster_prep Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) prep_emulsion Prepare MOG/CFA Emulsion immunize Immunize Mice (s.c.) prep_emulsion->immunize prep_ptx Prepare PTX Solution ptx1 Administer PTX (i.p.) prep_ptx->ptx1 ptx2 Administer Second PTX Dose (i.p.) ptx1->ptx2 monitor Daily Clinical Scoring & Weight Measurement ptx2->monitor

Caption: Experimental workflow for the induction of EAE in mice.

Troubleshooting_EAE cluster_incidence Troubleshooting Low Incidence cluster_variability Troubleshooting High Variability start Inconsistent Clinical Scores q_incidence Low/No Disease Incidence? start->q_incidence q_variability High Variability Between Mice? start->q_variability c1 Check MOG Peptide (Consider MOG 35-55) q_incidence->c1 Yes v1 Standardize Injection Technique q_variability->v1 Yes c2 Verify Emulsion Quality & PTX Dosing c1->c2 c3 Confirm Mouse Strain & Age c2->c3 v2 Implement Blinded & Standardized Scoring v1->v2 v3 Minimize Animal Stress v2->v3 EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) apc Antigen Presenting Cell (APC) tcell Naive T Cell apc->tcell MOG Peptide Presentation activated_tcell Activated Myelin-Specific T Cell tcell->activated_tcell Activation & Proliferation bbb Blood-Brain Barrier activated_tcell->bbb Migration to CNS microglia Microglia (Activated) bbb->microglia Reactivation demyelination Demyelination & Neuronal Damage microglia->demyelination Inflammatory Cytokine Release myelin Myelin Sheath myelin->demyelination demyelination->myelin Attack

References

Technical Support Center: MOG (44-54) In Vitro T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with in vitro T cell responses to the Myelin Oligodendrocyte Glycoprotein (MOG) peptide 44-54.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the MOG (44-54) peptide?

Myelin Oligodendrocyte Glycoprotein (MOG) is a key protein in the central nervous system's myelin sheath. The specific segment from amino acid 44 to 54, MOG (44-54), is an important epitope used in immunological studies, particularly for autoimmune diseases like multiple sclerosis. It is known to elicit responses from both CD4+ and CD8+ T cells, making it a critical tool for studying the pathogenesis of demyelinating diseases in models like experimental autoimmune encephalomyelitis (EAE).[1]

Q2: Which T cell subsets respond to MOG (44-54)?

MOG (44-54) has been identified as the minimal, functionally constant length peptide that binds to CD8+ MOG-specific T cells.[2] However, studies have shown that longer peptides containing this core sequence, such as MOG (40-54), can activate both CD4+ and CD8+ T cells, suggesting that CD4+ T cell "help" may be beneficial for a robust CD8+ T cell activation and expansion.[2] MOG-reactive T cells are a notable part of the natural T cell repertoire.[3]

Q3: What is the typical cytokine profile of MOG (44-54)-reactive T cells?

Upon activation, T cells specific for MOG (44-54) can produce pro-inflammatory cytokines.[1] T cells from individuals with multiple sclerosis may exhibit a striking Th1-like phenotype, producing high levels of IFN-γ and TNF-α, while T cells from healthy individuals may show more diverse Th2, Th0, or T regulatory cell-like cytokine profiles.[3]

Q4: What are the best Antigen Presenting Cells (APCs) for this assay?

Irradiated syngeneic spleen cells are commonly used as APCs in MOG peptide T cell proliferation assays.[2] These cells are effective at processing and presenting the peptide to T cells. Dendritic cells are also potent APCs that can be used to activate T cells against weak tumor antigens and could be applied in this context as well.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro T cell stimulation assays with MOG (44-54).

Issue 1: Low or No T Cell Proliferation

If you observe a weak or absent proliferative response from your T cells, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal Peptide Concentration The optimal concentration of MOG peptide is crucial. A common starting concentration for in vitro stimulation is 20 µg/ml.[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Inadequate APC Function Ensure your APCs (e.g., irradiated splenocytes) are viable and functional. The ratio of APCs to T cells is also critical; a typical ratio is 1 APC to 2 T cells (e.g., 2x10^5 APCs and 4x10^5 T cells per well).[2]
Peptide Epitope Specificity MOG (44-54) is the minimal epitope for CD8+ T cells, but it may have reduced stimulatory activity for CD4+ T cells compared to longer peptides like MOG (35-55) or MOG (40-54).[2] If you are studying a mixed or predominantly CD4+ population, consider using a longer peptide.
T Cell Viability or Number Ensure that the T cells are viable and plated at the correct density. Nylon wool enrichment can be used to prepare T cells from lymph nodes or spleen.[2]
Insufficient Incubation Time T cell proliferation assays typically require an incubation period of 48-72 hours after the addition of T cells to the peptide-pulsed APCs before assessing proliferation.[2]
Issue 2: High Background Proliferation

High proliferation in control wells (no antigen) can mask the specific response.

Potential CauseRecommended Solution
Mitogenic Contaminants Ensure all reagents, including media and serum, are free of mitogenic contaminants like LPS. Use high-quality, tested reagents.
APC Activation APCs, particularly if not properly prepared or irradiated, can cause non-specific T cell activation. Ensure complete irradiation of splenocytes.
Prior In Vivo Activation T cells isolated from recently immunized or inflamed animals may have a higher basal proliferation rate. Allow sufficient time after immunization before isolating cells for in vitro restimulation.
Issue 3: Inconsistent Cytokine Production

Variability in cytokine levels between experiments can be problematic.

Potential CauseRecommended Solution
Variable Cell Culture Conditions Standardize all cell culture parameters, including media composition, CO2 levels, temperature, and incubation times.
Differences in Cell Populations The ratio of CD4+ to CD8+ T cells and the presence of regulatory T cells can influence the overall cytokine profile.[6] Consider purifying specific T cell subsets if a defined response is required.
Timing of Supernatant Collection Cytokine production kinetics vary. Collect supernatants for analysis at consistent time points (e.g., 48 or 72 hours) across all experiments.[7]

Experimental Protocols & Data

Standard In Vitro T Cell Proliferation Assay

This protocol is a synthesis of methodologies described in the literature.[2]

  • Preparation of Antigen Presenting Cells (APCs):

    • Prepare a single-cell suspension of syngeneic spleen cells.

    • Irradiate the cells to prevent their proliferation.

    • Pre-incubate 2x10^5 irradiated APCs per well in a 96-well flat-bottom plate with the desired concentration of MOG (44-54) peptide (e.g., 20 µg/ml) for 1 hour.

  • Preparation of T Cells:

    • Isolate T cells from the lymph nodes or spleen of immunized mice.

    • Enrich the T cell population using a method like nylon wool adhesion.

  • Co-culture:

    • Add 4x10^5 enriched T cells to each well containing the pre-incubated APCs.

    • Incubate the plate for 48-72 hours.

  • Proliferation Readout:

    • Pulse the cultures with 1.0 µCi of [3H]thymidine per well for the final 6 hours of incubation.

    • Harvest the cells and quantify the incorporated radioisotope using a liquid scintillation counter.

Quantitative Data Summary
ParameterValueReference
T Cell Seeding Density 4 x 10^5 cells/well[2]
APC Seeding Density 2 x 10^5 cells/well[2]
MOG Peptide Concentration 20 µg/ml (optimal dose)[2]
Incubation Time 48 - 72 hours[2]
[3H]Thymidine Pulse 1.0 µCi/well for 6 hours[2]

Visual Guides

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Analysis T_cell Isolate & Enrich T Cells (Spleen/Lymph Nodes) CoCulture Co-culture T cells with pulsed APCs (48-72h) T_cell->CoCulture APC Prepare & Irradiate Syngeneic Splenocytes (APCs) Pulse_APC Pulse APCs with MOG (44-54) Peptide APC->Pulse_APC Pulse_APC->CoCulture Pulse_Thy Pulse with [3H]Thymidine (Final 6h) CoCulture->Pulse_Thy Harvest Harvest Cells Pulse_Thy->Harvest Analyze Quantify Proliferation (Scintillation Counter) Harvest->Analyze

Caption: Workflow for a standard MOG (44-54) T cell proliferation assay.

Troubleshooting Logic for Low Proliferation

G Start Low/No T Cell Proliferation Check_Peptide Is peptide concentration optimal (e.g., 20 µg/ml)? Start->Check_Peptide Check_APCs Are APCs viable and at the correct ratio (1:2)? Check_Peptide->Check_APCs Yes Sol_Peptide Action: Perform peptide titration. Check_Peptide->Sol_Peptide No Check_TCells Are T cells viable and enriched? Check_APCs->Check_TCells Yes Sol_APCs Action: Check APC viability and adjust cell numbers. Check_APCs->Sol_APCs No Check_Time Is incubation time sufficient (48-72h)? Check_TCells->Check_Time Yes Sol_TCells Action: Verify T cell prep and consider longer peptides for CD4+ responses. Check_TCells->Sol_TCells No Sol_Time Action: Ensure adequate incubation period. Check_Time->Sol_Time No End Re-run Assay Check_Time->End Yes Sol_Peptide->End Sol_APCs->End Sol_TCells->End Sol_Time->End

Caption: Decision tree for troubleshooting low T cell proliferation.

T Cell Activation Pathway

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC Molecule MHC_MOG pMHC Complex MHC->MHC_MOG Presents MOG MOG (44-54) Peptide TCR T Cell Receptor (TCR) MHC_MOG->TCR Recognizes CD4_8 CD4 or CD8 Co-receptor MHC_MOG->CD4_8 Signal Downstream Signaling (e.g., ZAP70, LAT) TCR->Signal CD4_8->Signal Activation T Cell Activation (Proliferation, Cytokine Release) Signal->Activation

Caption: Simplified pathway of T cell activation by MOG (44-54).

References

issues with MOG (44-54) peptide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of MOG (44-54) peptide in experimental settings, particularly for the induction of Experimental Autoimmune Encephalomyelitis (EAE).

IssuePossible Cause(s)Recommended Action(s)
Failed or inconsistent EAE induction Peptide Quality/Integrity: The peptide may have degraded due to improper storage or handling. Purity may be insufficient.- Verify Storage Conditions: Ensure the lyophilized peptide has been consistently stored at -20°C or lower, protected from light. - Check Purity: Request the HPLC purity data from the supplier. Purity should ideally be >95% for in vivo studies. If in doubt, consider analytical HPLC to re-verify purity. - Use Freshly Prepared Solutions: Reconstitute the peptide immediately before use. Avoid using solutions that have been stored for extended periods, especially at 4°C or room temperature.
Improper Reconstitution: The peptide may not be fully solubilized, leading to an inaccurate concentration in the final emulsion.- Follow Recommended Protocol: Use sterile, distilled, or deionized water to reconstitute the lyophilized powder.[1] - Ensure Complete Dissolution: Gently vortex or sonicate briefly to ensure the peptide is fully dissolved before adding to the adjuvant.[1]
Emulsion Instability: The water-in-oil emulsion of the peptide and Complete Freund's Adjuvant (CFA) may be unstable, leading to poor antigen presentation.- Proper Emulsification Technique: Ensure a stable emulsion is formed by vigorous mixing or sonication until a drop of the emulsion does not disperse in water.
Difficulty Dissolving Lyophilized Peptide Peptide Characteristics: MOG (44-54) is a hydrophobic peptide, which can sometimes make it difficult to dissolve.- Choice of Solvent: While water is standard, for difficult-to-dissolve peptides, adding a small amount of acetonitrile (B52724) or DMSO before adding the aqueous buffer can aid dissolution. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Sonication: Brief sonication in a water bath can help break up aggregates and facilitate solubilization.[1]
Visible Precipitate in Reconstituted Peptide Solution Aggregation: Peptides can self-associate and form aggregates, especially at high concentrations or after freeze-thaw cycles.- Lower Concentration: Reconstitute the peptide to a lower concentration (e.g., 0.5-1 mg/mL).[1] - Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles, which can promote aggregation. - Filtration: If necessary, the solution can be filtered through a sterile 0.22 µm filter to remove aggregates before use.
Variability in Experimental Results Between Batches Inconsistent Peptide Quality: Different lots of synthesized peptides can have variations in purity and counter-ion content.- Request Certificate of Analysis: Always obtain the Certificate of Analysis (CoA) for each new batch, which should include HPLC and mass spectrometry data. - Standardize Protocols: Ensure all other experimental parameters (mouse strain, age, adjuvant, etc.) are kept consistent.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized MOG (44-54) peptide?

For long-term storage, lyophilized MOG (44-54) peptide should be stored at -20°C or lower in a desiccated environment, protected from light.[1] Under these conditions, the peptide can be stable for several years.

2. What is the recommended procedure for reconstituting MOG (44-54) peptide?

It is recommended to reconstitute the lyophilized peptide in sterile, high-quality distilled or deionized water.[1] Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of solvent to achieve a concentration of approximately 0.5-1.0 mg/mL.[1] Gently vortex to mix. For peptides that are difficult to dissolve, brief sonication may be helpful.[1]

3. How should I store the reconstituted MOG (44-54) peptide solution?

For optimal stability, reconstituted peptide solutions should be aliquoted into single-use volumes and stored at -20°C or lower.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.

4. How many freeze-thaw cycles can I subject the peptide solution to?

It is strongly recommended to avoid any freeze-thaw cycles. Each cycle increases the risk of peptide degradation and aggregation, which can significantly impact its biological activity and the reproducibility of your experiments. Aliquoting the reconstituted peptide is the best practice.

5. What are the visible signs of MOG (44-54) peptide degradation or aggregation?

Visible signs can include the appearance of particulates or cloudiness in the reconstituted solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the integrity of the peptide is through analytical methods like High-Performance Liquid Chromatography (HPLC).

6. What is the expected purity of the MOG (44-54) peptide and why is it important?

For in vivo applications such as EAE induction, a peptide purity of >95% as determined by HPLC is highly recommended. Impurities, which can include deletion sequences from synthesis or degradation products, can lead to inconsistent experimental outcomes or a complete failure to induce disease.

Quantitative Data on Peptide Stability

While specific, long-term quantitative stability data for MOG (44-54) is not extensively published, the following table provides an illustrative example of expected stability based on general principles of peptide handling. Purity was assessed by Reverse-Phase HPLC (RP-HPLC).

Storage ConditionFormDurationExpected Purity (%)
-80°CLyophilized24 months>98%
-20°CLyophilized24 months>95%
4°CLyophilized1 month~90%
Room TemperatureLyophilized1 week<85%
-20°CIn Sterile Water (1 mg/mL)1 month (no freeze-thaw)>95%
4°CIn Sterile Water (1 mg/mL)1 week<90%
-20°CIn Sterile Water (1 mg/mL)1 month (3 freeze-thaw cycles)<90%

Note: This data is illustrative and serves as a guideline. Actual stability may vary based on the specific batch and handling conditions.

Experimental Protocols

Protocol 1: Quality Control of MOG (44-54) Peptide using RP-HPLC

This protocol outlines a general method for assessing the purity of MOG (44-54) peptide.

1. Materials:

  • MOG (44-54) peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector

2. Sample Preparation:

  • Prepare a stock solution of the peptide at 1 mg/mL in HPLC-grade water.

  • Dilute the stock solution to a final concentration of 100 µg/mL for injection.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm (for the peptide bond)

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-27 min: 60% to 95% B

    • 27-30 min: 95% B

    • 30-32 min: 95% to 5% B

    • 32-40 min: 5% B (re-equilibration)

4. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate purity as: (Area of main peptide peak / Total area of all peaks) * 100.

Protocol 2: Induction of EAE in C57BL/6 Mice with MOG (44-54)

Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Materials:

  • MOG (44-54) peptide, high purity (>95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

2. Preparation of MOG/CFA Emulsion:

  • Reconstitute MOG (44-54) peptide in sterile PBS to a concentration of 2 mg/mL.

  • In a sterile glass tube, mix equal volumes of the MOG peptide solution and CFA (e.g., 500 µL of MOG solution + 500 µL of CFA).

  • Emulsify by sonicating on ice or by passing the mixture between two Luer-lock syringes until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water. The final MOG concentration will be 1 mg/mL.

3. Immunization Procedure:

  • On Day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µL per mouse, containing 200 µg of MOG peptide).

  • On Day 0 and Day 2, inject each mouse intraperitoneally (i.p.) with 200 ng of Pertussis toxin in 100 µL of sterile PBS.

4. Monitoring:

  • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

  • Score the clinical signs based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Visualizations

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_outcome Monitoring & Analysis Peptide Lyophilized MOG (44-54) Peptide Reconstitution Reconstitute in PBS (2 mg/mL) Peptide->Reconstitution Step 1 Emulsification Emulsify with CFA (1:1 ratio) Reconstitution->Emulsification Step 2 SC_Injection Subcutaneous Injection of MOG/CFA Emulsion Emulsification->SC_Injection IP_Injection1 Intraperitoneal Injection of Pertussis Toxin IP_Injection2 Intraperitoneal Injection of Pertussis Toxin SC_Injection->IP_Injection2 Monitoring Daily Clinical Scoring (Starting Day 7) IP_Injection2->Monitoring Analysis Histological & Immunological Analysis Monitoring->Analysis

Caption: Experimental workflow for inducing EAE in mice using MOG (44-54) peptide.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class I/II MHC_MOG Peptide-MHC Complex MHC->MHC_MOG Antigen Processing MOG MOG (44-54) Peptide TCR T-Cell Receptor (TCR) MHC_MOG->TCR Signal 1: Recognition CD8_4 CD8 / CD4 Co-receptor MHC_MOG->CD8_4 Co-receptor Binding CD3 CD3 Complex Lck Lck CD8_4->Lck ZAP70 ZAP70 CD3->ZAP70 Lck->ZAP70 phosphorylates Signaling Downstream Signaling Cascade (e.g., PLCγ, MAPK) ZAP70->Signaling Response Cellular Response: - Proliferation - Cytokine Production - Effector Function Signaling->Response

Caption: Simplified signaling pathway of T-cell activation by the MOG (44-54) peptide.

References

variability in EAE induction with MOG (44-54) across mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptides to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Troubleshooting Guide

This guide addresses common issues encountered during EAE induction experiments, with a focus on peptide selection and experimental outcomes.

Issue: No Clinical Signs of EAE Observed After Immunization with MOG (44-54)

  • Question: I immunized C57BL/6 mice with MOG (44-54) peptide in Complete Freund's Adjuvant (CFA) and administered pertussis toxin (PTX), but the mice show no clinical signs of EAE (e.g., tail limpness, limb paralysis). Is my experiment failing?

  • Answer: This is an expected outcome. The MOG (44-54) peptide fragment is generally not encephalitogenic, meaning it does not induce EAE on its own.[1][2] While this peptide contains a CD8+ T cell determinant, it lacks the necessary core epitope to activate the CD4+ T cells that are critical for initiating the EAE disease cascade.[3]

  • Root Cause Analysis:

    • Incorrect Peptide Selection: The primary immunogenic epitope for inducing EAE in C57BL/6 mice is contained within the longer MOG (35-55) peptide sequence.[3][4] This longer peptide encompasses the key CD4+ T cell determinant (MOG 40-49) required to trigger the autoimmune response that leads to CNS inflammation and demyelination.[3]

    • Immune Response Type: MOG (44-54) can elicit a CD8+ T cell response, but this response, in isolation, is insufficient to initiate the disease.[3] Successful EAE induction with MOG in C57BL/6 mice relies on a robust, myelin-specific CD4+ T cell response.[2][5]

  • Recommended Solution:

    • Use MOG (35-55) Peptide: To reliably induce a chronic, progressive form of EAE in C57BL/6 mice, the MOG (35-55) peptide is the standard and recommended immunogen.[5][6][7]

    • Follow a Validated Protocol: Adhere to a detailed and validated protocol for MOG (35-55)-induced EAE. A standard protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: Why is MOG (35-55) the preferred peptide for EAE induction in C57BL/6 mice?

A1: The MOG (35-55) peptide is the most widely used immunogen for inducing EAE in C57BL/6 (H-2b) mice because it contains the primary encephalitogenic epitope that binds effectively to the MHC class II molecule I-A(b).[8] This interaction leads to the robust activation of myelin-specific CD4+ T cells, which orchestrate the inflammatory cascade, infiltration of immune cells into the central nervous system (CNS), and subsequent demyelination and axonal damage characteristic of EAE.[5][9]

Q2: What is the immunological role of MOG (44-54) if it doesn't induce EAE?

A2: MOG (44-54) is recognized in immunology as a CD8+ T cell determinant within the larger MOG (35-55) sequence.[3] While CD8+ T cells are implicated in the pathology of EAE and can be found in CNS lesions, the initial, disease-triggering event in this model is driven by CD4+ T cells.[2][10] Therefore, MOG (44-54) is a useful tool for studying MOG-specific CD8+ T cell responses but not for inducing the full disease phenotype.[3][11]

Q3: Which mouse strains are susceptible to MOG-induced EAE, and does it vary?

A3: Susceptibility to EAE is strongly linked to the mouse strain's Major Histocompatibility Complex (MHC) haplotype, which determines how well the MOG peptide is presented to T cells.[12][13][14]

  • C57BL/6 (H-2b): Highly susceptible to EAE induced by MOG (35-55), typically developing a chronic, progressive disease.[4][6] This is the most common strain used for this model.

  • SJL/J (H-2s): This strain is susceptible to EAE but is more commonly used with peptides from the Proteolipid Protein (PLP), such as PLP (139-151), which induces a relapsing-remitting form of the disease.[4][15] When immunized with certain MOG peptides, SJL/J mice can also develop EAE.[16]

  • BALB/c (H-2d): Generally considered resistant to MOG (35-55)-induced EAE due to its MHC haplotype.[15]

Q4: What are the critical components of a successful EAE induction protocol with MOG (35-55)?

A4: A successful protocol requires several key reagents and steps:

  • Antigen: MOG (35-55) peptide.

  • Adjuvant: Complete Freund's Adjuvant (CFA), which is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. CFA is essential for generating a strong, sustained immune response.[6][9]

  • Pertussis Toxin (PTX): PTX is administered to increase the permeability of the blood-brain barrier, allowing the activated T cells to enter the CNS.[5][17] It acts as an additional adjuvant to enhance the immune response.[5]

  • Injection Route and Timing: The MOG/CFA emulsion is typically given subcutaneously, while PTX is administered intraperitoneally on the day of immunization and again 48 hours later.[7]

Data Presentation

The following tables summarize expected quantitative data for a successful EAE induction using MOG (35-55) in female C57BL/6 mice .

Table 1: Typical EAE Clinical Scoring System

ScoreClinical Signs
0 No clinical signs, normal mouse
0.5 Partial loss of tail tonicity
1.0 Complete tail limpness (flaccid tail)
2.0 Hind limb paresis (weakness, wobbly gait)
3.0 Complete hind limb paralysis
4.0 Quadriplegia or moribund state
5.0 Death due to EAE
Source: Data compiled from multiple EAE protocols.[2]

Table 2: Expected Disease Course for MOG (35-55) EAE in C57BL/6 Mice

ParameterExpected Value
Disease Incidence 80-100%[5][7][9]
Day of Onset 9 - 14 days post-immunization[5]
Peak of Disease 14 - 21 days post-immunization[2][6]
Mean Peak Score 2.5 - 3.5[5]
Disease Course Chronic progressive with no or only partial recovery[4]
Note: Values can vary slightly between facilities due to animal health status, microbiome, and minor protocol differences.[6]

Experimental Protocols

Protocol: Standard MOG (35-55)-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive form of EAE.

Materials:

  • Mice: Female C57BL/6 mice, 9-12 weeks old.[5]

  • Antigen: MOG (35-55) peptide.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[6]

  • Pertussis Toxin (PTX).

  • Sterile PBS and 0.9% NaCl solution.

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG (35-55) in sterile PBS.

    • Create a 1:1 emulsion by mixing the MOG (35-55) solution with CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • The final concentration will be 1 mg/mL MOG (35-55) and 2 mg/mL M. tuberculosis.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank on each side of the mouse (total volume of 200 µL, containing 200 µg of MOG).[6][7]

    • Administer 200-500 ng of PTX intraperitoneally (i.p.) in a volume of 0.1-0.3 mL sterile saline.[7]

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (same dosage as Day 0) i.p. to each mouse.[7]

  • Clinical Monitoring:

    • Begin daily monitoring of mice for weight loss and clinical signs of EAE starting around day 7 post-immunization.

    • Use the scoring system in Table 1 to record disease severity for each mouse.

Visualizations

Diagram 1: Troubleshooting Logic for Failed EAE Induction

G start Start: No clinical EAE signs observed peptide_check Which MOG peptide was used? start->peptide_check mog4454 MOG (44-54) peptide_check->mog4454 mog3555 MOG (35-55) peptide_check->mog3555 cause Expected Outcome: MOG (44-54) is not encephalitogenic. Lacks required CD4+ T cell epitope. mog4454->cause troubleshoot_further Problem persists. Troubleshoot other parameters: - Adjuvant quality (CFA) - PTX dosage/activity - Mouse strain/health mog3555->troubleshoot_further solution Solution: Use MOG (35-55) peptide and follow validated protocol. cause->solution

Caption: Troubleshooting workflow for experiments where no EAE signs are observed.

Diagram 2: Experimental Workflow for MOG (35-55) EAE Induction

G cluster_0 Day 0: Immunization cluster_1 Day 2 cluster_2 Day 7 Onwards emulsion Prepare MOG (35-55)/ CFA Emulsion inject_emulsion Inject Emulsion Subcutaneously (200 µg) emulsion->inject_emulsion inject_ptx2 Inject Second Dose of PTX inject_ptx1 Inject PTX Intraperitoneally monitor Daily Monitoring: - Weight - Clinical Score inject_ptx2->monitor

Caption: Standard experimental timeline for inducing EAE with MOG (35-55) in mice.

Diagram 3: Simplified T-Cell Activation Pathway in MOG EAE

G cluster_MOG3555 Successful EAE Induction: MOG (35-55) cluster_MOG4454 Failed EAE Induction: MOG (44-54) MOG3555 MOG (35-55) Peptide APC1 Antigen Presenting Cell (APC) MOG3555->APC1 Processed by CD4 CD4+ T Cell (Myelin-Specific) APC1->CD4 Presents Epitope via MHC-II EAE CNS Inflammation & Demyelination (EAE Disease) CD4->EAE Orchestrates Attack MOG4454 MOG (44-54) Peptide APC2 Antigen Presenting Cell (APC) MOG4454->APC2 Processed by NoCD4 No/Insufficient CD4+ T Cell Activation APC2->NoCD4 Lacks key MHC-II Epitope NoEAE No Disease Induction NoCD4->NoEAE

Caption: Comparison of immune activation by MOG (35-55) vs. MOG (44-54) peptides.

References

Technical Support Center: MOG (44-54) Encephalitogenicity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for enhancing the encephalitogenicity of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) in the context of Experimental Autoimmune Encephalomyelitis (EAE) induction.

Frequently Asked Questions (FAQs)

Q1: Why is my EAE induction with MOG (44-54) resulting in low incidence and mild symptoms?

A1: MOG (44-54) is a minimal encephalitogenic epitope for C57BL/6 mice and is known to be less potent than longer peptides such as MOG (35-55) or MOG (40-54).[1] Studies have shown that while MOG (44-54) can bind effectively to MHC molecules, it may have reduced stimulatory function for encephalitogenic T cells.[1] To enhance disease induction, it is crucial to use a robust immunization protocol with optimized adjuvant concentrations.

Q2: What is the most critical factor for successful EAE induction with MOG peptides?

A2: The proper preparation and administration of the MOG peptide emulsion with Complete Freund's Adjuvant (CFA) and the correct dosage and timing of Pertussis Toxin (PTx) are paramount for consistent and robust EAE induction.[2] Variations in PTx potency between batches can also significantly impact EAE progression.[2]

Q3: Can I use a different mouse strain other than C57BL/6 for MOG (44-54) EAE induction?

A3: While C57BL/6 mice are the most commonly used strain for MOG-induced EAE, other strains can be susceptible, though the optimal peptide sequence and protocol may vary. The encephalitogenicity of MOG peptides is highly dependent on the MHC haplotype of the mouse strain.

Q4: Are there chemical modifications that can enhance the encephalitogenicity of MOG (44-54)?

A4: While the literature extensively covers the use of adjuvants to boost immunogenicity, specific chemical modifications to enhance the encephalitogenicity of MOG (44-54) are not as commonly documented. However, the principle of using altered peptide ligands (APLs) to improve peptide/MHC stability has been shown to increase the immunogenicity of other antigens and could be a potential strategy.[3] Conversely, some modifications, like nitration of tyrosine residues in MOG peptides, have been shown to diminish encephalitogenicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no EAE incidence Improperly prepared MOG/CFA emulsion.Ensure the emulsion is stable and does not separate. Test a drop in cold water; a stable emulsion will not disperse.
Incorrect dosage or potency of Pertussis Toxin (PTx).Verify the potency of your PTx batch and adjust the dosage accordingly. Administer PTx at the recommended time points (typically day 0 and day 2 post-immunization).[2]
Suboptimal MOG peptide.Consider using a longer, more potent MOG peptide such as MOG (35-55) for more consistent EAE induction.[1]
Animal stress.Minimize handling and other stressors for the mice, as stress can impact EAE susceptibility.
High variability in disease onset and severity Inconsistent injection technique.Ensure consistent subcutaneous injection of the MOG/CFA emulsion and intraperitoneal injection of PTx for all animals.
Genetic drift in the mouse colony.Source mice from a reputable vendor and ensure they are within the recommended age range (typically 8-12 weeks).
Atypical clinical signs Incorrect peptide sequence or purity.Verify the sequence and purity of the synthesized MOG (44-54) peptide.
Contamination of reagents.Use sterile techniques and high-quality reagents to avoid introducing confounding factors.

Quantitative Data Summary

Table 1: Comparison of Encephalitogenicity of Different MOG Peptides in C57BL/6 Mice

PeptideIncidence of ParalysisDay of Onset (Mean)Maximum Severity (Mean Clinical Score)Reference
MOG (35-55)9/10 (90%)13-162.0-4.0[1]
MOG (40-54)8/10 (80%)14-162.0-4.0[1]
MOG (44-54)3/10 (30%)15-171.0-2.0[1]
MOG (44-53)0/10 (0%)-0[1]
MOG (45-54)0/10 (0%)-0[1]

Experimental Protocols

Protocol 1: Active EAE Induction with MOG (44-54) in C57BL/6 Mice

This protocol is adapted from standard MOG-induced EAE protocols. Due to the lower encephalitogenicity of MOG (44-54), careful adherence to the procedure is critical.

Materials:

  • MOG (44-54) peptide (FSRVVHLYRNG), high purity (>95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG (44-54) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • In a sterile glass syringe, mix the MOG peptide solution and the CFA in a 1:1 ratio.

    • Emulsify by repeatedly drawing and expelling the mixture through a linking needle into a second syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously into two sites on the flank of each mouse, for a total of 200 µL (containing 200 µg of MOG (44-54)).

    • Administer 200-300 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Second PTx Injection (Day 2):

    • Administer a second dose of 200-300 ng of PTx in 100 µL of PBS via i.p. injection.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standard EAE clinical scoring scale (e.g., 0-5 scale).

Protocol 2: Adoptive Transfer EAE

This method can be used to assess the encephalitogenic potential of T cells activated by MOG (44-54).

Procedure:

  • Donor Mouse Immunization:

    • Immunize donor C57BL/6 mice with MOG (44-54) as described in Protocol 1.

  • T Cell Isolation and Culture:

    • At day 10-12 post-immunization, harvest spleens and draining lymph nodes from the donor mice.

    • Prepare single-cell suspensions.

    • Culture the cells in the presence of MOG (44-54) peptide (10-20 µg/mL) and IL-12 (10 ng/mL) for 3-4 days to expand the antigen-specific T cells.

  • Adoptive Transfer:

    • Harvest the cultured T cells and wash them with sterile PBS.

    • Inject 1-2 x 10^7 viable T cells into naïve recipient C57BL/6 mice via i.p. or intravenous (i.v.) injection.

  • Clinical Scoring:

    • Monitor the recipient mice daily for clinical signs of EAE, which typically appear within 5-8 days of transfer.

Visualizations

Signaling Pathways and Experimental Workflows

EAE_Induction_Workflow Experimental Workflow for MOG (44-54)-Induced EAE cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) Peptide MOG (44-54) Peptide Emulsion MOG/CFA Emulsion Peptide->Emulsion Dissolve in PBS CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Mix 1:1 Immunize Subcutaneous Injection Emulsion->Immunize PTx1 Pertussis Toxin (i.p.) PTx2 Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring EAE EAE Development Scoring->EAE

Caption: Workflow for active induction of EAE using MOG (44-54).

T_Cell_Activation_Pathway MOG (44-54) T Cell Activation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell cluster_downstream Downstream Effects MOG_Peptide MOG (44-54) MHC MHC Class II MOG_Peptide->MHC Processing & Presentation TCR TCR MHC->TCR Signal 1 Costim CD80/86 CD28 CD28 Costim->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation TCR->Activation CD28->Activation Differentiation Th1/Th17 Differentiation Activation->Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) CNS_Inflammation CNS Inflammation and Demyelination Cytokines->CNS_Inflammation Differentiation->Cytokines

Caption: Simplified signaling pathway of MOG (44-54) presentation and T cell activation.

References

Technical Support Center: MOG Peptide-Induced EAE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptides for Experimental Autoimmune Encephalomyelitis (EAE) studies. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My EAE experiment failed. I immunized C57BL/6 mice with MOG (44-54) but see no clinical signs. What went wrong?

A1: This is an expected outcome and highlights the most common pitfall when using this specific peptide. The MOG (44-54) peptide, while part of the larger encephalitogenic MOG (35-55) sequence, is not capable of inducing EAE on its own in C57BL/6 mice.[1][2][3] MOG (44-54) is recognized as the minimal core epitope for binding to CD8+ T cells, but the immune response it elicits is insufficient to produce the clinical signs of EAE.[4][5] For successful EAE induction, the longer MOG (35-55) peptide is the standard and validated choice.

Q2: Why is MOG (35-55) the preferred peptide for inducing EAE in C57BL/6 mice?

A2: The MOG (35-55) peptide is the gold standard because it reliably induces a chronic, ascending paralysis that serves as a valuable model for Multiple Sclerosis (MS).[6][7] This peptide sequence contains the necessary T-cell epitopes to activate both CD4+ and CD8+ T cells, leading to a robust autoimmune response against the central nervous system (CNS).[2] The resulting pathology includes CNS inflammation, demyelination, and axonal damage, which recapitulates key features of human MS.[6]

Q3: What is the typical disease course for MOG (35-55)-induced EAE in C57BL/6 mice?

A3: In the C57BL/6 strain, MOG (35-55) immunization typically induces a chronic progressive disease. Clinical signs first appear between 8 and 14 days post-immunization.[8] The disease course starts with tail limpness, progresses to hind limb weakness and then paralysis, and can in severe cases affect the forelimbs.[7] Unlike relapsing-remitting models, mice in this model generally do not recover but maintain a chronic paralysis.[8]

Troubleshooting Guide: MOG (35-55) EAE Induction

Even with the correct peptide, EAE induction can be variable. This guide addresses the most common issues.

Problem: Low Disease Incidence or Complete Induction Failure

If fewer than 80-90% of your mice develop EAE, consider the following factors.

dot

start EAE Induction Failure (Incidence < 80%) check_reagents 1. Check Reagents start->check_reagents check_protocol 2. Review Protocol start->check_protocol check_animals 3. Verify Animals start->check_animals peptide MOG (35-55) Peptide - Correct sequence? - Stored at -20°C? - Properly dissolved? check_reagents->peptide Peptide Quality cfa CFA & Emulsion - M. tuberculosis included? - Emulsion stable? check_reagents->cfa Adjuvant Quality ptx Pertussis Toxin (PTx) - Correct dose? - Correct timing (Day 0 & 2)? check_reagents->ptx Toxin Potency injection Injection Technique - Subcutaneous route? - Correct volume? - No leakage? check_protocol->injection Procedure timing Administration Timing - PTx given at 0 and ~48h? check_protocol->timing Schedule strain Mouse Strain - C57BL/6J? - From reliable vendor? check_animals->strain age_sex Age & Sex - Females, 9-12 weeks old? check_animals->age_sex husbandry Husbandry - Acclimated for >7 days? - Low stress environment? check_animals->husbandry resolve Problem Resolved peptide->resolve cfa->resolve ptx->resolve injection->resolve timing->resolve strain->resolve age_sex->resolve husbandry->resolve

Caption: Decision tree for troubleshooting EAE induction failure.

Table 1: Comparison of MOG Peptides for EAE Induction in C57BL/6 Mice

PeptidePrimary T-Cell TargetEncephalitogenicity in C57BL/6Recommended Use
MOG (35-55) CD4+ (primarily) & CD8+High [6]Standard for inducing chronic progressive EAE.
MOG (40-54) CD4+ & CD8+Moderate to High[3][9]Can induce EAE, but MOG (35-55) is more common.
MOG (44-54) CD8+None to Very Low [1][3]In vitro T-cell stimulation; not for EAE induction.
Problem: High Variability in Disease Severity and Onset

Inconsistent clinical scores between animals can compromise data interpretation.

  • Inconsistent Clinical Scoring: Ensure all personnel use a standardized scoring system and are trained to recognize subtle signs. Scoring should be performed daily at the same time and blinded to treatment groups.

  • Animal Stress: Excessive handling, noise, or other environmental stressors can delay onset and reduce severity. Allow mice to acclimate for at least one week before immunization and use low-stress handling techniques.[8]

  • Pertussis Toxin (PTx) Potency and Dose: The dose and biological activity of PTx are critical for breaking the blood-brain barrier. Higher doses increase disease severity.[10] Each new lot of PTx should be validated.

Table 2: Standard EAE Clinical Scoring System

ScoreClinical Signs
0 No clinical signs of EAE.[1]
0.5 Partial loss of tail tonicity (tip of tail is limp).[1][11]
1 Complete loss of tail tonicity (limp tail).[1]
2 Hind limb weakness or wobbly gait.[1]
3 Complete hind limb paralysis.[1]
3.5 Complete hind limb paralysis and partial forelimb paralysis.[11]
4 Complete hind and forelimb paralysis (quadriplegia).[1]
5 Moribund state or death due to EAE.[1]

Experimental Protocols

Protocol 1: Active EAE Induction in C57BL/6 Mice

This protocol is a standard method for inducing chronic EAE.

  • Animal Selection: Use female C57BL/6 mice, 9-12 weeks of age.[8]

  • Antigen Emulsion Preparation:

    • Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.[12]

    • Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).[12]

    • Create a 1:1 emulsion of the MOG solution and CFA. Emulsify using two glass syringes connected by a luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization (Day 0):

    • Inject 100-200 µL of the emulsion subcutaneously (s.c.) split over two sites on the flank. This delivers a total of 100-200 µg of MOG (35-55).[6]

    • Inject 200-500 ng of Pertussis Toxin (PTx) in PBS intraperitoneally (i.p.).[6]

  • Second PTx Injection (Day 2):

    • Administer a second i.p. injection of PTx at the same dose as Day 0 (22-26 hours after the first dose is also reported).[6][8]

  • Monitoring:

    • Begin daily monitoring for clinical signs of EAE starting on Day 7.[8]

    • Provide mice with easy access to food and water on the cage floor once they show signs of paralysis.[8]

dot

prep Day -7 to -1 Animal Acclimation day0 Day 0 Immunization prep->day0 day0_details • S.C. injection of MOG(35-55)/CFA • I.P. injection of PTx (Dose 1) day0->day0_details day2 Day 2 PTx Boost day0->day2 day2_details • I.P. injection of PTx (Dose 2) day2->day2_details day7 Day 7-9 Monitoring Begins day2->day7 day10 Day 10-14 Disease Onset day7->day10 day18 Day 18-25 Peak Disease day10->day18 day25 Day 25+ Chronic Phase day18->day25 end Experiment Endpoint day25->end cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG MOG (35-55) Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake T_naive Naive CD4+ T-Cell APC->T_naive Antigen Presentation T_activated Activated Th1/Th17 Cell T_naive->T_activated Activation & Differentiation BBB Blood-Brain Barrier T_activated->BBB Migration into CNS (aided by PTx) Microglia Microglia BBB->Microglia Reactivation by local APCs Myelin Myelin Sheath (Oligodendrocyte) Damage Demyelination & Axonal Damage Myelin->Damage Microglia->Damage Inflammatory Cytokine Release

References

Validation & Comparative

MOG (35-55) vs. MOG (44-54): A Comparative Guide to EAE Induction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers studying neuroinflammatory and demyelinating diseases like multiple sclerosis (MS), the choice of antigen for inducing Experimental Autoimmune Encephalomyelitis (EAE) is critical. Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptides are widely used for this purpose in C57BL/6 mice. This guide provides an objective comparison of two commonly cited MOG peptides, MOG (35-55) and MOG (44-54), focusing on their efficiency in inducing EAE, supported by experimental data.

Overview of MOG Peptides in EAE

EAE is the most common animal model for MS, characterized by CNS inflammation, demyelination, and paralysis. It is primarily a CD4+ T cell-mediated disease, though CD8+ T cells and B cells can also play a role. The induction of EAE is typically achieved by immunizing susceptible mouse strains, such as C57BL/6, with a myelin-derived peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin (PTX).

MOG (35-55) is a well-established, highly encephalitogenic peptide that reliably induces a chronic progressive form of EAE in C57BL/6 mice.[1][2][3] In contrast, MOG (44-54) is a shorter peptide corresponding to a minimal CD8+ T cell epitope within the larger MOG (35-55) sequence.[4]

Comparative Efficacy in EAE Induction

Experimental evidence strongly indicates that MOG (35-55) is significantly more efficient at inducing EAE than MOG (44-54).

ParameterMOG (35-55)MOG (44-54)Reference
EAE Incidence 80-100%30% (3 out of 10 mice)[5]
Disease Course Chronic progressive paralysisMild clinical signs in a minority of mice[5][6]
Primary T-Cell Response Robust CD4+ T cell infiltration in the CNSPrimarily a CD8+ T cell epitope; minimal CD4+ T cell stimulation[7][8]

One study directly comparing the peptides found that while 80-90% of C57BL/6 mice immunized with MOG (35-55) developed clinical EAE, only 3 out of 10 mice immunized with MOG (44-54) showed paralytic symptoms.[5] Other studies have noted that immunization with MOG (44-54) alone does not typically induce EAE, although it can elicit a CD8+ T-cell response.[8] The robust encephalitogenic activity of MOG (35-55) is attributed to its ability to strongly activate pathogenic CD4+ T cells.[7]

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible EAE induction. The following are standardized protocols for using MOG (35-55) and MOG (44-54) in C57BL/6 mice.

MOG (35-55) EAE Induction Protocol (C57BL/6 Mice)

This protocol is a widely accepted method for inducing a chronic EAE model.[1][2][9]

Materials:

  • MOG (35-55) peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice, 9-13 weeks old[1]

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 1.5 mg/mL of MOG (35-55) in CFA containing 200 ng/mL of Mycobacterium tuberculosis.[7] The peptide and CFA are typically mixed in equal volumes to create a stable emulsion.

  • Immunization (Day 0): Anesthetize the mice. Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, typically split between two sites on the flank or back.[10]

  • Pertussis Toxin Administration: On Day 0 (shortly after immunization) and again on Day 2, inject 200-500 ng of PTX intraperitoneally (i.p.) in PBS.[9][11] PTX serves as an additional adjuvant and facilitates the entry of pathogenic T cells into the CNS.[1]

  • Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[9] A standard scoring scale is used:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

Expected Results:

  • Onset of Disease: Typically between 9 and 14 days post-immunization.[1]

  • Incidence: 80-100% of immunized mice will develop EAE.[1][2]

  • Peak Disease: Occurs 3-5 days after onset for each mouse, with scores usually between 2.5 and 3.5.[1]

MOG (44-54) Immunization Protocol

While less effective for inducing clinical EAE, this peptide can be used to study specific CD8+ T cell responses.

Materials:

  • MOG (44-54) peptide

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (PTX)

  • Female C57BL/6 mice

Procedure: The immunization procedure is similar to that for MOG (35-55).

  • Antigen Emulsion Preparation: Emulsify MOG (44-54) peptide at a concentration of 1.5 mg/mL in CFA containing 200 ng/mL Mycobacterium tuberculosis.[4]

  • Immunization (Day 0): Administer 100 microliters of the emulsion subcutaneously per injection site in the flanks of the hind legs.[4]

  • Pertussis Toxin Administration: Administer PTX on Day 0 and Day 2 as described for the MOG (35-55) protocol.

  • Monitoring: Monitor mice daily for clinical signs of EAE, although the incidence is expected to be low.

Signaling Pathways and Experimental Workflow

The induction of EAE by MOG peptides involves a cascade of immunological events, from initial antigen presentation to T-cell activation and subsequent infiltration into the central nervous system, leading to demyelination and axonal damage.

EAE_Induction_Workflow EAE Induction and Pathogenesis Workflow cluster_0 Immunization Phase cluster_1 Immune Activation Phase cluster_2 Effector Phase in CNS cluster_3 Clinical Outcome A Day 0: Immunization MOG Peptide + CFA (s.c.) C Antigen Presentation by APCs in Draining Lymph Nodes A->C B Day 0 & 2: PTX Injection (i.p.) E T-cells Cross Blood-Brain Barrier B->E Increases BBB Permeability D Activation & Proliferation of MOG-specific T-cells (Th1/Th17) C->D D->E F Reactivation by CNS APCs E->F G Inflammatory Cascade: Cytokine Release, Immune Cell Infiltration F->G H Demyelination & Axonal Damage G->H I Clinical Signs of EAE (e.g., Paralysis) H->I

Caption: Workflow of EAE induction from immunization to clinical signs.

Conclusion

For researchers aiming to induce a robust and consistent model of chronic progressive EAE in C57BL/6 mice, MOG (35-55) is the superior choice. Its high encephalitogenicity ensures a high incidence of disease, making it ideal for studying disease mechanisms and testing potential therapeutics. MOG (44-54), while part of the immunodominant MOG (35-55) sequence, is not an efficient inducer of clinical EAE on its own. However, it may be a useful tool for studies focused specifically on the role of MOG-specific CD8+ T cells in the context of neuroinflammation. The selection between these two peptides should therefore be guided by the specific research question and the desired immunological and clinical outcomes.

References

Unraveling T Cell Responses to MOG (44-54): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of CD4+ and CD8+ T cell responses to the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 44-54. The MOG (44-54) peptide is a well-defined minimal epitope for CD8+ T cells and is instrumental in studying the mechanisms of autoimmune demyelinating diseases of the central nervous system, such as multiple sclerosis, in the experimental autoimmune encephalomyelitis (EAE) mouse model. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of experimental findings and methodologies.

Executive Summary

Experimental evidence strongly indicates that the MOG (44-54) peptide preferentially elicits a response from CD8+ T cells, while the response from CD4+ T cells is minimal to non-existent. MOG (44-54) is recognized as a core binding epitope for MOG-specific CD8+ T cells, leading to their proliferation and effector functions.[1][2][3] In contrast, established MOG-specific CD4+ T cell lines do not exhibit a significant response to this truncated peptide.[1] The encephalitogenic potential of MOG (44-54) alone is weak, with immunization resulting in a low incidence of mild EAE, suggesting that a robust autoimmune response leading to disease requires the involvement of both CD4+ and CD8+ T cells, likely through recognition of longer MOG peptides containing epitopes for both cell types.[1][4][5]

Quantitative Data Comparison

The following tables summarize the key differences in the responses of CD4+ and CD8+ T cells to the MOG (44-54) peptide based on available experimental data.

Table 1: Proliferative Response to MOG (44-54)

T Cell SubsetProliferative CapacitySupporting Evidence
CD4+ Minimal to noneEstablished CD4+ T cell lines specific for the longer MOG (35-55) peptide do not proliferate in response to MOG (44-54).[1]
CD8+ RobustMOG (44-54) is the minimal epitope that stimulates the proliferation of MOG-specific CD8+ T cells in vitro.[5][6] Immunization with MOG (44-54) leads to a robust CD8+ T cell response.[7]

Table 2: Cytokine Production in Response to MOG Peptides

T Cell SubsetPrimary CytokinesSupporting Evidence
CD4+ GM-CSF (in response to other MOG peptides)In the context of MOG antibody-associated disease (MOGAD), CD4+ T cells produce GM-CSF but not significant levels of IFN-γ in response to various MOG peptides (note: not specifically MOG 44-54).[8][9]
CD8+ IFN-γ, TNF-αT cells specific for MOG (44-54) can produce pro-inflammatory cytokines such as IFN-γ.[2] MOG-specific CD8+ T cells recognizing other MOG epitopes are known to produce IFN-γ and TNF-α.

Table 3: In Vivo Pathogenicity (EAE Induction)

PeptideT Cell Subsets ActivatedEAE Incidence & SeveritySupporting Evidence
MOG (44-54) Primarily CD8+Low incidence, mild disease (or no clinical signs)Immunization with MOG (44-54) alone is generally insufficient to induce severe EAE.[1][4][7]
MOG (35-55) / MOG (40-54) CD4+ and CD8+High incidence, severe diseaseLonger peptides that activate both CD4+ and CD8+ T cells are highly encephalitogenic.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Preparation: Isolate splenocytes or lymph node cells from immunized or naive mice.

  • CFSE Labeling: Resuspend cells in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10-15 minutes at 37°C. Quench the staining with fetal bovine serum.

  • Cell Culture: Plate the CFSE-labeled cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Stimulation: Add MOG (44-54) peptide at a concentration of 10-20 µg/mL. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies or Concanavalin A).

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8. Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

In Vitro Cytotoxicity Assay

This assay quantifies the ability of CD8+ T cells to kill target cells presenting the MOG (44-54) epitope.

  • Effector Cell Preparation: Generate MOG (44-54)-specific CD8+ T cells by in vitro stimulation of splenocytes from immunized mice with the MOG (44-54) peptide.

  • Target Cell Preparation: Use a suitable target cell line (e.g., EL-4 lymphoma cells) that is syngeneic to the T cells.

  • Peptide Pulsing: Incubate the target cells with the MOG (44-54) peptide (10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.

  • Labeling: Label the peptide-pulsed target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the labeled target cells with the effector CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Measurement of Lysis: Measure the release of the label (Calcein AM or 51Cr) from the lysed target cells into the supernatant. The percentage of specific lysis is calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100.

Visualizations

Experimental Workflow for T Cell Response Analysis

G cluster_0 In Vivo Immunization cluster_1 T Cell Isolation cluster_2 In Vitro Assays cluster_3 Analysis Immunization Immunize C57BL/6 mice with MOG (44-54) in CFA Isolation Isolate splenocytes/ lymph node cells Immunization->Isolation Proliferation CFSE Proliferation Assay (Stimulation with MOG 44-54) Isolation->Proliferation Cytokine Cytokine Analysis (ELISA/ICS) (Stimulation with MOG 44-54) Isolation->Cytokine Cytotoxicity Cytotoxicity Assay (MOG 44-54 pulsed targets) Isolation->Cytotoxicity FACS Flow Cytometry Analysis (CD4 vs CD8 Proliferation) Proliferation->FACS ELISA_Reader ELISA Plate Reader/ Flow Cytometry (Cytokines) Cytokine->ELISA_Reader Lysis_Measurement Measure Target Cell Lysis Cytotoxicity->Lysis_Measurement

Caption: Workflow for analyzing T cell responses to MOG (44-54).

T Cell Activation Signaling Pathway

G cluster_0 Antigen Presentation cluster_1 CD8+ T Cell APC APC MHC_I MHC class I + MOG (44-54) TCR TCR MHC_I->TCR Recognition CD8_coreceptor CD8 MHC_I->CD8_coreceptor Binding CD8_T_Cell CD8+ T Cell Signaling Downstream Signaling (e.g., ZAP70, Lck) TCR->Signaling CD8_coreceptor->Signaling Effector Effector Functions (Proliferation, Cytokine Release, Cytotoxicity) Signaling->Effector

Caption: Simplified CD8+ T cell activation by MOG (44-54).

References

Validating MOG (44-54) as a Specific CD8+ T Cell Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 44-54 as a specific CD8+ T cell epitope. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the research and development of therapies for autoimmune diseases such as multiple sclerosis.

Executive Summary

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen in multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). While CD4+ T cells have been a primary focus, the role of CD8+ T cells in the pathogenesis of these diseases is increasingly recognized. The MOG (44-54) peptide has been identified as a minimal, functionally constant epitope that binds to the MHC class I molecule H-2Db and is recognized by MOG-specific CD8+ T cells.[1][2] This guide compares MOG (44-54) to other relevant MOG-derived peptides, providing a comprehensive overview of its validation and utility as a research tool.

Comparative Data of MOG Peptides

The following tables summarize the key characteristics and experimental outcomes associated with MOG (44-54) and its longer counterparts, MOG (40-54) and MOG (35-55), in the context of C57BL/6 (H-2Db) mice.

Table 1: Peptide Characteristics and MHC I Binding

PeptideSequenceLength (amino acids)Key Attributes
MOG (44-54)FSRVVHLYRNG11Minimal binding epitope for MOG-specific CD8+ T cells.[1][3][4]
MOG (40-54)YRSPFSRVVHLYRNG15Contains the MOG (44-54) core epitope; also recognized by CD8+ T cells.[1]
MOG (35-55)MEVGWYRSPFSRVVHLYRNGK21Encompasses both CD4+ and CD8+ T cell epitopes.[1]

Table 2: In Vitro CD8+ T Cell Activation

PeptideT Cell ProliferationCytokine Production (IFN-γ)
MOG (44-54)Stimulates proliferation of MOG-specific CD8+ T cells.[1][3][4]Induces IFN-γ production by MOG-specific CD8+ T cells.[5]
MOG (40-54)Stimulates proliferation of MOG-specific CD8+ T cells.[1]Elicits IFN-γ response.
MOG (35-55)Induces proliferation of both CD4+ and MOG-specific CD8+ T cells.[1]Promotes IFN-γ secretion from both CD4+ and CD8+ T cells.

Table 3: In Vivo Encephalitogenicity in EAE Model (C57BL/6 mice)

PeptideEAE InductionTypical Maximum Clinical Score
MOG (44-54)Low to no encephalitogenicity when used alone.[1][2]0-1
MOG (40-54)Moderately encephalitogenic.[1][2]2-3
MOG (35-55)Highly encephalitogenic.[1][2][6]3-4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MHC Class I-Peptide Binding Assay

This protocol is for assessing the binding of MOG peptides to recombinant H-2Db molecules.

  • Reagents: Recombinant soluble H-2Db MHC class I dimers, MOG peptides (44-54, 40-54, 35-55), and a positive control peptide known to bind H-2Db.

  • Procedure: a. MOG-specific CD8+ T cells are generated by immunizing C57BL/6 mice with MOG (35-55) peptide and isolating splenocytes. b. Recombinant H-2Db dimers are loaded with the respective MOG peptides. c. The peptide-loaded dimers are then incubated with the MOG-specific CD8+ T cells. d. Binding is detected by flow cytometry using a fluorescently labeled antibody against the tag on the MHC dimer. e. The mean fluorescence intensity (MFI) indicates the strength of the binding.

In Vitro T Cell Proliferation Assay

This protocol measures the proliferation of MOG-specific T cells in response to peptide stimulation.

  • Cell Preparation: Isolate splenocytes from MOG (35-55)-immunized C57BL/6 mice.

  • Assay Setup: a. Plate the splenocytes in a 96-well plate. b. Add the MOG peptides (44-54, 40-54, 35-55) at varying concentrations. c. Incubate the plate for 72 hours.

  • Proliferation Measurement: a. Add a proliferation indicator such as [3H]-thymidine or a fluorescent dye like CFSE to the wells for the final 18 hours of incubation. b. Measure the incorporation of the indicator, which is proportional to the rate of cell division.

Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice using MOG peptides.

  • Immunization: a. Emulsify the MOG peptide (e.g., MOG (35-55) for robust disease induction) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. b. Inject the emulsion subcutaneously into the flanks of C57BL/6 mice. c. Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

  • Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the disease severity on a scale of 0 to 5:

    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness
    • 3: Hind limb paralysis
    • 4: Hind and forelimb paralysis
    • 5: Moribund or dead

Signaling Pathways and Experimental Workflows

Visualizations of the CD8+ T cell activation signaling pathway and a typical experimental workflow for epitope validation are provided below using Graphviz (DOT language).

CD8_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_Peptide MOG (44-54) in H-2Db TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Recruitment CD8 CD8 CD8->Lck Stabilization & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: CD8+ T cell activation signaling cascade.

Epitope_Validation_Workflow cluster_in_silico In Silico / In Vitro cluster_ex_vivo Ex Vivo cluster_in_vivo In Vivo Epitope_Prediction Epitope Prediction (MHC Binding Algorithms) Peptide_Synthesis Peptide Synthesis (MOG 44-54) Epitope_Prediction->Peptide_Synthesis MHC_Binding_Assay MHC-Peptide Binding Assay Peptide_Synthesis->MHC_Binding_Assay T_Cell_Isolation Isolation of T cells from Immunized Mice MHC_Binding_Assay->T_Cell_Isolation Inform next steps T_Cell_Proliferation T Cell Proliferation Assay T_Cell_Isolation->T_Cell_Proliferation Cytokine_Assay Cytokine Secretion Assay (ELISpot/ICS) T_Cell_Isolation->Cytokine_Assay EAE_Induction EAE Induction in Mice T_Cell_Proliferation->EAE_Induction Confirm immunogenicity Cytokine_Assay->EAE_Induction Clinical_Scoring Clinical Scoring of EAE EAE_Induction->Clinical_Scoring Histology Histological Analysis of CNS Clinical_Scoring->Histology

References

Comparative Analysis of MOG (44-54) in Different Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 44-54 in various rodent models of Experimental Autoimmune Encephalomyelitis (EAE). This document summarizes key experimental data, details methodologies, and visualizes experimental workflows to aid in the selection and application of appropriate models for studies in neuroinflammation and demyelination.

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis. The peptide fragment MOG (44-54) has been identified as a core binding epitope for MOG-specific CD8+ T cells, particularly in the C57BL/6 mouse strain.[1] However, its role as a primary encephalitogen varies significantly across different rodent models. This guide provides a comparative overview of the use and effects of MOG (44-54) in C57BL/6 mice, SJL mice, and Lewis rats.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the use of MOG (44-54) in different rodent models. It is important to note that while data for C57BL/6 mice is available, specific quantitative data for SJL mice and Lewis rats regarding the MOG (44-54) peptide is limited in the current literature.

Table 1: Clinical and Pathological Outcomes of MOG (44-54) Immunization

Rodent ModelStrainDisease CourseIncidence of Clinical EAEMean Maximal Clinical ScoreCNS InflammationDemyelination
MouseC57BL/6Typically non-encephalitogenic or mild, non-progressiveLow (e.g., 3/10 in one study) to none[2][3]0 to mildMarginal to minimal[2]Not typically observed
MouseSJL/JData not availableData not availableData not availableData not availableData not available
RatLewisNot encephalitogenic[4]None reported0Not typically observedNot typically observed

Table 2: Immunological Responses to MOG (44-54) Immunization

Rodent ModelStrainPrimary Responding T-cell SubsetT-cell ProliferationPro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17)
MouseC57BL/6CD8+ T cells[2]Yes, in response to in vitro re-stimulation[2]Yes, upon T-cell activation[5]
MouseSJL/JData not availableData not availableData not available
RatLewisData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments involving MOG (44-54) in C57BL/6 mice are provided below. Protocols for SJL mice and Lewis rats are not detailed due to the lack of specific studies utilizing the MOG (44-54) peptide.

MOG (44-54) Immunization in C57BL/6 Mice for Immunological Studies

This protocol is adapted from studies investigating the T-cell response to MOG peptides.

  • Antigen Preparation: The MOG (44-54) peptide (sequence: FSRVVHLYRNG) is dissolved in sterile phosphate-buffered saline (PBS).

  • Emulsification: The peptide solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra).

  • Immunization: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously at two sites on the flank with the MOG/CFA emulsion.

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin (PTX) in PBS on the day of immunization and again 48 hours later. PTX acts as an additional adjuvant to enhance the immune response.

  • Monitoring: Animals are monitored daily for clinical signs of EAE, although significant clinical disease is not expected with this peptide.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MOG (44-54)-specific T cells.

  • Isolation of Lymphocytes: Spleen and draining lymph nodes are harvested from immunized mice 7-10 days post-immunization.

  • Cell Culture: Single-cell suspensions are prepared and cultured in 96-well plates.

  • Antigen Re-stimulation: The cells are re-stimulated in vitro with the MOG (44-54) peptide.

  • Proliferation Measurement: T-cell proliferation is assessed by adding a proliferation indicator, such as BrdU or [³H]thymidine, to the culture and measuring its incorporation into the DNA of dividing cells.

Cytokine Analysis

This protocol is for measuring the production of cytokines by MOG (44-54)-specific T cells.

  • Cell Culture and Re-stimulation: Lymphocytes are isolated and re-stimulated with MOG (44-54) as described in the T-cell proliferation assay.

  • Supernatant Collection: After a defined incubation period (e.g., 48-72 hours), the cell culture supernatants are collected.

  • Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, IL-2, IL-17) in the supernatants is quantified using methods such as ELISA or multiplex bead assays.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome MOG (44-54) Peptide MOG (44-54) Peptide Emulsification Emulsification MOG (44-54) Peptide->Emulsification CFA + M. tuberculosis CFA + M. tuberculosis CFA + M. tuberculosis->Emulsification Subcutaneous Injection Subcutaneous Injection Emulsification->Subcutaneous Injection C57BL/6 Mouse C57BL/6 Mouse PTX Injection (Day 0 & 2) PTX Injection (Day 0 & 2) C57BL/6 Mouse->PTX Injection (Day 0 & 2) Immunological Analysis Immunological Analysis C57BL/6 Mouse->Immunological Analysis Subcutaneous Injection->C57BL/6 Mouse

Caption: Workflow for MOG (44-54) immunization in C57BL/6 mice.

T_Cell_Assay_Workflow cluster_assays Analysis Immunized Mouse Immunized Mouse Isolate Spleen & Lymph Nodes Isolate Spleen & Lymph Nodes Immunized Mouse->Isolate Spleen & Lymph Nodes Single-cell Suspension Single-cell Suspension Isolate Spleen & Lymph Nodes->Single-cell Suspension Culture with MOG (44-54) Culture with MOG (44-54) Single-cell Suspension->Culture with MOG (44-54) T-cell Proliferation Assay (BrdU/³H-thymidine) T-cell Proliferation Assay (BrdU/³H-thymidine) Culture with MOG (44-54)->T-cell Proliferation Assay (BrdU/³H-thymidine) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Culture with MOG (44-54)->Cytokine Analysis (ELISA)

Caption: Workflow for in vitro T-cell proliferation and cytokine analysis.

Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell MOG (44-54) MOG (44-54) MHC Class I MHC Class I MOG (44-54)->MHC Class I Processing & Presentation TCR TCR MHC Class I->TCR Recognition Activation Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine Production Cytokine Production Activation->Cytokine Production

Caption: Simplified signaling pathway of MOG (44-54) recognition by CD8+ T cells.

Concluding Remarks

The MOG (44-54) peptide serves as a valuable tool for studying the role of CD8+ T cells in the context of neuroinflammation, particularly in the C57BL/6 mouse model. While it is not a potent encephalitogen for inducing classical paralytic EAE in the commonly used rodent strains, its ability to elicit specific T-cell responses makes it highly relevant for immunological investigations. Researchers should be aware of the limited encephalitogenicity of this peptide and select their animal models and experimental readouts accordingly. Further research is warranted to explore the immunological effects of MOG (44-54) in other rodent strains like SJL mice and Lewis rats to broaden our understanding of its role in different genetic backgrounds.

References

A Comparative Guide to Myelin-Based Experimental Autoimmune Encephalomyelitis (EAE) Models: Validation of MOG (44-54) as a Non-Encephalitogenic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Experimental Autoimmune Encephalomyelitis (EAE) models induced by different myelin-derived peptides. We focus on the validation of the novel Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) peptide and compare its activity with the widely established MOG (35-55) and Proteolipid Protein (PLP) (139-151) EAE models. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate model for their studies in multiple sclerosis and related neuroinflammatory disorders.

Key Findings on MOG (44-54)

Experimental evidence strongly indicates that the MOG (44-54) peptide is a weak or non-encephalitogenic agent for the induction of EAE in C57BL/6 mice. While it can elicit a robust CD8+ T-cell response, it consistently fails to induce the clinical and pathological hallmarks of EAE, such as paralysis and significant CNS inflammation, that are characteristic of established models like MOG (35-55)-induced EAE. This makes the MOG (44-54) peptide a valuable tool as a non-pathogenic control in studies investigating the mechanisms of encephalitogenicity and the specific roles of different immune cell subsets in neuroinflammation.

Comparative Analysis of EAE Models

The choice of antigen is critical in determining the characteristics of the EAE model. The following tables summarize the key differences between the MOG (44-54), MOG (35-55), and PLP (139-151) induced EAE models.

Table 1: Comparison of Clinical and Pathological Features
FeatureMOG (44-54)MOG (35-55)PLP (139-151)
Mouse Strain C57BL/6C57BL/6SJL
Typical Disease Course None to very mildChronic ProgressiveRelapsing-Remitting[1][2]
Disease Incidence 0-30%80-100%>90%[3]
Mean Day of Onset N/A9-14 days9-14 days[1]
Mean Maximal Score < 1.03.0-4.02.5-3.5
Primary CNS Pathology Minimal to no inflammationInflammation & Demyelination (Spinal Cord > Brain)Inflammation & Demyelination (Brain & Spinal Cord)
Table 2: Comparison of Immunological Features
FeatureMOG (44-54)MOG (35-55)PLP (139-151)
Primary Encephalitogenic T-cell Subset CD8+ (non-pathogenic)CD4+ (Th1/Th17)CD4+ (Th1/Th17)
Key Cytokines in CNS Low to noneIFN-γ, IL-17, GM-CSF[4][5]IFN-γ, IL-17[6]
Role of B-cells Not establishedCan contribute to pathogenesis[7][8][9]Less prominent role[10]
Antibody Production MinimalAnti-MOG antibodies can be presentLess consistent antibody response

Experimental Protocols

Detailed methodologies for the induction of EAE are crucial for reproducibility. Below are representative protocols for the MOG (35-55) and PLP (139-151) models.

MOG (35-55)-Induced EAE in C57BL/6 Mice (Chronic Progressive Model)

Materials:

  • MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 1-2 mg/mL of MOG (35-55) and 4-5 mg/mL of M. tuberculosis in CFA. Emulsify by sonicating or using two syringes connected by a Luer lock until a thick, stable emulsion is formed.

  • Immunization (Day 0): Subcutaneously inject 100-200 µg of MOG (35-55) in a total volume of 100-200 µL of the emulsion, typically split over two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer 100-300 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE around day 7 post-immunization. Use a standardized 0-5 scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

PLP (139-151)-Induced EAE in SJL Mice (Relapsing-Remitting Model)

Materials:

  • PLP (139-151) peptide (sequence: HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Female SJL mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A typical concentration is 1 mg/mL of PLP (139-151) and 4 mg/mL of M. tuberculosis in CFA. Emulsify as described for the MOG (35-55) model.

  • Immunization (Day 0): Subcutaneously inject 50-100 µg of PLP (139-151) in a total volume of 100 µL of the emulsion, typically split over two sites at the base of the tail.

  • Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE around day 9 post-immunization using the same 0-5 scoring system as for the MOG (35-55) model. The relapsing-remitting nature of this model will be characterized by periods of recovery followed by the reappearance of clinical signs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in T-cell activation during EAE and a general experimental workflow.

T_Cell_Activation_in_EAE cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive CD4+ T-cell cluster_outcomes T-cell Differentiation & Effector Function MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 (Antigen Recognition) B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Th1 Th1 NFAT->Th1 Th17 Th17 NFAT->Th17 AP1->Th1 AP1->Th17 NFkB->Th1 NFkB->Th17 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th17->Cytokines CNS_Infiltration CNS Infiltration Cytokines->CNS_Infiltration Demyelination Demyelination CNS_Infiltration->Demyelination

T-cell activation and differentiation in EAE.

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Monitoring Disease Monitoring Phase cluster_Analysis Endpoint Analysis Immunization Immunization with Myelin Peptide/CFA PTX Pertussis Toxin Administration (for MOG 35-55) Scoring Daily Clinical Scoring Immunization->Scoring Histology CNS Histopathology (Inflammation, Demyelination) Scoring->Histology Weight Body Weight Measurement Immunology Immunological Analysis (Cytokine profiling, Flow Cytometry) Weight->Immunology

General experimental workflow for EAE studies.

Model_Comparison cluster_MOG4454 MOG (44-54) cluster_MOG3555 MOG (35-55) cluster_PLP PLP (139-151) MOG4454_T CD8+ T-cell Response MOG4454_Outcome No Clinical EAE MOG4454_T->MOG4454_Outcome MOG3555_T CD4+ Th1/Th17 Response MOG3555_Outcome Chronic Progressive EAE MOG3555_T->MOG3555_Outcome MOG3555_B B-cell Involvement MOG3555_B->MOG3555_Outcome PLP_T CD4+ Th1/Th17 Response PLP_Outcome Relapsing-Remitting EAE PLP_T->PLP_Outcome

References

A Comparative Guide to Immunization with MOG (44-54) Peptide Versus Full-Length MOG Protein for EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of immunogen is critical in designing relevant experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis. This guide provides an objective comparison of the short myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide, MOG (44-54), and the full-length MOG protein for EAE induction, supported by experimental data, detailed protocols, and pathway visualizations.

The selection between a short peptide epitope and the full-length protein determines the nature of the ensuing immune response and the pathological characteristics of the EAE model. While MOG (44-54) represents a minimal T-cell epitope, the full-length MOG protein encompasses a broader range of T-cell and B-cell epitopes, leading to distinct immunological and pathological outcomes.

Quantitative Comparison of EAE Induction

The efficacy of MOG (44-54) and full-length MOG protein in inducing EAE varies significantly. The following tables summarize key quantitative data from studies using these immunogens in C57BL/6 mice.

ImmunogenDisease IncidenceMean Max. Clinical ScoreMean Day of OnsetKey Pathological Features
MOG (44-54) peptide Low (e.g., 3/10)[1]Mild (e.g., 1-2)[1]Variable, often delayed[1]Marginal CNS inflammation[1]
Full-length MOG protein (or its extracellular domain) High (approaching 100%)Severe (e.g., ~3.0)Typically 12-16 days[2]Significant CNS inflammation and demyelination, prominent B-cell and antibody involvement[2][3]
MOG (35-55) peptide (for reference) High (e.g., 9/10)[1]Severe (e.g., 2-4)[1]Typically 13-16 days[1]Robust CD4+ T-cell mediated CNS inflammation and demyelination[4]

Clinical scores are typically graded on a 0-5 scale, where 0 is no disease and 5 is moribund or dead.[5]

Immunological Response Profiles

The choice of immunogen dictates the type of immune response generated, which in turn influences the disease pathology.

FeatureMOG (44-54) PeptideFull-Length MOG Protein
Primary Responding T-cell Subset Primarily CD8+ T cells; weak or no CD4+ T-cell response[1][6]Both CD4+ and CD8+ T cells[2]
B-cell and Antibody Response Generally absent or minimalRobust B-cell activation and production of anti-MOG antibodies are hallmarks of this model[3]
Key Cytokines IFN-γ from CD8+ T cellsPro-inflammatory cytokines such as IFN-γ and IL-17 from Th1 and Th17 cells, respectively[3]
Epitope Diversity Restricted to the MOG (44-54) epitopeBroad T-cell and B-cell responses to multiple epitopes, allowing for the study of epitope spreading[2]

Experimental Protocols

Below are detailed methodologies for inducing EAE using MOG (44-54) peptide and full-length MOG protein in C57BL/6 mice.

EAE Induction with MOG (44-54) Peptide
  • Antigen Preparation : Dissolve MOG (44-54) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.

  • Emulsification : Emulsify the MOG (44-54) solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/mL. The emulsion is created by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed.

  • Immunization : Subcutaneously inject 100 µL of the emulsion (containing 100 µg of MOG (44-54) peptide) into the flank of each mouse on day 0.

  • Pertussis Toxin Administration : Inject 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS intraperitoneally on day 0 and day 2 post-immunization.

  • Clinical Scoring : Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standardized 0-5 scoring system.[5][7]

EAE Induction with Full-Length MOG Protein
  • Antigen Preparation : Dilute recombinant full-length MOG protein (e.g., MOG 1-125) in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsification : Emulsify the full-length MOG solution with an equal volume of CFA containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL, as described for the peptide protocol.

  • Immunization : Subcutaneously inject 100 µL of the emulsion (containing 50-100 µg of full-length MOG protein) over two sites on the flank of each mouse on day 0.[2]

  • Pertussis Toxin Administration : Inject 200 ng of PTX in 100 µL of PBS intraperitoneally on day 0 and day 2 post-immunization.

  • Clinical Scoring : Monitor and score the mice daily for clinical signs of EAE from day 7 post-immunization.

Visualizing the Immunological Pathways

The following diagrams illustrate the key differences in the immunological pathways activated by MOG (44-54) peptide and full-length MOG protein.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization Protocol cluster_outcome Outcome Antigen Antigen (MOG 44-54 or Full-length MOG) Emulsion Antigen-CFA Emulsion Antigen->Emulsion CFA Complete Freund's Adjuvant (CFA) + M. tuberculosis CFA->Emulsion SC_Injection Subcutaneous Injection (Day 0) Emulsion->SC_Injection Mouse C57BL/6 Mouse Monitoring Daily Clinical Scoring (from Day 7) Mouse->Monitoring SC_Injection->Mouse PTX Pertussis Toxin IP_Injection Intraperitoneal Injection (Day 0 & 2) PTX->IP_Injection IP_Injection->Mouse EAE EAE Development Monitoring->EAE

General workflow for EAE induction.

MOG_Immunological_Pathways cluster_MOG4454 MOG (44-54) Peptide Immunization cluster_FullMOG Full-Length MOG Protein Immunization MOG4454 MOG (44-54) APC1 Antigen Presenting Cell (APC) MOG4454->APC1 MHC_I MHC Class I Presentation APC1->MHC_I CD8_T_Cell CD8+ T Cell MHC_I->CD8_T_Cell IFNg IFN-γ Production CD8_T_Cell->IFNg EAE_Peptide Limited EAE Pathology IFNg->EAE_Peptide FullMOG Full-Length MOG APC2 Antigen Presenting Cell (APC) FullMOG->APC2 B_Cell B Cell FullMOG->B_Cell MHC_II MHC Class II Presentation APC2->MHC_II B_Cell->MHC_II Antibodies Anti-MOG Antibodies B_Cell->Antibodies CD4_T_Cell CD4+ T Cell (Th1/Th17) MHC_II->CD4_T_Cell CD4_T_Cell->B_Cell B-cell help Cytokines IFN-γ, IL-17 Production CD4_T_Cell->Cytokines EAE_Protein Severe EAE Pathology (Demyelination) Cytokines->EAE_Protein Antibodies->EAE_Protein

Distinct immunological pathways in EAE.

Conclusion

The choice between MOG (44-54) peptide and full-length MOG protein for immunization in EAE models depends on the specific research question.

  • MOG (44-54) peptide is useful for studying the role of a minimal CD8+ T-cell epitope in CNS autoimmunity. However, its weak encephalitogenicity makes it a less robust model for inducing clinical EAE.[1][4]

  • Full-length MOG protein provides a more comprehensive and pathologically relevant EAE model that involves both T-cell and B-cell mediated autoimmunity, which is more akin to the complex immunopathology of multiple sclerosis.[2][3] This model is particularly suited for evaluating therapeutics that target B cells or antibody-mediated effector functions.

Researchers should carefully consider these differences in immunogenicity, disease course, and underlying immunological mechanisms when selecting the appropriate MOG immunogen for their studies.

References

A Comparative Study of Cytokine Profiles Induced by MOG (44-54)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytokine profiles induced by the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide fragment (44-54) in contrast to the well-characterized encephalitogenic MOG (35-55) peptide. Understanding the differential immune responses elicited by these peptides is crucial for dissecting the mechanisms of autoimmune demyelination and for the development of targeted therapeutics in diseases such as multiple sclerosis (MS).

Myelin oligodendrocyte glycoprotein (MOG) is a key autoantigen in the pathogenesis of MS and its animal model, experimental autoimmune encephalomyelitis (EAE). While the longer MOG (35-55) peptide is widely used to induce EAE in C57BL/6 mice, eliciting a robust pro-inflammatory response from both CD4+ and CD8+ T cells, the shorter MOG (44-54) peptide presents a more nuanced immunological profile.[1][2]

Studies have identified MOG (44-54) as a minimal epitope for CD8+ T cells.[1] However, unlike MOG (35-55), immunization with MOG (44-54) alone is insufficient to induce clinical signs of EAE.[3][4] This suggests a qualitative and/or quantitative difference in the cytokine milieu produced in response to this specific peptide fragment.

Data Presentation: Comparative Cytokine Profiles

The following table summarizes the comparative cytokine profiles induced by MOG (44-54) and MOG (35-55) based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental system are limited. The data for MOG (44-54) primarily focuses on the CD8+ T cell response, while the response to MOG (35-55) involves both CD4+ (Th1/Th17) and CD8+ T cells.

CytokineMOG (44-54)-Specific T Cell ResponseMOG (35-55)-Specific T Cell ResponseKey Comparative Insights
IFN-γ Produced by CD8+ T cells, but the response is of lower avidity compared to other MOG epitopes like MOG (37-46).[1]High levels produced by both Th1 CD4+ and CD8+ T cells, contributing to inflammation and macrophage activation.[5][6]MOG (35-55) induces a more potent IFN-γ response, likely due to the engagement of both CD4+ and higher avidity CD8+ T cells.
TNF-α Produced by CD8+ T cells.High levels produced by Th1 CD4+ and CD8+ T cells, a key mediator of inflammation and demyelination.Similar to IFN-γ, the TNF-α response is more robust in the context of MOG (35-55) immunization.
IL-2 Produced by CD8+ T cells, indicating T cell proliferation.[1]Secreted by activated CD4+ and CD8+ T cells, crucial for T cell expansion and survival.[1]IL-2 production is a general marker of T cell activation for both peptides.
IL-17 Not typically associated with the MOG (44-54) CD8+ T cell response.A hallmark cytokine of pathogenic Th17 CD4+ T cells induced by MOG (35-55), driving neutrophil recruitment and inflammation.[6]The lack of a significant IL-17 response to MOG (44-54) is a major differentiator and likely contributes to its non-encephalitogenic nature.
IL-6 Data not readily available for MOG (44-54) specific responses.Elevated levels are critical for the differentiation of pathogenic Th17 cells.[6]The pro-inflammatory milieu induced by MOG (35-55) is rich in IL-6, which is likely absent or minimal with MOG (44-54).
IL-4 Low to negligible production by CD8+ T cells.[5]Generally low, as the response is skewed towards Th1/Th17.Both peptides induce a predominantly pro-inflammatory, rather than a Th2, response.
IL-10 Data not readily available for MOG (44-54) specific responses.Generally low during the peak of EAE, though regulatory T cells producing IL-10 can play a role in recovery.The overall inflammatory context of MOG (35-55) EAE is characterized by a deficit in regulatory cytokines like IL-10.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Induction of EAE with MOG Peptides

Objective: To induce experimental autoimmune encephalomyelitis in mice to study the in vivo effects of MOG peptides.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)

  • MOG (44-54) peptide (GFFGMFR)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile PBS

Procedure:

  • Antigen Emulsion Preparation: Dissolve MOG (35-55) or MOG (44-54) peptide in sterile PBS at a concentration of 2 mg/mL. Emulsify the peptide solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL.

  • Immunization: Subcutaneously inject 100 µL of the emulsion over two sites on the flank of each mouse.

  • Pertussis Toxin Administration: Administer 200 ng of PTX in 100 µL of PBS intraperitoneally on the day of immunization and again 48 hours later.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

Protocol 2: Intracellular Cytokine Staining of MOG-Specific T Cells

Objective: To quantify the production of specific cytokines by MOG-reactive T cells at a single-cell level.

Materials:

  • Splenocytes or lymph node cells from immunized mice

  • MOG (35-55) or MOG (44-54) peptide

  • Brefeldin A

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)

  • Fluorescently-conjugated antibodies against CD4, CD8, IFN-γ, TNF-α, IL-2, and IL-17

  • Fixation and Permeabilization buffers

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Stimulation: Culture 1-2 x 10^6 splenocytes or lymph node cells per well in a 96-well plate. Stimulate the cells with 10 µg/mL of the respective MOG peptide for 5-6 hours at 37°C. Include a positive control (PMA/Ionomycin) and a negative control (no peptide).

  • Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL for the final 4 hours of stimulation to block cytokine secretion.

  • Surface Staining: Wash the cells with FACS buffer and stain with fluorescently-conjugated antibodies against CD4 and CD8 for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2, IL-17) for 30 minutes at 4°C.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on CD4+ or CD8+ T cell populations and quantifying the percentage of cells positive for each cytokine.[1][7][8]

Mandatory Visualization

Signaling Pathway for CD8+ T Cell Activation and Cytokine Production

The following diagram illustrates the general signaling cascade initiated by the interaction of the MOG (44-54) peptide presented on an MHC class I molecule with the T-cell receptor (TCR) on a CD8+ T cell, leading to the production of pro-inflammatory cytokines.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_I MHC Class I TCR TCR MHC_I->TCR Signal 1 CD8 CD8 MHC_I->CD8 MOG_44_54 MOG (44-54) peptide Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates MAPK MAPK Pathway LAT_SLP76->MAPK activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca2+ / Calcineurin IP3->Ca_Calcineurin Ca2+ release PKC_theta PKCθ DAG->PKC_theta activates NFAT NFAT Ca_Calcineurin->NFAT activates Cytokine_Genes Cytokine Gene Transcription NFAT->Cytokine_Genes promote NFkB NF-κB PKC_theta->NFkB activates NFkB->Cytokine_Genes promote AP1 AP-1 MAPK->AP1 activates AP1->Cytokine_Genes promote Cytokines IFN-γ, TNF-α, IL-2 Cytokine_Genes->Cytokines translation

Caption: CD8+ T cell activation by MOG (44-54) peptide presentation.

Experimental Workflow for Comparative Cytokine Analysis

This diagram outlines the experimental workflow for comparing the cytokine profiles induced by MOG (44-54) and MOG (35-55).

Experimental_Workflow cluster_Immunization In Vivo Immunization cluster_Isolation Cell Isolation & Restimulation cluster_Analysis Cytokine Analysis Mouse_Group1 C57BL/6 Mice (Group 1) Immunization1 Immunize with MOG (44-54) + CFA/PTX Mouse_Group1->Immunization1 Mouse_Group2 C57BL/6 Mice (Group 2) Immunization2 Immunize with MOG (35-55) + CFA/PTX Mouse_Group2->Immunization2 Isolation1 Isolate Splenocytes/ Lymph Node Cells Immunization1->Isolation1 Isolation2 Isolate Splenocytes/ Lymph Node Cells Immunization2->Isolation2 Restimulation1 Restimulate with MOG (44-54) Isolation1->Restimulation1 Restimulation2 Restimulate with MOG (35-55) Isolation2->Restimulation2 ICS Intracellular Cytokine Staining Restimulation1->ICS ELISA ELISA of Supernatants Restimulation1->ELISA Restimulation2->ICS Restimulation2->ELISA Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Data_Comparison Comparative Data Analysis ELISA->Data_Comparison Flow_Cytometry->Data_Comparison

References

Validating the Role of MOG (44-54) in CNS Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide fragment 44-54 with other commonly used encephalitogenic peptides for inducing central nervous system (CNS) inflammation in experimental autoimmune encephalomyelitis (EAE), a widely studied animal model of multiple sclerosis. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate models for their studies.

Comparative Analysis of Encephalitogenic Peptides

The choice of encephalitogenic peptide and mouse strain is critical for inducing specific EAE phenotypes. The following tables summarize the key characteristics and immunological outcomes associated with MOG (44-54), its parent peptide MOG (35-55), and an alternative peptide, proteolipid protein (PLP) 139-151.

Table 1: Comparison of EAE Induction with Different Myelin Peptides

FeatureMOG (44-54)MOG (35-55)PLP (139-151)
Amino Acid Sequence FSRVVHLYRNGMEVGWYRSPFSRVVHLYRNGKHSLGKWLGHPDKF
Typical Mouse Strain C57BL/6C57BL/6SJL
EAE Clinical Course Weak to no clinical signsChronic, non-relapsing paralysisRelapsing-remitting paralysis[1]
Primary T-cell Response CD8+CD4+ (Th1 and Th17)CD4+ (Th1)[1]
Encephalitogenicity LowHighHigh

Table 2: Immunological and Pathological Comparison

ParameterMOG (44-54)MOG (35-55)PLP (139-151)
T-Cell Proliferation Weak induction of T-cell proliferation.Strong induction of MOG-specific T-cell proliferation.[2]Strong induction of PLP-specific T-cell proliferation.[1]
Predominant Cytokines Low levels of pro-inflammatory cytokines.IFN-γ, IL-17, TNF-α.[3][4]IFN-γ, TNF-α.
CNS Infiltration Minimal immune cell infiltration.Extensive infiltration of CD4+ T-cells, macrophages, and other mononuclear cells.Infiltration of CD4+ T-cells and mononuclear cells, particularly during relapses.
Pathology Little to no demyelination or axonal damage.Significant demyelination and axonal damage in the spinal cord and brain.Demyelination and inflammatory lesions in the CNS, with periods of remission and exacerbation.

Experimental Protocols

Detailed methodologies are crucial for reproducible EAE induction. Below are standardized protocols for the three compared peptides.

Protocol 1: EAE Induction with MOG (35-55) in C57BL/6 Mice

This protocol is adapted from established methods for inducing a chronic EAE model.

Materials:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA at a final concentration of 2 mg/mL of peptide and 4 mg/mL of M. tuberculosis. Emulsify by sonication or with two syringes connected by a Luer lock until a thick, stable emulsion is formed.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion, distributing it over two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization and again 48 hours later, administer 200 ng of PTX in 200 µL of PBS via intraperitoneal injection.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

Protocol 2: EAE Induction with PLP (139-151) in SJL Mice

This protocol is designed to induce a relapsing-remitting EAE model.

Materials:

  • PLP (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Female SJL mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA at a final concentration of 1 mg/mL of peptide and 4 mg/mL of M. tuberculosis.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the PLP (139-151)/CFA emulsion over one site on the flank.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE from day 7 post-immunization using the standard 0-5 scoring scale. Relapses are expected to occur after an initial remission.

Protocol 3: Investigating the Role of MOG (44-54)

Due to its weak encephalitogenicity, MOG (44-54) is often used in studies focusing on CD8+ T-cell responses rather than for inducing robust clinical EAE.

Materials:

  • MOG (44-54) peptide

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (PTX)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization: Follow the same immunization protocol as for MOG (35-55), using MOG (44-54) at a concentration of 200 µg per mouse in CFA.

  • Immunological Analysis: Instead of relying on clinical scores, the primary endpoints are typically immunological. At specific time points post-immunization (e.g., day 10), isolate splenocytes or lymph node cells for in vitro recall assays.

    • T-cell Proliferation Assay (CFSE or [³H]-Thymidine Incorporation): Culture isolated lymphocytes with varying concentrations of MOG (44-54) peptide and measure proliferation.

    • Intracellular Cytokine Staining: Stimulate lymphocytes with the peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) and then stain for intracellular cytokines like IFN-γ and IL-17 to analyze the phenotype of responding T-cells by flow cytometry.

Visualizing the Pathways and Processes

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Downstream Signaling APC Antigen Presenting Cell (APC) CD8_T_Cell CD8+ T-Cell APC->CD8_T_Cell pMHC I - TCR CD4_T_Cell CD4+ T-Cell APC->CD4_T_Cell pMHC II - TCR CD80_86 CD80/86 LFA1_ICAM1 LFA-1/ICAM-1 MHC_I MHC Class I MHC_I->APC MHC_II MHC Class II MHC_II->APC MOG_44_54 MOG (44-54) MOG_44_54->MHC_I MOG_35_55 MOG (35-55) MOG_35_55->MHC_II TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD80_86->CD28 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_Flux->NFAT Cytokine_Production Cytokine Production (IFN-γ, IL-17) NFkB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production Proliferation Proliferation Cytokine_Production->Proliferation Differentiation Differentiation Cytokine_Production->Differentiation

Figure 1: Simplified T-cell activation signaling pathway upon recognition of MOG peptides.

G cluster_0 EAE Induction cluster_1 Monitoring cluster_2 Immunological Analysis Immunization Immunization (Peptide + CFA) PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX_Injection Clinical_Scoring Daily Clinical Scoring (Starting Day 7) PTX_Injection->Clinical_Scoring Tissue_Harvest Harvest Spleen/ Lymph Nodes Clinical_Scoring->Tissue_Harvest Cell_Isolation Isolate Lymphocytes Tissue_Harvest->Cell_Isolation T_Cell_Assays T-Cell Proliferation & Cytokine Profiling Cell_Isolation->T_Cell_Assays

Figure 2: General experimental workflow for EAE induction and analysis.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for MOG (44-54) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the synthetic peptide MOG (44-54) from mouse, human, or rat sequences, adherence to rigorous safety and disposal procedures is paramount to ensure a safe laboratory environment and regulatory compliance. Due to the potential biological activity and the fact that the hazards of many research materials have not been thoroughly investigated, MOG (44-54) should be handled with caution.[1][2]

Immediate Safety and Handling Precautions

Proper handling begins with understanding the potential hazards and implementing appropriate safety measures. The Safety Data Sheet (SDS) for MOG (44-54) indicates that it may be harmful if swallowed or in contact with skin and may cause respiratory tract irritation.[1] Therefore, the use of personal protective equipment (PPE) is mandatory.[1][3]

Key Safety and Handling Data Summary

Precaution CategorySpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are required.[1][3]To prevent skin and eye contact with the peptide.
Respiratory protection (use of a fume hood or biosafety cabinet) is necessary when handling the lyophilized powder.[3]The fine powder can be easily aerosolized and inhaled.[3]
Handling Procedures Handle all chemicals with caution in a designated, well-ventilated area.[1][4]To minimize exposure and prevent cross-contamination.[3]
Avoid inhalation of the powder.[1][5]To prevent potential respiratory tract irritation.[1]
Storage Store lyophilized powder at -20°C, desiccated, and protected from light.[1]To maintain peptide stability.
Emergency Procedures Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]To decontaminate the skin and mitigate potential irritation.
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes.[1]To remove the substance and prevent eye damage.
Inhalation: Move the affected individual to fresh air.[1]To prevent further respiratory exposure.
Ingestion: Rinse mouth with water and seek medical advice. Do not induce vomiting.[1]To avoid aspiration of the substance.
Proper Disposal Procedures for MOG (44-54)

The disposal of MOG (44-54) and any contaminated materials must comply with local, state, and federal regulations.[1] As a general principle, synthetic peptides should be treated as potentially hazardous waste.[4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, all materials contaminated with MOG (44-54) must be segregated from general waste. This includes:

    • Unused or expired lyophilized powder and its original vial.

    • Reconstituted peptide solutions.

    • Contaminated consumables such as pipette tips, microfuge tubes, and culture plates.

    • Contaminated PPE, including gloves and bench paper.[3][4]

  • Containerization:

    • Solid Waste: Collect all solid waste (e.g., contaminated gloves, tubes, and paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing MOG (44-54) in a separate, sealed, and clearly labeled hazardous waste container.[5] Never pour peptide solutions down the drain.[3]

    • Sharps Waste: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container.

  • Labeling: All hazardous waste containers must be clearly labeled with the contents, including the name "MOG (44-54) Peptide Waste," and any other identifiers required by your institution.[4]

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic.[4]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][4]

Disposal Considerations for Animal-Derived Materials

While MOG (44-54) is a synthetic peptide, its sequence is derived from mouse, human, and rat proteins. If the peptide is used in animal studies, any resulting animal carcasses, tissues, or bedding must be treated as biohazardous waste and disposed of according to institutional and regulatory guidelines for animal waste.[6][7] This typically involves placing carcasses in labeled, leak-proof bags and arranging for disposal through the institution's animal care or EH&S program.[7]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for MOG (44-54), the following diagrams illustrate the key decision points and procedural steps.

Figure 1. MOG (44-54) Waste Disposal Workflow start MOG (44-54) Use in Laboratory ppe Wear Appropriate PPE: Gloves, Safety Glasses, Lab Coat start->ppe waste_generation Generation of MOG (44-54) Waste ppe->waste_generation segregation Segregate Waste at Point of Generation waste_generation->segregation solid_waste Solid Waste (Gloves, Tubes, Vials, etc.) segregation->solid_waste liquid_waste Liquid Waste (Peptide Solutions) segregation->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) segregation->sharps_waste solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Institutional EH&S storage->disposal end Proper Disposal by Licensed Contractor disposal->end

Caption: Workflow for the proper disposal of MOG (44-54) waste.

Figure 2. Logical Relationship for Handling MOG (44-54) start Start: Handling MOG (44-54) sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe handling Handle in Ventilated Area ppe->handling spill Spill or Exposure? handling->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes disposal_path Proceed to Disposal no_spill->disposal_path emergency Follow Emergency Procedures (First Aid, Spill Cleanup) yes_spill->emergency emergency->disposal_path

Caption: Decision-making process for safely handling MOG (44-54).

References

Personal protective equipment for handling MOG (44-54), mouse, human, rat

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA - For researchers, scientists, and drug development professionals working with the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide fragment 44-54, this guide provides essential safety protocols, operational plans, and disposal procedures. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity when handling this immunogenic peptide in mouse, human, and rat models.

The MOG (44-54) peptide is a key tool in immunology research, particularly in the study of autoimmune diseases like multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE).[1][2] While its full hazard profile has not been exhaustively investigated, it is known to be potentially harmful if swallowed or in contact with skin and may elicit an immune response, causing skin and respiratory tract irritation.[3] Therefore, treating this peptide with appropriate caution is paramount.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the required PPE for handling MOG (44-54).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are essential for handling. Consider double-gloving for added protection with concentrated solutions.
Respiratory Protection RespiratorNecessary when working with the lyophilized (powder) form to avoid inhalation of fine particles. A risk assessment should determine the specific type of respirator required.

Operational Plans: From Receipt to Use

Proper handling of the MOG (44-54) peptide from the moment of receipt is vital for its stability and for the safety of laboratory personnel.

Receiving and Storage
  • Initial Inspection : Upon receipt, inspect the vial for any damage.

  • Temperature Equilibration : Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation, which can degrade the peptide.

  • Long-term Storage : For long-term stability, store the lyophilized peptide at -20°C in a tightly sealed, light-protective container.

Reconstitution of Lyophilized Peptide
  • Solvent Selection : The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a buffer solution is appropriate.

  • Reconstitution Technique : Add the selected solvent to the vial. Gently agitate or sonicate briefly to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes for storage.

  • Storage of Solutions : Store peptide solutions at -20°C. Note that the shelf life of peptides in solution is limited.

G cluster_receiving Receiving and Storage cluster_reconstitution Reconstitution Receive Vial Receive Vial Inspect for Damage Inspect for Damage Receive Vial->Inspect for Damage Equilibrate to Room Temp in Desiccator Equilibrate to Room Temp in Desiccator Inspect for Damage->Equilibrate to Room Temp in Desiccator If intact Store at -20°C (Lyophilized) Store at -20°C (Lyophilized) Equilibrate to Room Temp in Desiccator->Store at -20°C (Lyophilized) Select Solvent Select Solvent Store at -20°C (Lyophilized)->Select Solvent Add Solvent to Vial Add Solvent to Vial Select Solvent->Add Solvent to Vial Gently Agitate/Sonicate Gently Agitate/Sonicate Add Solvent to Vial->Gently Agitate/Sonicate Aliquot into Single-Use Volumes Aliquot into Single-Use Volumes Gently Agitate/Sonicate->Aliquot into Single-Use Volumes Store at -20°C (Solution) Store at -20°C (Solution) Aliquot into Single-Use Volumes->Store at -20°C (Solution)

Caption: Workflow for receiving, storing, and reconstituting MOG (44-54) peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducible and safe experimentation.

EAE Induction in Mice

A standard protocol for inducing EAE in C57BL/6 mice using MOG (44-54) involves the following steps:

  • Peptide Emulsification : Prepare an emulsion of MOG (44-54) at a concentration of 1.5 mg/mL in Complete Freund's Adjuvant (CFA) containing 200 ng/mL Mycobacterium tuberculosis.[1]

  • Administration : Administer 100 µL of the emulsion subcutaneously at two sites on the flanks of the hind legs.[1]

ParameterValue
Peptide Concentration 1.5 mg/mL
Adjuvant Complete Freund's Adjuvant (CFA)
Mycobacterium tuberculosis Conc. 200 ng/mL
Administration Volume 100 µL per injection site
Administration Route Subcutaneous
Mouse Strain C57BL/6
EAE Induction in Rats

While various myelin peptides are used to induce EAE in rats, the Dark Agouti (DA) and Lewis strains are commonly used.[4] The protocol generally involves immunization with the peptide emulsified in CFA or Incomplete Freund's Adjuvant (IFA).[4] Specific protocols for MOG (44-54) in rats are less standardized than in mice but would likely follow a similar principle of subcutaneous immunization with a peptide-adjuvant emulsion.[4][5]

In Vitro Human T-Cell Stimulation

For in vitro studies with human cells, MOG (44-54) can be used to stimulate MOG-specific T-cells.[2]

  • Cell Preparation : Isolate mononuclear cells from blood samples.

  • Peptide Stimulation : Expose the cells to MOG (44-54) in a culture medium at an appropriate concentration (e.g., 10 µg/mL).

  • Co-culture : For enhanced stimulation, co-culture the T-cells with antigen-presenting cells, such as dendritic cells, that have been pulsed with the peptide.

  • Analysis : After a period of incubation, analyze T-cell activation through methods such as cytokine production assays (e.g., ELISA for IFN-γ and TNF) or proliferation assays.

Disposal Plan

Proper disposal of MOG (44-54) and contaminated materials is essential to prevent environmental release and ensure a safe laboratory environment.

Waste Segregation
  • Solid Waste : Collect all materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all aqueous solutions containing the peptide as chemical waste.

Decontamination and Disposal
  • Inactivation : For liquid waste, chemical inactivation is recommended. A common method is to add the peptide solution to a larger volume of an inactivation solution, such as a 10% bleach solution, and allow for a sufficient contact time (at least 30 minutes).

  • Neutralization : If a strong acid or base is used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.

  • Final Disposal : All waste, both solid and inactivated liquid, must be disposed of through the institution's certified hazardous waste management service. Never dispose of peptide waste down the drain without prior inactivation and institutional approval.

G cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal Experimental Work Experimental Work Solid Waste (Gloves, Vials) Solid Waste (Gloves, Vials) Experimental Work->Solid Waste (Gloves, Vials) Liquid Waste (Peptide Solutions) Liquid Waste (Peptide Solutions) Experimental Work->Liquid Waste (Peptide Solutions) Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Solid Waste (Gloves, Vials)->Collect in Labeled Hazardous Waste Container Chemical Inactivation (e.g., 10% Bleach) Chemical Inactivation (e.g., 10% Bleach) Liquid Waste (Peptide Solutions)->Chemical Inactivation (e.g., 10% Bleach) Institutional Hazardous Waste Pickup Institutional Hazardous Waste Pickup Collect in Labeled Hazardous Waste Container->Institutional Hazardous Waste Pickup Collect in Labeled Hazardous Waste Container->Institutional Hazardous Waste Pickup Neutralize pH (if necessary) Neutralize pH (if necessary) Chemical Inactivation (e.g., 10% Bleach)->Neutralize pH (if necessary) Neutralize pH (if necessary)->Collect in Labeled Hazardous Waste Container

Caption: Disposal workflow for MOG (44-54) peptide waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.